molecular formula C24H41NO5 B15570330 U-46619 serinol amide

U-46619 serinol amide

Cat. No.: B15570330
M. Wt: 423.6 g/mol
InChI Key: WIIIENCSFQXZSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

U-46619 serinol amide is a useful research compound. Its molecular formula is C24H41NO5 and its molecular weight is 423.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H41NO5

Molecular Weight

423.6 g/mol

IUPAC Name

N-(1,3-dihydroxypropan-2-yl)-7-[6-(3-hydroxyoct-1-enyl)-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enamide

InChI

InChI=1S/C24H41NO5/c1-2-3-6-9-20(28)12-13-22-21(18-14-23(22)30-17-18)10-7-4-5-8-11-24(29)25-19(15-26)16-27/h4,7,12-13,18-23,26-28H,2-3,5-6,8-11,14-17H2,1H3,(H,25,29)

InChI Key

WIIIENCSFQXZSC-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

U-46619 Mechanism of Action in Platelets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-46619, a synthetic and stable analog of the prostaglandin endoperoxide PGH₂, serves as a potent agonist for the thromboxane A₂ (TXA₂) receptor, also known as the TP receptor.[1] Due to the extremely short half-life of endogenous TXA₂, U-46619 is an invaluable pharmacological tool for investigating the intricate signaling pathways that govern platelet activation and aggregation.[2][3] Understanding the precise mechanism of action of U-46619 is critical for research in hemostasis, thrombosis, and the development of novel antiplatelet therapies.[4] This technical guide provides an in-depth overview of the core mechanisms, quantitative data on its effects, detailed experimental protocols, and visual representations of the key signaling and experimental workflows.

Core Mechanism of Action: TP Receptor Activation and Downstream Signaling

U-46619 exerts its effects by binding to and activating the TP receptors on the surface of platelets.[1][5] Human platelets express two isoforms of the TP receptor, TPα and TPβ, which differ in their C-terminal tails and can couple to different G proteins, leading to diverse downstream signaling events.[6] The primary signaling pathway initiated by U-46619 involves the activation of the Gq family of G proteins.[7][8][9]

Upon binding of U-46619 to the TP receptor, the following cascade of events is initiated:

  • Gq Protein Activation: The activated TP receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein, leading to its activation.[10][11]

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[10][12]

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[13][14]

  • Intracellular Calcium Mobilization: IP₃ binds to its receptors on the dense tubular system (an intracellular calcium store in platelets), triggering the release of Ca²⁺ into the cytoplasm.[13][15][16] This initial rise in intracellular calcium is a critical event in platelet activation.

  • Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular Ca²⁺, activates protein kinase C (PKC).[17][18] PKC activation is crucial for platelet secretion and plays a role in aggregation.[19]

This initial signaling cascade leads to a series of physiological responses in platelets, including shape change, granule secretion, and ultimately, aggregation.[20][21]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the interaction and effects of U-46619 on human platelets, compiled from various studies.

Table 1: Receptor Binding Affinity of U-46619 in Human Platelets

ParameterValueNotes
High-Affinity Binding Site
Dissociation Constant (Kd)0.041 ± 0.009 µMCorrelates with platelet shape change and myosin light-chain phosphorylation.[20][22]
20 ± 7 nMDetermined by Scatchard analysis of equilibrium binding.[23]
Maximum Binding Sites (Bmax)19.4 ± 5.3 fmol/10⁷ plateletsEquivalent to approximately 1,166 ± 310 sites/platelet .[20][22]
9.1 ± 2.3 fmol/10⁷ plateletsEquivalent to approximately 550 ± 141 sites/platelet .[23]
Low-Affinity Binding Site
Apparent Dissociation Constant (Kd)1.46 ± 0.47 µMMay be related to the platelet release reaction.[20][22]

Table 2: EC₅₀ Values of U-46619 for Various Platelet Responses

Platelet ResponseEC₅₀ Value (µM)Notes
Platelet Shape Change0.035 ± 0.005A highly sensitive response to U-46619.[20][22]
Myosin Light-Chain Phosphorylation0.057 ± 0.021Correlates with platelet shape change.[20][22]
Serotonin Release0.54 ± 0.13A measure of dense granule secretion.[20][22]
Fibrinogen Receptor Exposure0.53 ± 0.21Indicates activation of integrin αIIbβ3.[20][22]
Platelet Aggregation1.31 ± 0.34Requires higher concentrations and often involves amplification by released ADP.[20][22]
Calcium Release (desensitized platelets)0.475 ± 0.071Compared to a control EC₅₀ of 0.275 ± 0.051 µM.[24]

The Role of ADP and Secondary Signaling Waves

While U-46619 is a potent initiator of platelet activation, it is often described as a "weak" agonist in terms of inducing full aggregation on its own.[7] The initial activation by U-46619 leads to the release of adenosine diphosphate (ADP) from platelet-dense granules.[25] This released ADP then acts in an autocrine and paracrine manner, binding to P2Y₁ and P2Y₁₂ receptors on platelets, which are coupled to Gq and Gi proteins, respectively.[26]

The activation of the Gi pathway via the P2Y₁₂ receptor is crucial for amplifying the aggregation response initiated by U-46619.[7][26] This leads to a "second wave" of platelet secretion and aggregation, which is dependent on the initial ADP release and subsequent integrin "outside-in" signaling.[27] This synergistic action between the TXA₂ and ADP signaling pathways is essential for robust thrombus formation.

Signaling Pathway Diagram

U46619_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_cytosol Cytosol U46619 U-46619 TP_receptor TP Receptor (TPα/TPβ) U46619->TP_receptor Binds to Gq Gq TP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_store Dense Tubular System (Ca²⁺ Store) IP3->Ca_store Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ion Ca²⁺ (intracellular) Ca_store->Ca_ion Releases Ca_ion->PKC Co-activates Aggregation Platelet Aggregation Ca_ion->Aggregation MLC_phos Myosin Light Chain Phosphorylation Ca_ion->MLC_phos Secretion Granule Secretion (ADP, Serotonin) PKC->Secretion Shape_Change Platelet Shape Change Secretion->Aggregation Amplifies via ADP MLC_phos->Shape_Change

Caption: Signaling pathway of U-46619 in platelets.

Experimental Protocols

Preparation of Platelet-Rich Plasma (PRP) and Washed Platelets

A common starting point for in vitro platelet studies is the preparation of platelet-rich plasma (PRP) or washed platelets from whole blood.

Materials:

  • Human whole blood collected into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Phosphate-buffered saline (PBS).

  • Acid-citrate-dextrose (ACD) solution.

  • Prostacyclin (PGI₂) or other platelet activation inhibitors.

  • Bovine serum albumin (BSA).

Protocol for PRP:

  • Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.

  • Carefully collect the upper, straw-colored layer, which is the platelet-rich plasma (PRP).

  • The remaining lower layer contains red and white blood cells, and the pellet is used to prepare platelet-poor plasma (PPP) by further centrifugation at a higher speed (e.g., 2000 x g for 10 minutes). PPP is often used to set the 100% aggregation baseline in aggregometry.

Protocol for Washed Platelets:

  • To PRP, add ACD solution and PGI₂ to prevent platelet activation during washing steps.

  • Centrifuge the PRP at a higher speed (e.g., 800 x g) for 10-15 minutes to pellet the platelets.

  • Discard the supernatant and gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer containing BSA and PGI₂).

  • Repeat the centrifugation and resuspension steps to wash the platelets.

  • After the final wash, resuspend the platelets in the desired experimental buffer without PGI₂.

  • Determine the platelet count and adjust to the desired concentration for the assay.

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

Light transmission aggregometry is a widely used method to measure platelet aggregation in response to agonists like U-46619.[2]

Materials:

  • Platelet-rich plasma (PRP) or washed platelets.

  • Platelet-poor plasma (PPP).

  • U-46619 stock solution (e.g., in DMSO or ethanol).

  • Saline or appropriate buffer for dilutions.

  • Light transmission aggregometer with cuvettes and stir bars.

Protocol:

  • Instrument Setup: Turn on the aggregometer and allow it to warm up. Set the temperature to 37°C.

  • Baseline Calibration: Place a cuvette with PPP into the aggregometer to set the 100% light transmission (representing full aggregation). Place a cuvette with PRP to set the 0% light transmission (representing no aggregation).

  • Sample Preparation: Pipette a defined volume of PRP or washed platelet suspension into a cuvette with a stir bar. Place the cuvette in the incubation well of the aggregometer and allow it to equilibrate for a few minutes with stirring.

  • Agonist Addition: Add a small volume of the U-46619 working solution to the cuvette to achieve the desired final concentration.

  • Data Recording: The aggregometer will record the change in light transmission over time as platelets aggregate. The extent of aggregation is typically measured as the maximum percentage change in light transmission.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay (LTA) cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (with anticoagulant) Centrifuge1 Low-Speed Centrifugation Blood_Collection->Centrifuge1 PRP_Collection Collect Platelet-Rich Plasma (PRP) Centrifuge1->PRP_Collection Washing_Steps Optional: Platelet Washing (for washed platelet studies) PRP_Collection->Washing_Steps Platelet_Count Platelet Count and Adjustment PRP_Collection->Platelet_Count Directly for PRP studies Washing_Steps->Platelet_Count Aggregometer_Setup Aggregometer Setup (37°C) Platelet_Count->Aggregometer_Setup Baseline Baseline Calibration (PRP = 0%, PPP = 100%) Aggregometer_Setup->Baseline Sample_Incubation Sample Incubation in Cuvette (with stirring) Baseline->Sample_Incubation Agonist_Addition Add U-46619 Sample_Incubation->Agonist_Addition Data_Acquisition Record Light Transmission Agonist_Addition->Data_Acquisition Aggregation_Curve Generate Aggregation Curve Data_Acquisition->Aggregation_Curve Quantification Quantify % Aggregation Aggregation_Curve->Quantification

References

An In-depth Technical Guide to Thromboxane A2 Receptor Signaling Pathways Activated by U-46619

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core signaling pathways activated by the stable Thromboxane A2 (TXA2) mimetic, U-46619, through the Thromboxane A2 receptor (TP receptor). This document details the molecular mechanisms, presents quantitative data for experimental outcomes, provides detailed protocols for key assays, and visualizes the signaling cascades for enhanced understanding.

U-46619 is a potent and stable synthetic analog of the prostaglandin endoperoxide PGH2.[1] It serves as a selective agonist for the TP receptor, a G protein-coupled receptor (GPCR), making it an invaluable tool for studying the physiological and pathophysiological roles of the TXA2 signaling pathway.[1][2] Activation of the TP receptor by U-46619 is crucial in various processes, including platelet aggregation, vasoconstriction, and smooth muscle contraction.[1]

Core Signaling Pathways

The TP receptor, upon activation by U-46619, primarily couples to two main families of heterotrimeric G proteins: Gq/11 and G12/13.[1][3] This dual coupling initiates distinct downstream signaling cascades that mediate the diverse cellular effects of TXA2. In humans, two TP receptor isoforms, TPα and TPβ, arise from alternative splicing of a single gene. While both isoforms are expressed in many tissues, only the TPα isoform is found in platelets.[4]

Gq/11-Mediated Phospholipase C (PLC) Pathway

The canonical signaling pathway initiated by U-46619 involves the activation of the Gq/11 family of G proteins.[3][5] The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

  • IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular calcium is a key event in many U-46619-induced responses, including platelet aggregation and smooth muscle contraction.[1][4]

  • DAG and Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC). Activated PKC can then phosphorylate a variety of cellular proteins, contributing to downstream signaling events and cellular responses.[6]

G12/13-Mediated RhoA Pathway

In addition to the Gq/11 pathway, the TP receptor also couples to the G12/13 family of G proteins.[1][7] Activation of Gα12/13 leads to the stimulation of the small GTPase RhoA.[7] This is mediated by Rho guanine nucleotide exchange factors (RhoGEFs).

  • RhoA and Rho-associated Kinase (ROCK) Activation: Activated, GTP-bound RhoA stimulates its downstream effector, Rho-associated kinase (ROCK).[8] ROCK plays a crucial role in calcium sensitization of the contractile machinery in smooth muscle cells. It phosphorylates and inhibits myosin light chain phosphatase (MLCP), leading to an increase in the phosphorylation of myosin light chain (MLC) and enhanced smooth muscle contraction for a given level of intracellular calcium.[9]

Mitogen-Activated Protein Kinase (MAPK) Pathways

U-46619 has also been demonstrated to activate members of the mitogen-activated protein kinase (MAPK) family, including p38 MAPK and extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] The activation of these pathways can contribute to cellular processes such as inflammation, cell proliferation, and migration.[10][11] The precise mechanisms linking TP receptor activation to MAPK pathways can be complex and may involve cross-talk from the primary Gq and G12/13 signaling cascades.

Quantitative Data Presentation

The following tables summarize the quantitative data for the effects of U-46619 in various in vitro assays, providing key parameters for experimental design and comparison.

ParameterSpecies/Cell TypeEC50Concentration RangeReference
Platelet AggregationHuman0.58 µM - 1.31 µM1 nM - 10 µM[12]
Platelet Shape ChangeHuman0.013 µM - 0.035 µM1 nM - 10 µM[12]
Serotonin ReleaseHuman0.536 µMNot Specified[13]
Fibrinogen Receptor BindingHuman0.53 µMNot Specified[13]
Myosin Light Chain PhosphorylationHuman0.057 µMNot Specified[13]
General Agonist ActivityNot Specified35 nMNot Specified

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate the core signaling pathways activated by U-46619, an experimental workflow for a RhoA activation assay, and the logical relationship of downstream signaling.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Binds Gq Gq/11 TP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Co-activates Cellular_Response_Ca Cellular Response (e.g., Contraction, Aggregation) Ca2_release->Cellular_Response_Ca Cellular_Response_PKC Downstream Signaling PKC->Cellular_Response_PKC

U-46619 Gq/11-PLC Signaling Pathway

G1213_RhoA_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Binds G1213 G12/13 TP_Receptor->G1213 Activates RhoGEF RhoGEF G1213->RhoGEF Activates RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Promotes GDP-GTP exchange RhoA_GTP RhoA-GTP (Active) ROCK ROCK RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC p-MLC MLCP->pMLC Dephosphorylates Contraction Smooth Muscle Contraction pMLC->Contraction

U-46619 G12/13-RhoA Signaling Pathway

RhoA_Activation_Assay_Workflow start Start: Cell Culture and Treatment cell_lysis Cell Lysis in Rho Buffer start->cell_lysis lysate_clarification Lysate Clarification (Centrifugation) cell_lysis->lysate_clarification protein_quant Protein Quantification lysate_clarification->protein_quant pull_down Pull-down with Rhotekin-RBD beads protein_quant->pull_down washing Washing of Beads pull_down->washing elution Elution in SDS-PAGE Buffer washing->elution western_blot Western Blot Analysis (Anti-RhoA antibody) elution->western_blot end End: Densitometry and Analysis western_blot->end

Experimental Workflow for RhoA Activation Assay

Experimental Protocols

Detailed methodologies for key experiments cited in the study of U-46619 signaling are provided below.

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of U-46619-induced intracellular calcium mobilization using a fluorescent calcium indicator in a cell line expressing the TP receptor (e.g., HEK293 cells).[12]

Materials:

  • HEK293 cells stably expressing the human TP receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • U-46619 stock solution (in DMSO or ethanol)

  • 96-well black-wall, clear-bottom plates

  • Fluorometric plate reader with an automated injection system

Procedure:

  • Cell Culture and Plating: Culture HEK293-TP receptor cells under standard conditions. Seed the cells into 96-well black-wall, clear-bottom plates at a suitable density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

  • Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.

  • Measurement of Calcium Response:

    • Prepare serial dilutions of U-46619 in HBSS at 2x the final desired concentration.

    • Place the plate in the fluorometric plate reader and allow the temperature to equilibrate to 37°C.

    • Establish a stable baseline fluorescence reading for each well for approximately 1-2 minutes.

    • Program the instrument to inject 100 µL of the U-46619 dilutions into the wells.

    • Measure the change in fluorescence intensity over time (e.g., every second for 2-3 minutes). The change in fluorescence is proportional to the change in intracellular calcium concentration.

  • Data Analysis: Quantify the peak fluorescence response relative to the baseline for each concentration of U-46619 to generate a concentration-response curve and calculate the EC50.

Protocol 2: RhoA Activation Pull-Down Assay

This protocol describes the detection of active, GTP-bound RhoA using a pull-down assay with Rhotekin-RBD agarose beads.[14][15]

Materials:

  • Cells of interest (e.g., vascular smooth muscle cells)

  • U-46619

  • Rho Lysis/Binding/Wash Buffer (e.g., 25mM HEPES, pH 7.5, 150mM NaCl, 1% NP-40, 10mM MgCl2, 1mM EDTA, 10% glycerol, with protease inhibitors)

  • Rhotekin-RBD agarose beads

  • GTPγS (for positive control)

  • GDP (for negative control)

  • Anti-RhoA primary antibody

  • HRP-conjugated secondary antibody

  • SDS-PAGE and Western blotting reagents and equipment

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to the desired confluency and serum-starve if necessary.

    • Treat cells with U-46619 at the desired concentrations and time points.

    • Wash cells with ice-cold PBS and lyse with ice-cold Rho Lysis/Binding/Wash Buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant.

  • Pull-Down of Active RhoA:

    • Normalize the protein concentration of the lysates.

    • To 500 µg - 1 mg of lysate, add Rhotekin-RBD agarose beads (typically 20-30 µL of a 50% slurry).

    • Incubate for 1 hour at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation (e.g., 5,000 x g for 1 minute at 4°C).

    • Aspirate the supernatant.

    • Wash the beads three times with 0.5 mL of Rho Lysis/Binding/Wash Buffer.

  • Elution and Western Blotting:

    • After the final wash, remove all supernatant and resuspend the bead pellet in 2X SDS-PAGE sample buffer.

    • Boil the samples for 5 minutes.

    • Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.

    • Perform Western blotting using an anti-RhoA primary antibody to detect the pulled-down active RhoA.

    • Also, load a small amount of the total cell lysate to determine the total RhoA expression.

  • Data Analysis: Quantify the band intensity of the pulled-down RhoA and normalize it to the total RhoA in the corresponding lysate.

Protocol 3: Western Blot for MAPK (ERK and p38) Activation

This protocol details the detection of phosphorylated (activated) ERK and p38 MAPK by Western blotting following U-46619 stimulation.[11]

Materials:

  • Cells of interest

  • U-46619

  • Phosphatase inhibitors

  • RIPA buffer or similar lysis buffer

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting reagents and equipment

Procedure:

  • Cell Treatment and Lysis:

    • Culture and treat cells with U-46619 as described in the RhoA assay protocol.

    • Lyse cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine and normalize the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Denature the protein samples by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence detection system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total-ERK1/2) or a loading control like β-actin.

    • Quantify the band intensities and express the level of phosphorylated protein relative to the total protein.

References

U-46619: A Comprehensive Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2 and a potent thromboxane A2 (TP) receptor agonist.[1] Its stability relative to the endogenous, highly unstable thromboxane A2 makes it an indispensable tool in the study of cardiovascular physiology, hemostasis, and thrombosis. This technical guide provides an in-depth overview of the chemical properties and stability of U-46619, complete with detailed experimental protocols and visual representations of its signaling pathways to aid researchers in their experimental design and data interpretation.

Chemical Properties

U-46619 is a well-characterized molecule with defined chemical and physical properties crucial for its handling and application in experimental settings.

Table 1: General Chemical Properties of U-46619

PropertyValueSource(s)
IUPAC Name (5Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxy-1-octenyl]-2-oxabicyclo[2.2.1]hept-5-yl]-5-heptenoic acid[2]
Synonyms 9,11-Dideoxy-9α,11α-methanoepoxy prostaglandin F2α, 9,11-Methanoepoxy PGH2[3]
CAS Number 56985-40-1[3]
Molecular Formula C₂₁H₃₄O₄[3]
Molecular Weight 350.49 g/mol [3]
Appearance Typically supplied as a clear, colorless liquid or oil in methyl acetate.[4]
Purity ≥98% (commonly determined by HPLC)[3]

Table 2: Physicochemical Properties of U-46619

PropertyValueSource(s)
Solubility
    DMSO≥100 mg/mL[5]
    Ethanol≥100 mg/mL[5]
    Dimethylformamide (DMF)≥100 mg/mL[5]
    Methyl AcetateSoluble (often supplied in this solvent)[3]
    PBS (pH 7.2)Sparingly soluble (~1-2 mg/mL)[5]
XLogP3 3.9[2]

Stability and Storage

The stability of U-46619 is highly dependent on the solvent and storage conditions. While it is a stable analog of thromboxane A2, proper handling is crucial to ensure its integrity and experimental reproducibility.

Table 3: Recommended Storage and Stability of U-46619

FormStorage TemperatureDurationRecommendationsSource(s)
Powder/Solid -20°CUp to 2 yearsStore under desiccating conditions.[6]
Stock Solution in Organic Solvent -80°CUp to 6 monthsAliquot into single-use volumes to avoid repeated freeze-thaw cycles.[6][7]
-20°CUp to 1 month[6][7]
Aqueous Solution Room Temperature or 4°CNot recommended for storage (>1 day)Prepare fresh for each experiment and discard any unused solution. U-46619 is unstable in aqueous buffers.[6][7]

Experimental Protocols

Preparation of U-46619 Solutions

Proper preparation of U-46619 solutions is critical for obtaining reliable and reproducible experimental results.

Protocol 3.1.1: Preparation of Stock Solution

  • Materials: U-46619 (as supplied), anhydrous DMSO or ethanol, sterile microcentrifuge tubes.

  • Procedure:

    • If supplied as a powder, allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a stock solution of a desired concentration (e.g., 10 mM) in anhydrous DMSO or ethanol.

    • To prepare a 10 mM stock solution from 1 mg of U-46619 (MW: 350.5 g/mol ), add 285.3 µL of solvent.[8]

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[6][7]

Protocol 3.1.2: Preparation of Aqueous Working Solutions

Due to the instability of U-46619 in aqueous solutions, it is imperative to prepare these solutions fresh for each experiment.

  • Materials: U-46619 stock solution, desired aqueous buffer (e.g., PBS, Krebs-Henseleit solution), gentle stream of nitrogen gas.

  • Procedure:

    • Take a required aliquot of the organic stock solution.

    • Evaporate the organic solvent under a gentle stream of nitrogen gas.

    • Immediately reconstitute the U-46619 residue in the desired aqueous buffer to the final working concentration.

    • Use the freshly prepared aqueous solution immediately. Do not store for more than a day.[7]

HPLC Method for Purity and Stability Assessment

This protocol provides a general framework for assessing the purity of U-46619 and can be adapted for stability studies by analyzing samples at different time points under various conditions.

Protocol 3.2.1: Reversed-Phase HPLC

  • Instrumentation and Materials:

    • HPLC system with a UV detector, gradient pump, and column oven.

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • HPLC-grade acetonitrile, methanol, and water.

    • Formic acid for pH adjustment.

    • Reference standards of U-46619.

  • Sample Preparation:

    • Prepare a stock solution of the U-46619 sample in methanol or ethanol (e.g., 1 mg/mL).

    • Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.[9]

  • Chromatographic Conditions (Example):

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A time-dependent gradient can be optimized to achieve separation from any impurities or degradants. For instance, a gradient from 40% B to 100% B over a set period.[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.[9]

    • Injection Volume: 20 µL.

  • Data Analysis:

    • The purity of U-46619 can be determined by the peak area percentage.

    • For stability studies, the decrease in the peak area of U-46619 and the appearance of new peaks corresponding to degradation products can be monitored over time.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis stock U-46619 Stock (Methanol/Ethanol) dilution Dilution with Mobile Phase stock->dilution injection Inject into HPLC System dilution->injection separation C18 Reversed-Phase Column Separation injection->separation detection UV Detection (210 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Peak Integration & Purity/Stability Assessment chromatogram->quantification

Workflow for HPLC analysis of U-46619.

Signaling Pathways

U-46619 exerts its biological effects by activating TP receptors, which are G-protein coupled receptors (GPCRs). This activation triggers multiple downstream signaling cascades.

Gq/Phospholipase C (PLC) Pathway

The canonical signaling pathway for TP receptors involves coupling to Gq proteins.

  • Activation: U-46619 binds to the TP receptor, activating the associated Gq protein.

  • PLC Stimulation: Activated Gq stimulates phospholipase C (PLC).

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺).

  • PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

Gq_Signaling_Pathway U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Gq Gq TP_Receptor->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC PKC Activation DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Cellular_Response Cellular Response (e.g., Contraction) Ca2_release->Cellular_Response PKC->Cellular_Response

U-46619 Gq/PLC signaling pathway.
G12/13/RhoA Pathway

TP receptors can also couple to G12/13 proteins, activating the RhoA signaling cascade, which is crucial for smooth muscle contraction.

  • G12/13 Activation: U-46619 binding to the TP receptor activates G12/13 proteins.

  • RhoGEF Activation: G12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs).

  • RhoA Activation: RhoGEFs promote the exchange of GDP for GTP on the small GTPase RhoA, leading to its activation.

  • ROCK Activation: Activated RhoA stimulates Rho-associated kinase (ROCK).

  • Myosin Light Chain Phosphorylation: ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to an increase in myosin light chain phosphorylation and subsequent smooth muscle contraction.

RhoA_Signaling_Pathway U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor G12_13 G12/13 TP_Receptor->G12_13 RhoGEF RhoGEF G12_13->RhoGEF RhoA_GDP RhoA-GDP (inactive) RhoGEF->RhoA_GDP activates RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK MLCP MLCP ROCK->MLCP inhibits pMLC p-MLC MLCP->pMLC dephosphorylates MLC Myosin Light Chain (MLC) MLC->pMLC phosphorylated by MLCK Contraction Smooth Muscle Contraction pMLC->Contraction

U-46619 G12/13/RhoA signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Pathway

U-46619 has also been shown to activate members of the MAPK family, such as ERK1/2 and p38 MAPK, which are involved in cellular processes like inflammation and proliferation.[10]

Experimental Protocols for Biological Activity

Platelet Aggregation Assay

This assay measures the ability of U-46619 to induce platelet aggregation in vitro using light transmission aggregometry.

Protocol 5.1.1: Light Transmission Aggregometry

  • Materials: Freshly drawn human blood in 3.2% sodium citrate, light transmission aggregometer, platelet-rich plasma (PRP), platelet-poor plasma (PPP).

  • PRP and PPP Preparation:

    • Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

    • Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes to obtain PPP.

  • Assay Procedure:

    • Pipette an aliquot of PRP into a cuvette with a stir bar and allow it to equilibrate at 37°C.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add the U-46619 working solution to the PRP to initiate aggregation.

    • Record the change in light transmission for 5-10 minutes.[6]

  • Data Analysis:

    • Determine the maximum percentage of aggregation for each concentration of U-46619.

    • Plot a dose-response curve to calculate the EC₅₀ value.

Intracellular Calcium Mobilization Assay

This assay quantifies the increase in intracellular calcium concentration ([Ca²⁺]i) following TP receptor activation by U-46619.

Protocol 5.2.1: Fluorescence-Based Calcium Assay

  • Materials: Cells expressing TP receptors (e.g., vascular smooth muscle cells, HEK293-TP), calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM), fluorescence plate reader with an injection system.

  • Procedure:

    • Plate the cells in a black-walled, clear-bottom 96-well plate.

    • Load the cells with the calcium-sensitive dye by incubating them in a dye-loading buffer at 37°C for 45-60 minutes.

    • Wash the cells to remove extracellular dye.

    • Measure baseline fluorescence in a plate reader.

    • Inject U-46619 at various concentrations and immediately record the change in fluorescence intensity over time.[11]

  • Data Analysis:

    • Quantify the peak fluorescence response relative to the baseline.

    • Generate a concentration-response curve to determine the EC₅₀.

Smooth Muscle Contraction Assay

This ex vivo assay assesses the contractile effect of U-46619 on isolated blood vessels.

Protocol 5.3.1: Isolated Tissue Organ Bath

  • Materials: Isolated arterial rings (e.g., thoracic aorta), Krebs-Henseleit solution, isolated organ bath system with isometric force transducers.

  • Procedure:

    • Mount the arterial rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen gas.

    • Allow the tissues to equilibrate under a resting tension.

    • Assess tissue viability with a high-potassium solution (e.g., 60 mM KCl).

    • Add U-46619 to the organ bath in a cumulative manner, increasing the concentration stepwise.

    • Record the isometric tension continuously.[12]

  • Data Analysis:

    • Normalize the contraction data to the maximum response induced by KCl.

    • Plot a concentration-response curve to determine the EC₅₀ and maximum effect (Emax).

RhoA Activation Assay

This assay measures the activation of RhoA by quantifying the amount of GTP-bound RhoA.

Protocol 5.4.1: Rhotekin-RBD Pulldown Assay

  • Materials: Cell lysates from U-46619-stimulated and unstimulated cells, Rhotekin-RBD agarose beads, antibodies against RhoA.

  • Procedure:

    • Lyse the cells and quantify the protein concentration.

    • Incubate the cell lysates with Rhotekin-RBD agarose beads, which specifically bind to GTP-bound (active) RhoA.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads.

    • Analyze the eluates by Western blotting using an anti-RhoA antibody.[13][14]

  • Data Analysis:

    • Quantify the band intensity to determine the relative amount of activated RhoA in stimulated versus unstimulated cells.

ERK1/2 Activation Assay

This assay determines the phosphorylation status of ERK1/2 as a measure of its activation.

Protocol 5.5.1: Western Blotting for Phospho-ERK1/2

  • Materials: Cell lysates from U-46619-stimulated and unstimulated cells, antibodies against phospho-ERK1/2 and total ERK1/2.

  • Procedure:

    • Stimulate serum-starved cells with U-46619 for various times or at different concentrations.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated (active) form of ERK1/2.

    • Subsequently, probe the same membrane with an antibody for total ERK1/2 for normalization.

    • Detect the bands using a chemiluminescence-based method.[15]

  • Data Analysis:

    • Quantify the band intensities and express the level of ERK1/2 activation as the ratio of phospho-ERK1/2 to total ERK1/2.

Conclusion

U-46619 is a cornerstone pharmacological tool for investigating the roles of the thromboxane A2 pathway in health and disease. A thorough understanding of its chemical properties, stability limitations, and mechanisms of action is paramount for the design of robust experiments and the accurate interpretation of results. The data and protocols presented in this guide are intended to provide researchers, scientists, and drug development professionals with a comprehensive resource to facilitate their work with this important compound.

References

In Vitro Effects of U-46619 on Vascular Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of U-46619, a stable thromboxane A2 (TXA2) mimetic, on vascular smooth muscle. U-46619 is a potent vasoconstrictor widely used in pharmacological research to investigate the physiological and pathophysiological roles of the TXA2 receptor (TP receptor).[1][2] Its primary mechanism of action involves the activation of TP receptors, which are G-protein coupled receptors, initiating a signaling cascade that leads to increased intracellular calcium and sensitization of the contractile machinery, ultimately resulting in smooth muscle contraction.[3]

Core Signaling Pathways of U-46619 in Vascular Smooth Muscle

U-46619-induced vascular smooth muscle contraction is a complex process initiated by the binding of U-46619 to the TP receptor. This event triggers the activation of associated Gq proteins, leading to the stimulation of phospholipase C (PLC).[4][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5]

IP3 diffuses through the cytoplasm and binds to its receptor on the sarcoplasmic reticulum (SR), causing the release of stored calcium ions (Ca2+) into the cytosol.[5][6] The resulting increase in intracellular Ca2+ concentration ([Ca2+]i) is a primary driver of contraction. This is often supplemented by an influx of extracellular Ca2+ through L-type calcium channels and transient receptor potential canonical (TRPC) channels.[6][7] The elevated cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK).[8] MLCK then phosphorylates the 20 kDa myosin light chains (MLC20), enabling the cross-bridge cycling of actin and myosin filaments and leading to muscle contraction.[8]

In parallel, DAG, along with the increased [Ca2+]i, activates protein kinase C (PKC), which can contribute to the contractile response through various mechanisms.[6][7] Furthermore, U-46619 activates the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROK).[8][9] ROK contributes to Ca2+ sensitization of the contractile apparatus by phosphorylating and inhibiting myosin light chain phosphatase (MLCP), thereby maintaining the phosphorylated state of MLC20 and sustaining contraction even at lower Ca2+ levels.[8][9] ROK can also directly phosphorylate the myosin-targeting subunit of MLCP (MYPT1) at Thr-855.[8]

U46619_Signaling_Pathway U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Binds Gq Gq Protein TP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates RhoA RhoA Gq->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_SR Ca²⁺ Release SR->Ca_SR Induces Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_SR->Ca_Calmodulin ↑ [Ca²⁺]i Ca_Influx Extracellular Ca²⁺ Influx (L-type, TRPC) Ca_Influx->Ca_Calmodulin ↑ [Ca²⁺]i MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates MLC_P Phosphorylated Myosin Light Chain MLCK->MLC_P Phosphorylates Contraction Contraction MLC_P->Contraction PKC->Contraction ROK Rho-associated Kinase (ROK) RhoA->ROK Activates MLCP_inhibition MLCP Inhibition ROK->MLCP_inhibition Phosphorylates MYPT1 MLCP_inhibition->MLC_P Sustains Phosphorylation Isometric_Tension_Workflow start Start euthanize Euthanize Animal start->euthanize dissect Dissect Artery euthanize->dissect prepare_rings Prepare Arterial Rings (2-4 mm) dissect->prepare_rings mount Mount Rings in Organ Bath prepare_rings->mount equilibrate Equilibrate (60-90 min) under Resting Tension mount->equilibrate viability Viability Check (High KCl) equilibrate->viability wash Wash to Baseline viability->wash ccrc Cumulative Concentration- Response Curve to U-46619 wash->ccrc record Record Contractile Force ccrc->record end End record->end

References

U-46619: A Comprehensive Technical Guide to a Prototypical Thromboxane A2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This document provides an in-depth technical overview of the compound U-46619, a cornerstone research tool in the study of prostanoid signaling. Designed for researchers, scientists, and professionals in drug development, this guide details its discovery, synthesis, pharmacological properties, and the experimental protocols for its application.

Introduction: Discovery and Significance

U-46619, chemically known as (5Z)-7-{(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl}hept-5-enoic acid, is a stable synthetic analog of the highly unstable endoperoxide prostaglandin PGH2.[1][2] First synthesized in 1975 by G. L. Bundy at The Upjohn Company, U-46619 emerged as a critical tool to investigate the physiological and pathophysiological roles of thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction.[2] Due to the extremely short half-life of endogenous TXA2, stable mimetics like U-46619 are indispensable for in vitro and in vivo studies of the thromboxane A2 (TP) receptor.[1] U-46619 potently and selectively stimulates TP receptor-mediated responses, making it an invaluable compound for research in hemostasis, thrombosis, and cardiovascular disease.[1][3]

Synthesis of U-46619

The seminal synthesis of U-46619 was reported by G. L. Bundy in Tetrahedron Letters in 1975. While the full detailed experimental protocol from the original publication is not readily accessible in the public domain, the key steps and intermediates have been referenced in subsequent literature. The synthesis involves a multi-step process starting from commercially available precursors, leading to the characteristic bicyclo[2.2.1]heptane core structure with the appropriate stereochemistry.

A generalized workflow for the synthesis, as inferred from related synthetic strategies for prostaglandin analogs, is presented below. This diagram illustrates the logical progression from starting materials to the final compound, highlighting the key chemical transformations.

G A Starting Materials (e.g., Bicyclo[3.2.0]hept-2-en-6-one derivatives) B Introduction of the Upper Side Chain A->B Chemocatalytic steps C Formation of the Lower Side Chain Precursor B->C Multi-step sequence D Key Intermediate (Core structure with side chains) C->D E Functional Group Modifications and Deprotection D->E Redox manipulations F Final Product U-46619 E->F

Caption: Generalized synthetic workflow for U-46619.

Pharmacological Data

U-46619 is a potent agonist of the thromboxane A2 (TP) receptor. Its biological activity has been extensively characterized across various species and experimental systems. The following tables summarize key quantitative data for U-46619.

Table 1: In Vitro Potency (EC50) of U-46619
Biological ResponseSpecies/SystemEC50 (µM)Reference(s)
Platelet Shape ChangeHuman0.035[4]
Myosin Light Chain PhosphorylationHuman Platelets0.057[4]
Serotonin ReleaseHuman Platelets0.536[4]
Fibrinogen Receptor BindingHuman Platelets0.53[4]
Platelet AggregationHuman1.31[4]
Platelet AggregationRabbit0.58[5]
VasoconstrictionHuman Resistance Arteries~0.016[5]
Bronchoconstriction (Small Airways)Rat0.0069[6]
Bronchoconstriction (Large Airways)Rat0.066[6]
Table 2: Receptor Binding Affinity of U-46619
ReceptorSpecies/SystemKd (nM)Reference(s)
Thromboxane A2 ReceptorWistar-Kyoto Rat Vascular Smooth Muscle Cells15.5 ± 2.6[7]
Thromboxane A2 Receptor (High Affinity)Spontaneously Hypertensive Rat Vascular Smooth Muscle Cells2.3 ± 0.6[7]
Thromboxane A2 Receptor (Low Affinity)Spontaneously Hypertensive Rat Vascular Smooth Muscle Cells1400 ± 500[7]

Mechanism of Action and Signaling Pathways

U-46619 exerts its biological effects by binding to and activating the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR). There are two main isoforms of the TP receptor, TPα and TPβ, which arise from alternative splicing. Upon agonist binding, the TP receptor activates multiple downstream signaling cascades, primarily through coupling to Gq and G13 proteins.

Gq Pathway: Activation of Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ is a key trigger for cellular responses such as platelet aggregation and smooth muscle contraction. DAG, along with the elevated Ca2+, activates protein kinase C (PKC), which phosphorylates various downstream targets, further contributing to the cellular response.

G13 Pathway: The TP receptor also couples to G13, which activates the small GTPase Rho. Activated Rho, through its effector Rho-kinase (ROCK), phosphorylates and inactivates myosin light chain phosphatase. This leads to an increase in the phosphorylation of myosin light chain, sensitizing the contractile machinery to Ca2+ and promoting smooth muscle contraction.

The following diagram illustrates the primary signaling pathways activated by U-46619.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol U46619 U-46619 TP_receptor TP Receptor U46619->TP_receptor Gq Gq TP_receptor->Gq activates G13 G13 TP_receptor->G13 activates PLC PLC Gq->PLC activates RhoA RhoA G13->RhoA activates PIP2 PIP2 PLC->PIP2 hydrolyzes ROCK ROCK RhoA->ROCK activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC PKC DAG->PKC activates Ca_release->PKC activates Contraction Smooth Muscle Contraction Platelet Aggregation Ca_release->Contraction promotes PKC->Contraction promotes MLCP_inhibition MLCP Inhibition ROCK->MLCP_inhibition leads to MLCP_inhibition->Contraction promotes

Caption: U-46619 signaling pathways via the TP receptor.

Experimental Protocols

The stability and selective agonist activity of U-46619 make it a standard reagent in various in vitro and ex vivo assays. Detailed protocols for its reconstitution and use in key experiments are provided below.

Reconstitution and Storage of U-46619

U-46619 is typically supplied as a lyophilized powder or in a volatile solvent like methyl acetate.

  • Stock Solution Preparation:

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • If supplied as a powder, calculate the required volume of solvent (e.g., anhydrous DMSO or ethanol) to achieve the desired stock concentration (e.g., 10 mM).

    • If supplied in a solvent, the solvent can be evaporated under a gentle stream of nitrogen, and the residue can be redissolved in the desired solvent.

    • Add the calculated volume of solvent to the vial and vortex to ensure complete dissolution.

  • Storage:

    • Store stock solutions at -20°C or -80°C.

    • It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Aqueous solutions of U-46619 are not recommended for storage for more than one day due to instability.[5]

In Vitro Platelet Aggregation Assay

This assay measures the ability of U-46619 to induce platelet aggregation in platelet-rich plasma (PRP), typically monitored by light transmission aggregometry.

  • Materials:

    • Freshly prepared human platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

    • Reconstituted U-46619 stock solution (e.g., 1 mM in DMSO)

    • Assay buffer (e.g., Tyrode's buffer)

    • Light Transmission Aggregometer

  • Protocol:

    • Preparation of Working Solutions: Prepare serial dilutions of the U-46619 stock solution in the assay buffer to create a range of working concentrations.

    • Instrument Setup: Calibrate the aggregometer using PPP for 100% aggregation and PRP for 0% aggregation.

    • Sample Preparation: Pipette a defined volume of PRP into the aggregometer cuvettes and allow them to equilibrate to 37°C with stirring.

    • Induction of Aggregation: Add a small volume of the U-46619 working solution to the PRP to achieve the desired final concentration (e.g., 1-5 µM).[5]

    • Data Acquisition: Record the change in light transmission over time. The increase in light transmission corresponds to platelet aggregation.

G A Prepare PRP and PPP from whole blood C Calibrate Aggregometer (PRP=0%, PPP=100%) A->C D Equilibrate PRP in cuvette at 37°C A->D B Prepare serial dilutions of U-46619 E Add U-46619 to PRP B->E D->E F Record light transmission over time E->F G Analyze data (e.g., calculate EC50) F->G

Caption: Workflow for a platelet aggregation assay using U-46619.

Vascular Smooth Muscle Contraction Assay

This ex vivo assay assesses the contractile effect of U-46619 on isolated blood vessels, providing insights into its role in regulating vascular tone.

  • Materials:

    • Isolated arterial rings (e.g., rat aorta)

    • Krebs-Henseleit solution

    • U-46619 stock solution

    • Isolated organ bath system with force transducers

  • Protocol:

    • Tissue Preparation: Dissect the desired artery and cut it into rings.

    • Mounting: Suspend the arterial rings in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.[8]

    • Equilibration: Allow the tissues to equilibrate under a resting tension.

    • Viability Check: Induce a contraction with a high concentration of KCl to ensure tissue viability. Wash the tissue to return to baseline.

    • Cumulative Concentration-Response: Add U-46619 to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 1 µM).[8]

    • Data Recording: Continuously record the isometric tension. The increase in tension represents vasoconstriction.

Intracellular Calcium Mobilization Assay

This assay measures the U-46619-induced increase in intracellular calcium concentration ([Ca2+]i) in cultured cells expressing the TP receptor.

  • Materials:

    • Cells expressing TP receptors (e.g., vascular smooth muscle cells, HEK293-TP)

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

    • U-46619 stock solution

    • Fluorescence plate reader with an automated injection system

  • Protocol:

    • Cell Culture: Plate cells in a multi-well plate.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

    • Baseline Measurement: Measure the baseline fluorescence.

    • Agonist Injection: Inject U-46619 at various concentrations into the wells.

    • Fluorescence Recording: Immediately record the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in [Ca2+]i.

Conclusion

U-46619 remains a pivotal pharmacological tool for elucidating the complex roles of the thromboxane A2 receptor in health and disease. Its stability and potent, selective agonist activity have enabled decades of research into platelet biology, vascular physiology, and the development of novel therapeutics for cardiovascular and thrombotic disorders. This guide provides a comprehensive resource for professionals utilizing U-46619 in their research endeavors, from understanding its fundamental properties to applying it in established experimental protocols.

References

U-46619: A Technical Guide to a Selective Thromboxane A2 Mimetic for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

U-46619 is a potent and stable synthetic analog of the prostaglandin endoperoxide PGH2, which functions as a selective thromboxane A2 (TXA2) mimetic.[1] Its stability in aqueous solutions, in contrast to the highly labile endogenous ligand TXA2, establishes U-46619 as an indispensable tool for the in vitro and ex vivo investigation of TXA2-mediated physiological and pathophysiological processes.[2] This technical guide provides a comprehensive overview of U-46619, including its mechanism of action, detailed signaling pathways, quantitative data on its biological activity, and step-by-step protocols for key experimental applications. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize U-46619 in their studies of platelet aggregation, vasoconstriction, and other thromboxane A2 receptor-mediated phenomena.

Introduction to U-46619

U-46619, chemically known as (5Z)-7-{(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl}hept-5-enoic acid, is a well-characterized and widely used pharmacological tool.[1] It selectively binds to and activates the thromboxane A2 receptor, also known as the TP receptor, a G-protein coupled receptor (GPCR).[2][3] The TP receptor exists as two primary isoforms, TPα and TPβ, which arise from alternative splicing of the same gene and mediate the diverse effects of TXA2.[2] U-46619 potently stimulates TP receptor-mediated responses, including platelet aggregation and smooth muscle contraction, making it a valuable agent for studying the roles of the TXA2 pathway in hemostasis, thrombosis, and vascular tone regulation.[2][4]

Mechanism of Action and Signaling Pathways

Upon binding to the TP receptor, U-46619 initiates a cascade of intracellular signaling events primarily through the coupling to two major G-protein families: Gq and G13.[2][3]

Gq/Phospholipase C (PLC) Pathway

Activation of the Gq protein by the U-46619-bound TP receptor leads to the stimulation of phospholipase C (PLC).[2][3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][5] IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2][5] The resulting increase in cytosolic Ca2+ concentration, in conjunction with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets to elicit cellular responses.[6]

Gq_Signaling_Pathway U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Gq Gq TP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates targets G13_Signaling_Pathway U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor G13 G13 TP_Receptor->G13 Activates RhoA RhoA G13->RhoA Activates ROCK Rho-associated Kinase (ROCK) RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits pMLC Phosphorylated Myosin Light Chain MLCP->pMLC Dephosphorylates Contraction Smooth Muscle Contraction pMLC->Contraction Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Measurement cluster_analysis Data Analysis Blood_Collection 1. Venous Blood Collection (3.2% Sodium Citrate) PRP_Prep 2. Centrifugation (200 x g, 15 min) to obtain Platelet-Rich Plasma (PRP) Blood_Collection->PRP_Prep Platelet_Adjustment 3. Adjust Platelet Count (2.5 x 10⁸ platelets/mL) PRP_Prep->Platelet_Adjustment Incubation 4. Incubate PRP at 37°C (5 min) Platelet_Adjustment->Incubation U46619_Addition 5. Add U-46619 Solution (e.g., 10 nM - 10 µM) Incubation->U46619_Addition Record_Transmission 6. Record Light Transmission (5-10 min) U46619_Addition->Record_Transmission Max_Aggregation 7. Determine Max % Aggregation Record_Transmission->Max_Aggregation EC50_Calc 8. Calculate EC50 from Concentration-Response Curve Max_Aggregation->EC50_Calc

References

The Role of U-46619 in Hemostasis and Thrombosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-46619, a stable synthetic analog of the prostaglandin endoperoxide PGH2, serves as a potent and selective thromboxane A2 (TP) receptor agonist.[1] Its ability to mimic the physiological and pathological actions of thromboxane A2 (TXA2) makes it an invaluable tool in the study of hemostasis and thrombosis.[2] This technical guide provides an in-depth overview of the biological functions of U-46619, focusing on its molecular mechanisms, key signaling pathways, and its utility in experimental models of hemostasis and thrombosis. Quantitative data on its effects are summarized, and detailed protocols for key in vitro assays are provided to facilitate further research and drug development in this critical area of cardiovascular medicine.

Introduction: U-46619 as a Thromboxane A2 Mimetic

U-46619 is widely recognized for its potent and stable agonistic activity at the thromboxane A2 (TP) receptor. Unlike the physiologically labile TXA2, U-46619's stability allows for controlled and reproducible experimental conditions, making it a preferred tool for investigating the roles of the TXA2 pathway in various biological processes.[3] Its primary functions in the context of hemostasis and thrombosis include the induction of platelet shape change and aggregation, as well as potent vasoconstriction.[1][2] These effects are central to the formation of a hemostatic plug at sites of vascular injury but also contribute to the pathogenesis of thrombotic diseases such as myocardial infarction and stroke.[2]

Molecular Mechanism and Signaling Pathways

U-46619 exerts its effects by binding to and activating the TP receptor, a G protein-coupled receptor (GPCR).[4] Upon activation, the TP receptor initiates a cascade of intracellular signaling events through coupling with multiple G protein families, primarily Gq and G12/13.[4][5]

The Gq/Phospholipase C (PLC) Pathway

The canonical signaling pathway activated by U-46619 involves the Gq alpha subunit.[4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4] The resulting increase in intracellular calcium concentration is a critical event that drives platelet shape change and the initial phases of aggregation.[6][7]

Gq_Signaling_Pathway U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Gq Gq TP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca2_release Ca²⁺ Release ER->Ca2_release Platelet_Activation Platelet Shape Change & Aggregation Ca2_release->Platelet_Activation

Caption: U-46619 Gq Signaling Pathway.

The G12/13/RhoA Pathway

In addition to Gq, the TP receptor also couples to G12/13 proteins, which activate the small GTPase RhoA.[4][8] Activated RhoA, in turn, stimulates Rho-associated kinase (ROCK).[4][9] The RhoA/ROCK pathway is crucial for the phosphorylation of myosin light chain, leading to sustained platelet shape change and contraction, as well as smooth muscle contraction and vasoconstriction.[9][10]

G1213_Signaling_Pathway U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor G1213 G12/13 TP_Receptor->G1213 activates RhoGEFs RhoGEFs (p115RhoGEF, LARG) G1213->RhoGEFs activates RhoA RhoA RhoGEFs->RhoA activates ROCK ROCK RhoA->ROCK activates MLC_Phosphorylation Myosin Light Chain Phosphorylation ROCK->MLC_Phosphorylation Cellular_Response Sustained Shape Change & Vasoconstriction MLC_Phosphorylation->Cellular_Response

Caption: U-46619 G12/13-RhoA Signaling Pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathway

U-46619 has also been demonstrated to activate members of the mitogen-activated protein kinase (MAPK) family, including p38 MAPK and ERK1/2.[6] The activation of these pathways can contribute to downstream cellular responses, including gene expression and inflammation, further linking thrombosis to other pathological processes.[4]

Quantitative Effects of U-46619

The biological activity of U-46619 has been quantified in numerous in vitro studies. The following tables summarize key quantitative data for its effects on platelet function and related cellular responses.

Table 1: Effective Concentrations of U-46619 in Platelet Function Assays

ParameterSpeciesEC50Concentration RangeReference(s)
Platelet AggregationHuman0.58 µM - 1.31 µM1 nM - 10 µM[6][10]
Platelet Shape ChangeHuman0.035 µMNot Specified[10]
Serotonin ReleaseHuman0.54 ± 0.13 µMNot Specified[10]
Fibrinogen Receptor ExposureHuman0.53 ± 0.21 µMNot Specified[10]
Myosin Light Chain PhosphorylationHuman0.057 ± 0.021 µMNot Specified[10]

Table 2: U-46619 Activity in Other In Vitro Assays

AssayCell Type/SystemEC50/Effective ConcentrationObserved EffectReference(s)
Intracellular Calcium MobilizationHEK293 cells expressing TP receptor56 ± 7 nMIncreased intracellular Ca2+[11]
VasoconstrictionRabbit and Rat Pial Arterioles10⁻¹¹ to 10⁻⁶ MDose-dependent vasoconstriction[12]
Inhibition of KCa Channel ActivityPig Coronary Artery50-150 nMDecreased channel open probability[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of U-46619's effects. The following sections provide protocols for two key in vitro assays.

In Vitro Platelet Aggregation Assay

This assay measures the ability of U-46619 to induce the aggregation of platelets in platelet-rich plasma (PRP), typically monitored by light transmission aggregometry.

Materials:

  • Human whole blood from healthy, consenting donors

  • Anticoagulant (e.g., 3.2% sodium citrate)

  • Phosphate-buffered saline (PBS)

  • U-46619 stock solution (in DMSO or ethanol)

  • Light transmission aggregometer and cuvettes with stir bars

Procedure:

  • PRP Preparation:

    • Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[11]

    • Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.[11][14]

    • Carefully collect the upper PRP layer.

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP) for use as a blank.[11]

  • U-46619 Preparation:

    • Prepare serial dilutions of the U-46619 stock solution in PBS to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).[11]

  • Aggregation Measurement:

    • Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.[11][14]

    • Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for at least 5 minutes.[11][14]

    • Set the baseline (0% aggregation) with PRP and 100% aggregation with PPP.[11]

    • Add 50 µL of the U-46619 dilution to the PRP to initiate aggregation.[11][14]

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).[14]

Platelet_Aggregation_Workflow cluster_prep Preparation cluster_assay Assay Blood_Collection 1. Collect Whole Blood (3.2% Sodium Citrate) Centrifuge_PRP 2. Centrifuge at 150-200 x g (15-20 min) Blood_Collection->Centrifuge_PRP PRP_Isolation 3. Isolate Platelet-Rich Plasma (PRP) Centrifuge_PRP->PRP_Isolation Centrifuge_PPP 4. Centrifuge remaining blood at 1500-2000 x g (15 min) Centrifuge_PRP->Centrifuge_PPP Equilibrate 7. Equilibrate PRP in Aggregometer (450 µL, 37°C, 5 min) PRP_Isolation->Equilibrate PPP_Isolation 5. Isolate Platelet-Poor Plasma (PPP) Centrifuge_PPP->PPP_Isolation Calibrate 8. Calibrate Aggregometer (0% - PRP, 100% - PPP) PPP_Isolation->Calibrate U46619_Dilution 6. Prepare U-46619 Serial Dilutions Add_Agonist 9. Add U-46619 (50 µL) U46619_Dilution->Add_Agonist Equilibrate->Calibrate Calibrate->Add_Agonist Record 10. Record Light Transmission (5-10 min) Add_Agonist->Record Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay Plate_Cells 1. Plate TP Receptor-Expressing Cells (96-well plate) Prepare_Loading_Buffer 2. Prepare Loading Buffer (e.g., Fluo-4 AM + Pluronic F-127) Plate_Cells->Prepare_Loading_Buffer Load_Dye 3. Incubate Cells with Loading Buffer (37°C, 45-60 min) Prepare_Loading_Buffer->Load_Dye Wash_Cells 4. Wash Cells Twice with HBSS Load_Dye->Wash_Cells Add_HBSS 5. Add 100 µL HBSS per well Wash_Cells->Add_HBSS Read_Baseline 7. Measure Baseline Fluorescence in Plate Reader Add_HBSS->Read_Baseline Prepare_U46619 6. Prepare 2x U-46619 Dilutions Inject_Agonist 8. Inject U-46619 Dilutions (100 µL) Prepare_U46619->Inject_Agonist Read_Baseline->Inject_Agonist Record_Fluorescence 9. Record Fluorescence Change (2-3 min) Inject_Agonist->Record_Fluorescence

References

The Pharmacological Profile of U-46619: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological profile of U-46619, a potent and stable thromboxane A₂ (TXA₂) receptor agonist. U-46619, a synthetic analog of the prostaglandin endoperoxide PGH₂, is an invaluable tool in cardiovascular and physiological research due to its consistent and reproducible effects in mimicking the actions of the highly unstable endogenous TXA₂.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Introduction: The Role of U-46619 in Thromboxane Receptor Research

U-46619, chemically known as (5Z)-7-{(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl}hept-5-enoic acid, is a selective and potent agonist of the thromboxane prostanoid (TP) receptor.[1][2] Unlike its endogenous counterpart, thromboxane A₂, which has a very short half-life in aqueous solutions, U-46619 offers stability, making it an ideal reagent for in vitro and in vivo studies.[1] Its primary and most well-documented effects are the induction of platelet aggregation and the contraction of vascular and non-vascular smooth muscle.[1][3] These actions make U-46619 a critical tool for investigating the pathophysiology of a range of conditions, including thrombosis, atherosclerosis, hypertension, and asthma.[3][4]

Mechanism of Action: TP Receptor-Mediated Signaling

U-46619 exerts its effects by binding to and activating the TP receptor, a G-protein coupled receptor (GPCR). There are two main isoforms of the TP receptor, TPα and TPβ, which arise from alternative splicing of the same gene. Upon agonist binding, the TP receptor activates multiple downstream signaling cascades, primarily through coupling to Gq and G12/13 proteins.[2][5]

Gq/Phospholipase C (PLC) Pathway

The activation of the Gq protein by the U-46619-bound TP receptor stimulates phospholipase C (PLC).[2][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2][6] IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[5][6] The resulting increase in cytosolic Ca²⁺ is a pivotal event that initiates a cascade of cellular responses, including platelet shape change, aggregation, and smooth muscle contraction.[5] DAG, in conjunction with elevated Ca²⁺, activates protein kinase C (PKC), which further contributes to the cellular response by phosphorylating various downstream targets.[6]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Binds Gq Gq TP_Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2_cyto Ca²⁺ ER->Ca2_cyto Releases Ca2_ER Ca²⁺ Ca2_cyto->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Aggregation, Smooth Muscle Contraction) Ca2_cyto->Cellular_Response Initiates PKC->Cellular_Response Contributes to

U-46619 Gq Signaling Pathway
G12/13/RhoA Pathway

In addition to the Gq pathway, the TP receptor can also couple to G12/13 proteins.[5][7] This interaction leads to the activation of the small GTPase RhoA.[7] Activated RhoA, in turn, stimulates Rho-associated kinase (ROCK).[5][7] ROCK phosphorylates and inhibits myosin light chain phosphatase, leading to an increase in the phosphorylation of the myosin light chain. This sensitizes the contractile apparatus to Ca²⁺, resulting in enhanced and sustained smooth muscle contraction.[5] This pathway is particularly crucial for the vasoconstrictor effects of U-46619.

G13_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Binds G13 G12/13 TP_Receptor->G13 Activates RhoGEF RhoGEF (e.g., p115RhoGEF) G13->RhoGEF Activates RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase ROCK->MLCP Inhibits pMLC Phosphorylated Myosin Light Chain MLCP->pMLC Dephosphorylates MLC Myosin Light Chain MLC->pMLC Phosphorylated Contraction Smooth Muscle Contraction pMLC->Contraction Leads to

U-46619 G12/13-RhoA Signaling Pathway

Quantitative Pharmacological Data

The potency and affinity of U-46619 have been characterized in a variety of experimental systems. The following tables summarize key quantitative parameters.

Table 1: Binding Affinity of U-46619 for the TP Receptor

ParameterSpeciesTissue/Cell TypeValueReference
KdHumanPurified TP Receptor~20 nM[8]
KdRabbitPlatelets129.8 nM[9]
KiHumanPlatelets5.5 nM[10]
pKiHumanRecombinant TP Receptor7.5[10]

Table 2: Potency (EC₅₀) of U-46619 in Functional Assays

AssaySpeciesTissue/Cell TypeEC₅₀Reference
Platelet Shape ChangeHumanPlatelets0.035 µM[1][2]
Platelet AggregationHumanPlatelets1.31 µM[1]
Platelet AggregationRabbitPlatelets0.58 µM[2]
Serotonin ReleaseHumanPlatelets0.536 µM[1]
Fibrinogen Receptor BindingHumanPlatelets0.53 µM[1]
VasoconstrictionHumanSubcutaneous Resistance Arteries16 nM[2][11]
Bronchoconstriction (Small Airways)RatLung Slices6.9 nM[4]
Bronchoconstriction (Large Airways)RatLung Slices66 nM[4]
General TP Receptor Agonism--35 nM[12][13]

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro and ex vivo experiments commonly performed with U-46619.

Radioligand Binding Assay

This assay is used to determine the affinity and density of TP receptors in a given tissue or cell preparation.

Radioligand_Binding_Workflow prep 1. Membrane Preparation - Homogenize tissue/cells - Centrifuge to isolate membranes - Resuspend in binding buffer incubate 2. Incubation - Add membrane prep, radioligand (e.g., [³H]-U-46619 or [³H]-SQ29548), and unlabeled U-46619 (for competition) to assay tubes/plates prep->incubate separate 3. Separation - Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand incubate->separate wash 4. Washing - Wash filters with ice-cold buffer to remove non-specifically bound radioligand separate->wash count 5. Quantification - Measure radioactivity retained on the filters using a scintillation counter wash->count analyze 6. Data Analysis - Calculate specific binding - Determine Kd and Bmax (saturation) or Ki (competition) using non-linear regression count->analyze

Radioligand Binding Assay Workflow

Protocol:

  • Membrane Preparation:

    • Homogenize frozen tissue or cultured cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[14]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[14]

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[14]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[14]

    • Resuspend the final pellet in a suitable assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) and determine the protein concentration.[14]

  • Incubation:

    • In a 96-well plate, combine the membrane preparation (3-120 µg protein), a fixed concentration of radioligand (e.g., [³H]-U-46619 or a radiolabeled antagonist like [³H]-SQ29548), and varying concentrations of unlabeled U-46619 (for competition assays) or buffer (for saturation assays).[14]

    • The total assay volume is typically 250 µL.[14]

    • Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60 minutes) with gentle agitation.[14]

  • Separation and Washing:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.[14]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[14]

  • Quantification and Data Analysis:

    • Dry the filters and measure the trapped radioactivity using a scintillation counter.[14]

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • For saturation binding experiments, plot specific binding against the radioligand concentration and use non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

    • For competition binding experiments, plot specific binding against the concentration of the unlabeled ligand and use non-linear regression to determine the IC₅₀, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.[14]

Platelet Aggregation Assay

This assay measures the ability of U-46619 to induce the clumping of platelets in vitro, a key physiological response mediated by TP receptors.

Protocol:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[2]

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP from red and white blood cells.[2]

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.[15]

  • Assay Procedure:

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.[2]

    • Pipette a known volume of the adjusted PRP (e.g., 450 µL) into a cuvette containing a magnetic stir bar.[2][15]

    • Place the cuvette in a lumi-aggregometer and allow it to equilibrate at 37°C for 5 minutes.[2][15]

    • Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.

    • Add a small volume (e.g., 50 µL) of U-46619 solution to achieve the desired final concentration.[2][15]

    • Record the change in light transmission for 5-10 minutes. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.[2]

  • Data Analysis:

    • Determine the maximum percentage of aggregation for each concentration of U-46619.

    • Plot the concentration-response curve and use non-linear regression to calculate the EC₅₀ value.[2]

Vasoconstriction Assay (Wire Myography)

This ex vivo assay measures the contractile response of isolated blood vessels to U-46619, providing insights into its role in regulating vascular tone.

Protocol:

  • Tissue Preparation:

    • Isolate small resistance arteries (e.g., human subcutaneous or rodent mesenteric arteries) and place them in cold, oxygenated Krebs-Henseleit solution.[2][16]

    • Carefully dissect the artery into rings of approximately 2 mm in length.[2]

  • Vessel Mounting:

    • Mount the arterial rings on two fine wires in a wire myograph chamber filled with Krebs solution maintained at 37°C and continuously bubbled with 95% O₂/5% CO₂.[2][11]

    • One wire is attached to a force transducer, and the other to a micrometer to allow for stretching of the vessel.[11]

  • Equilibration and Viability Test:

    • Allow the vessels to equilibrate for 60 minutes under a standardized resting tension.[2]

    • Assess the viability of the tissue by inducing a contraction with a high-potassium solution (e.g., 60 mM KCl). A robust contraction indicates healthy tissue.[2]

    • Wash the vessels and allow them to return to the baseline tension.[2]

  • Concentration-Response Curve:

    • Add U-46619 to the myograph chamber in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 10 µM).[2]

    • Allow the contractile response to stabilize at each concentration before adding the next.[2]

  • Data Recording and Analysis:

    • Continuously record the isometric tension.[2]

    • Normalize the contraction data to the maximum response induced by KCl.

    • Plot the concentration-response curve and use non-linear regression to determine the EC₅₀ and the maximum effect (Emax).[2]

Intracellular Calcium Mobilization Assay

This assay measures the increase in cytosolic free calcium ([Ca²⁺]i) in response to TP receptor activation by U-46619.

Protocol:

  • Cell Culture and Plating:

    • Culture cells expressing TP receptors (e.g., HEK293 cells transfected with the TP receptor, vascular smooth muscle cells) in a suitable medium.[2]

    • Seed the cells onto black-walled, clear-bottom 96-well plates and grow them to confluence.[2][15]

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) and a non-ionic surfactant like Pluronic F-127 in a physiological salt solution (e.g., Hanks' Balanced Salt Solution).[2][15]

    • Wash the cells once and then incubate them with the dye-loading buffer for 45-60 minutes at 37°C in the dark.[2][15]

    • Gently wash the cells two to three times to remove any extracellular dye.[2]

  • Assay Procedure:

    • Place the plate into a fluorescence plate reader equipped with an automated injection system.[2]

    • Measure the baseline fluorescence for a short period.

    • Inject U-46619 at various concentrations into the wells.[2]

    • Immediately begin recording the change in fluorescence intensity over time. The increase in fluorescence corresponds to a rise in intracellular Ca²⁺.[2]

  • Data Analysis:

    • Quantify the peak fluorescence response relative to the baseline for each concentration of U-46619.

    • Generate a concentration-response curve and calculate the EC₅₀ value.[2]

Conclusion

U-46619 is a cornerstone pharmacological tool for the investigation of the thromboxane A₂ system. Its stability and potent, selective agonism at TP receptors allow for robust and reproducible studies of physiological and pathophysiological processes, including hemostasis, thrombosis, and smooth muscle function. The detailed protocols and quantitative data provided in this guide are intended to facilitate the effective use of U-46619 in research and drug discovery, ultimately contributing to a deeper understanding of the roles of TP receptors in health and disease.

References

Methodological & Application

Application Notes and Protocols for U-46619 Induced Platelet Aggregation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2 and a potent thromboxane A2 (TXA2) receptor agonist.[1][2] In platelet research, U-46619 is widely utilized to induce platelet aggregation and study the signaling pathways involved in thrombosis and hemostasis.[1][2][3] It mimics the effects of thromboxane A2, a key mediator of platelet activation, by binding to and activating the thromboxane A2 receptor (TP receptor) on the platelet surface.[1][3] This activation triggers a cascade of intracellular events leading to platelet shape change, degranulation, and aggregation.[4] This document provides a detailed protocol for performing a U-46619 induced platelet aggregation assay using light transmission aggregometry (LTA), along with data presentation and visualization of the relevant signaling pathway and experimental workflow.

Principle of the Assay

Light transmission aggregometry (LTA) is the gold standard for monitoring platelet aggregation.[5][6] The principle of LTA is based on measuring the change in light transmission through a suspension of platelet-rich plasma (PRP). In a resting state, platelets are in a discoid shape and the PRP is turbid, allowing for low light transmission. Upon the addition of an agonist like U-46619, platelets become activated and aggregate, forming larger clumps. This aggregation reduces the turbidity of the PRP, leading to an increase in light transmission, which is recorded over time.[5][6][7][8]

U-46619 Signaling Pathway in Platelets

U-46619 binding to the TP receptor on platelets initiates a signaling cascade primarily through Gq proteins.[3] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the dense tubular system, increasing intracellular calcium concentration. The rise in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to a series of downstream events including platelet shape change, degranulation (release of ADP, serotonin, etc.), and ultimately, the activation of the fibrinogen receptor (glycoprotein IIb/IIIa), which mediates platelet aggregation.[4][9]

U46619_Signaling_Pathway U46619 U-46619 TP_Receptor Thromboxane A2 Receptor (TP) U46619->TP_Receptor Binds Gq Gq Protein TP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from DTS IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Platelet_Activation Platelet Shape Change & Granule Secretion Ca_Release->Platelet_Activation PKC->Platelet_Activation GPIIbIIIa GPIIb/IIIa Activation Platelet_Activation->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation Mediates

U-46619 Signaling Pathway in Platelets.

Experimental Workflow

The overall workflow for the U-46619 platelet aggregation assay involves several key steps, from blood collection to data analysis.

Experimental_Workflow Blood_Collection 1. Blood Collection (3.2% Sodium Citrate) PRP_Preparation 2. PRP Preparation (Centrifugation at 200 x g, 15 min) Blood_Collection->PRP_Preparation PPP_Preparation 3. PPP Preparation (Centrifugation at 2000 x g, 10 min) PRP_Preparation->PPP_Preparation Platelet_Count 4. Platelet Count Adjustment (2.5 x 10⁸ platelets/mL) PPP_Preparation->Platelet_Count Incubation 5. Incubation of PRP (37°C for 5 min) Platelet_Count->Incubation Agonist_Addition 6. Addition of U-46619 Incubation->Agonist_Addition Aggregation_Monitoring 7. Monitoring Light Transmission (5-10 min) Agonist_Addition->Aggregation_Monitoring Data_Analysis 8. Data Analysis (Max % Aggregation, EC50) Aggregation_Monitoring->Data_Analysis

Experimental Workflow for Platelet Aggregation Assay.

Materials and Reagents

  • U-46619 (Thromboxane A2 analog)

  • 3.2% Sodium Citrate solution

  • Sterile saline

  • Platelet-rich plasma (PRP)

  • Platelet-poor plasma (PPP)

  • Aggregometer cuvettes with magnetic stir bars

  • Pipettes and tips

  • Lumi-aggregometer or equivalent

  • Centrifuge

Experimental Protocol

1. Blood Collection and PRP/PPP Preparation

  • Draw venous blood from healthy, consenting donors who have not taken any platelet-affecting medications for at least 10 days.[10]

  • Collect blood into tubes containing 3.2% sodium citrate as an anticoagulant (9 parts blood to 1 part citrate).[8][10]

  • To prepare Platelet-Rich Plasma (PRP), centrifuge the whole blood at 200 x g for 15 minutes at room temperature.[10]

  • Carefully collect the upper PRP layer.

  • To prepare Platelet-Poor Plasma (PPP), centrifuge the remaining blood at a higher speed, for instance, 2000 x g for 10 minutes.[10] PPP is used to set the 100% aggregation baseline.

  • Adjust the platelet count in the PRP to a final concentration of 2.5 x 10⁸ platelets/mL using PPP.[10]

2. Platelet Aggregation Assay

  • Pipette 450 µL of the adjusted PRP into a glass aggregometer cuvette containing a magnetic stir bar.[10]

  • Incubate the cuvette at 37°C for 5 minutes in the heating block of the aggregometer.[10]

  • Place the cuvette in the aggregometer and establish a baseline reading (0% aggregation). Use a cuvette with PPP to set the 100% aggregation level.

  • Add 50 µL of the U-46619 solution at the desired final concentration. It is recommended to perform a concentration-response curve, for example, from 10 nM to 10 µM.[10]

  • Record the change in light transmission for 5-10 minutes to monitor platelet aggregation.[10]

3. Data Analysis

  • The primary endpoint is the maximum percentage of platelet aggregation.

  • For concentration-response curves, plot the maximum aggregation against the logarithm of the U-46619 concentration.

  • From this curve, calculate the EC50 value, which is the concentration of U-46619 that produces 50% of the maximal aggregation response.

Quantitative Data Summary

The following table summarizes key quantitative parameters for U-46619 in platelet aggregation studies.

ParameterValueSpecies/SystemReference
EC50 (Platelet Aggregation) ~0.58 µMRabbit[10]
EC50 (Platelet Shape Change) 0.035 µMHuman[4][10]
EC50 (TP Receptor Agonism) 0.035 µMNot Specified[10]
Typical Concentration Range 1 nM - 10 µMGeneral Platelet Aggregation[10]
Kd (High-affinity binding site) 0.041 ± 0.009 µMHuman Platelets[4]
Bmax (High-affinity binding site) 1,166 ± 310 sites/platelet Human Platelets[4]

Troubleshooting

IssuePossible CauseSolution
No or low aggregation Inactive U-46619Prepare fresh U-46619 solution.
Low platelet countEnsure PRP is correctly prepared and platelet count is adjusted.
Platelet desensitizationUse fresh blood and process PRP promptly. Avoid exposing PRP to cold temperatures.[7]
Instrument malfunctionCheck aggregometer settings and calibration.
Spontaneous aggregation Platelet activation during preparationUse gentle handling techniques during blood collection and PRP preparation.
Contaminated reagents or glasswareUse sterile and clean materials.
High variability between replicates Inaccurate pipettingCalibrate pipettes and use proper pipetting techniques.
Inconsistent incubation timesStandardize all incubation steps.
Donor-specific variabilityBe aware that platelet responsiveness can vary between individuals.

Conclusion

The U-46619 induced platelet aggregation assay is a robust and valuable tool for studying thromboxane A2 receptor-mediated platelet function. By following this detailed protocol, researchers can obtain reliable and reproducible data. Careful attention to the experimental details, from sample preparation to data analysis, is crucial for the success of the assay. The provided diagrams and tables offer a comprehensive overview to aid in the understanding and execution of this important technique in platelet biology and drug development.

References

Application Notes: Preparation of U-46619 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH₂, which acts as a potent and selective thromboxane A₂ (TXA₂) receptor agonist.[1][2] The endogenous ligand, TXA₂, is highly unstable in aqueous solutions, making U-46619 an invaluable tool for in vitro and in vivo research into TXA₂-mediated physiological and pathological processes.[3][4] These processes include platelet aggregation, vasoconstriction, and smooth muscle contraction.[1][5]

These application notes provide detailed protocols for the preparation, storage, and handling of U-46619 stock and working solutions to ensure experimental reproducibility and accuracy for researchers, scientists, and drug development professionals.

Physicochemical Properties and Solubility

Accurate solution preparation begins with understanding the fundamental properties of the compound. Key physicochemical data for U-46619 are summarized in Table 1.

Table 1: Physicochemical Properties and Solubility of U-46619

Property Value Source(s)
IUPAC Name (5Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxy-1-octenyl]-2-oxabicyclo[2.2.1]hept-5-yl]-5-heptenoic acid [2][6]
Synonyms 9,11-Dideoxy-9α,11α-methanoepoxy PGF₂α [5][7]
Molecular Formula C₂₁H₃₄O₄ [5][8][9][10]
Molecular Weight 350.5 g/mol (average) [5][8][9]
Purity ≥98% (typically by HPLC) [8][9][10]
Appearance Pale yellow oil or liquid [11]
Solubility (Organic) ~100 mg/mL in Ethanol, DMSO, Dimethylformamide (DMF) [7][11]
Solubility (Aqueous) ~1-2 mg/mL in PBS (pH 7.2) [7][11]

| EC₅₀ | ~35 nM for TP receptor agonism |[2][8][9] |

Required Materials and Equipment

Materials:

  • U-46619 (as supplied, often in methyl acetate)

  • Anhydrous Ethanol (≥99.5%) or DMSO (Biotechnology Grade)

  • Inert gas (e.g., Nitrogen or Argon)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Sterile, nuclease-free water

  • Appropriate aqueous buffer for final working solution (e.g., PBS, Tyrode's solution)

Equipment:

  • Calibrated precision balance (if starting from solid)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Fume hood

  • Ice bucket

  • -20°C and -80°C freezers

Protocol: Preparation of U-46619 Stock Solution (10 mM)

U-46619 is frequently supplied as a solution in methyl acetate.[7][9][12] The following protocol describes how to prepare a high-concentration stock solution in a more stable organic solvent like ethanol or DMSO.

4.1 Procedure

  • Solvent Evaporation: If U-46619 is supplied in methyl acetate, place the open vial in a fume hood and evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen).[7][13] This will leave a pale yellow oil.

  • Solvent Addition: Immediately add the desired volume of a suitable organic solvent (e.g., anhydrous ethanol or DMSO) to the vial to achieve the target concentration.[7][13] For a 10 mM stock solution, use the calculation below.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the oily residue is completely dissolved.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into small-volume, single-use aliquots in sterile, amber cryovials.[12][14]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[12]

4.2 Example Calculation for a 10 mM Stock Solution

To prepare a 10 mM stock solution from 1 mg of U-46619:

  • Molecular Weight (MW): 350.5 g/mol

  • Mass (m): 1 mg = 0.001 g

  • Volume (V) = m / (Concentration x MW)

  • V = 0.001 g / (0.010 mol/L x 350.5 g/mol )

  • V = 0.000285 L = 285 µL

Therefore, dissolve 1 mg of U-46619 in 285 µL of DMSO or ethanol to yield a 10 mM stock solution.

Protocol: Preparation of U-46619 Working Solutions

Working solutions are prepared by diluting the high-concentration organic stock solution into the final aqueous experimental buffer immediately before use. Aqueous solutions of U-46619 are not stable and should not be stored for more than one day.[3][7][11]

5.1 Procedure

  • Thaw Stock: Remove one aliquot of the U-46619 stock solution from the freezer and thaw it on ice or at room temperature.

  • Dilution: Perform serial dilutions of the stock solution into your final experimental buffer (e.g., PBS, cell culture medium) to achieve the desired final concentration.

    • Important: Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is low (typically ≤0.1%) to avoid solvent-induced artifacts in biological assays.

  • Mixing: Gently vortex or pipette mix the working solution to ensure homogeneity.

  • Immediate Use: Use the freshly prepared aqueous working solution immediately. Do not store.

5.2 Example Dilutions

Table 2 provides a sample dilution scheme for preparing common working concentrations from a 10 mM stock solution.

Table 2: Example Dilution Series from a 10 mM Stock Solution

Step Initial Concentration Volume of Stock Volume of Buffer Final Concentration
1 10 mM 10 µL 990 µL 100 µM
2 100 µM 100 µL 900 µL 10 µM
3 10 µM 100 µL 900 µL 1 µM (1000 nM)

| 4 | 1 µM | 100 µL | 900 µL | 100 nM |

Storage and Stability Summary

Proper storage is critical to maintain the integrity and activity of U-46619.

Table 3: Recommended Storage and Stability of U-46619

Form Storage Temperature Stability Recommendations
As Supplied (in Methyl Acetate or as solid) -20°C ≥1-2 years Keep tightly sealed and protected from light.[7][11]
Stock Solution (in DMSO or Ethanol) -20°C ~1 month Aliquot to avoid freeze-thaw cycles.[12][14]
Stock Solution (in DMSO or Ethanol) -80°C ~6 months Preferred for long-term storage of stock solutions.[12][14]

| Aqueous Working Solution | Room Temp / 4°C | ≤1 day | ALWAYS prepare fresh before each experiment. [3][7][11] |

Safety Precautions

  • U-46619 is a potent biological agent. Handle with care.

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All handling, particularly the evaporation of solvents, should be performed in a certified chemical fume hood.

  • Consult the Safety Data Sheet (SDS) provided by the manufacturer for complete hazard information before use.[7]

Visualization of Key Processes

Experimental Workflow

The following diagram outlines the complete workflow for preparing U-46619 working solutions from a stock supplied in methyl acetate.

G cluster_prep Solution Preparation Workflow start Receive U-46619 (in Methyl Acetate) evap Evaporate Methyl Acetate (under Nitrogen stream) start->evap In Fume Hood dissolve Dissolve Residue in Organic Solvent (e.g., DMSO) evap->dissolve stock High-Concentration Stock (e.g., 10 mM) dissolve->stock aliquot Aliquot into Single-Use Vials stock->aliquot store Store Aliquots (-80°C Long-Term) aliquot->store thaw Thaw Single Aliquot Before Experiment store->thaw dilute Serially Dilute into Aqueous Experimental Buffer thaw->dilute end Final Working Solution (Use Immediately) dilute->end

Caption: Workflow for preparing U-46619 stock and working solutions.

U-46619 Signaling Pathway

U-46619 activates the Thromboxane A₂ (TP) receptor, a G-protein-coupled receptor (GPCR), initiating downstream signaling cascades that lead to key physiological responses.

G cluster_membrane Cell Membrane cluster_cytosol Cytosolic Signaling cluster_response Physiological Response u46619 U-46619 tp_receptor TP Receptor (GPCR) u46619->tp_receptor binds gq Gq/11 tp_receptor->gq activates g13 G12/13 tp_receptor->g13 activates plc PLC gq->plc activates rhoGEF RhoGEF g13->rhoGEF activates pip2 PIP₂ plc->pip2 hydrolyzes rhoA RhoA rhoGEF->rhoA activates ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release ↑ [Ca²⁺]i ip3->ca_release triggers pkc PKC dag->pkc activates contraction Smooth Muscle Contraction ca_release->contraction aggregation Platelet Aggregation pkc->aggregation rock ROCK rhoA->rock activates rock->contraction

Caption: Simplified signaling pathway of the U-46619 TP receptor agonist.

References

U-46619 solubility in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2 and a potent thromboxane A2 (TXA2) receptor agonist.[1][2][3] Due to the inherent instability of TXA2, U-46619 serves as an invaluable tool for in vitro and ex vivo studies of TXA2-mediated physiological and pathological processes.[4] These processes include platelet aggregation, vasoconstriction, and smooth muscle contraction.[4][5] This document provides detailed information on the solubility of U-46619 in various organic solvents, protocols for its preparation and use in common experimental assays, and an overview of its primary signaling pathway.

Solubility Data

U-46619 exhibits high solubility in several common organic solvents and is sparingly soluble in aqueous buffers. The quantitative solubility data is summarized in the table below for easy reference and comparison.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)≥100 mg/mL[1][6][7]
Ethanol≥100 mg/mL[1][6][7]
Dimethylformamide (DMF)≥100 mg/mL[1][6]
Phosphate-Buffered Saline (PBS), pH 7.2~1-2 mg/mL[1][6][8]

Note: Some commercial preparations of U-46619 are supplied as a solution in methyl acetate.[8] To prepare solutions in other solvents, the methyl acetate should be evaporated under a gentle stream of nitrogen before adding the desired solvent.[5][8] For maximum solubility in aqueous buffers, it is recommended to first dissolve U-46619 in an organic solvent and then dilute it with the aqueous buffer of choice.[8] Aqueous solutions of U-46619 are not recommended for storage for more than one day.[6][8]

Experimental Protocols

Protocol 1: Preparation of U-46619 Stock Solution

This protocol describes the preparation of a high-concentration stock solution of U-46619 in an organic solvent.

Materials:

  • U-46619 (as a solid or in methyl acetate)

  • Anhydrous DMSO, ethanol, or DMF

  • Inert gas (e.g., nitrogen or argon)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • If U-46619 is supplied in methyl acetate, carefully evaporate the solvent under a gentle stream of nitrogen until a dry film or oil is obtained.

  • Immediately add the desired volume of the chosen organic solvent (e.g., DMSO) to the vial to achieve the target concentration (e.g., 10 mg/mL).

  • To aid dissolution, the tube can be warmed at 37°C for 10 minutes and/or sonicated in an ultrasonic bath for a short period.[1]

  • Vortex gently to ensure the compound is fully dissolved.

  • Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C for long-term stability. Stock solutions in DMSO can be stored at -20°C for at least one month and at -80°C for up to six months.[2]

Protocol 2: In Vitro Platelet Aggregation Assay

This protocol outlines a method to assess the pro-aggregatory effects of U-46619 on platelets.

Materials:

  • Freshly drawn venous blood from healthy donors in 3.2% sodium citrate

  • Platelet-rich plasma (PRP)

  • U-46619 stock solution (e.g., in DMSO)

  • Phosphate-buffered saline (PBS)

  • Light transmission aggregometer

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP): Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (obtained by centrifuging the remaining blood at a higher speed).

  • Aggregation Measurement:

    • Pre-warm the PRP aliquots to 37°C for 10 minutes.

    • Place a cuvette with PRP in the aggregometer and establish a baseline reading.

    • Add a vehicle control (e.g., DMSO diluted in PBS) to one sample to ensure no solvent-induced aggregation.

    • Add varying concentrations of U-46619 (typically in the nanomolar to micromolar range) to the PRP samples.

    • Record the change in light transmission over time, which corresponds to the extent of platelet aggregation.

  • Data Analysis: Determine the EC50 value (the concentration of U-46619 that elicits 50% of the maximal aggregation response) by plotting the aggregation percentage against the log concentration of U-46619.

Protocol 3: Smooth Muscle Contraction Assay in Isolated Tissue

This protocol describes the use of U-46619 to induce contraction in isolated smooth muscle preparations, such as aortic rings.

Materials:

  • Isolated tissue (e.g., rat thoracic aorta)

  • Krebs-Henseleit solution

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Isolated tissue organ bath system with force transducers

  • U-46619 stock solution

Procedure:

  • Tissue Preparation: Dissect the desired smooth muscle tissue (e.g., aorta) in ice-cold Krebs-Henseleit solution and cut it into rings of 2-4 mm in length.[9]

  • Mounting: Suspend the tissue rings in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.[9] One end of the tissue is fixed, and the other is attached to a force transducer.

  • Equilibration: Allow the tissue to equilibrate for 60-90 minutes under a resting tension, washing with fresh Krebs-Henseleit solution every 15-20 minutes.[9]

  • Contraction Measurement:

    • Once a stable baseline is achieved, add U-46619 to the organ bath in a cumulative manner, with increasing concentrations (e.g., from 1 nM to 1 µM).[9]

    • Allow the contraction to reach a stable plateau at each concentration before adding the next.

    • Continuously record the contractile force.

  • Data Analysis: Construct a concentration-response curve by plotting the contractile force against the log concentration of U-46619 to determine the EC50 value.

Signaling Pathway

U-46619 exerts its effects by binding to and activating the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor (GPCR).[4] The primary signaling cascade involves the activation of Gq and G13 proteins.[4] Activation of Gq stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The activation of G13 leads to the stimulation of the Rho/Rho-kinase pathway. These pathways ultimately result in physiological responses such as platelet aggregation and smooth muscle contraction. Additionally, U-46619 has been shown to activate the p38 MAPK and ERK1/2 signaling pathways.[2][3][10]

U46619_Signaling_Pathway U46619 U-46619 TP_Receptor Thromboxane A2 Receptor (TP) U46619->TP_Receptor binds & activates Gq Gq TP_Receptor->Gq activates G13 G13 TP_Receptor->G13 activates ERK_MAPK ERK/MAPK Pathway TP_Receptor->ERK_MAPK activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Physiological_Response Platelet Aggregation, Smooth Muscle Contraction Ca_release->Physiological_Response PKC->Physiological_Response RhoA RhoA G13->RhoA activates Rho_Kinase Rho Kinase RhoA->Rho_Kinase activates Rho_Kinase->Physiological_Response ERK_MAPK->Physiological_Response

U-46619 signaling cascade.

Troubleshooting

IssuePossible CauseSuggested Solution
Compound precipitation in aqueous buffer Low aqueous solubility of U-46619.First, dissolve U-46619 in a minimal amount of an organic solvent like DMSO or ethanol before making further dilutions in the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Inconsistent or no biological response Degradation of U-46619 in aqueous solution.Prepare fresh aqueous solutions for each experiment. For stock solutions, use aliquots to avoid repeated freeze-thaw cycles.
Incorrect concentration.Verify the calculations for stock solution and final dilutions. Ensure the compound is completely dissolved in the stock solution.
Inactive compound.Ensure proper storage of the compound at -20°C or -80°C. Purchase from a reputable supplier and check the certificate of analysis.

Disclaimer: This product is for research use only and not for human or veterinary diagnostic or therapeutic use. Always refer to the Safety Data Sheet (SDS) for handling and safety information.

References

Application Notes and Protocols for Isolated Tissue Organ Bath Assay using U-46619

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the stable thromboxane A2 (TXA2) analog, U-46619, in isolated tissue organ bath assays. U-46619 is a potent thromboxane prostanoid (TP) receptor agonist widely used to study vascular smooth muscle contraction and other physiological responses mediated by the TXA2 pathway.[1][2][3] Its stability in aqueous solutions makes it a preferred tool over the endogenous, highly unstable TXA2.[4]

Introduction to U-46619 and the Thromboxane Receptor

U-46619, a synthetic analog of prostaglandin H2, potently and selectively activates TP receptors, which are G-protein coupled receptors (GPCRs).[2][3][4] These receptors are predominantly found on platelets and smooth muscle cells.[5] Activation of TP receptors by U-46619 initiates a signaling cascade that is crucial in processes like hemostasis, thrombosis, and the regulation of vascular tone.[4][5] Understanding the effects of novel compounds on this pathway is critical in cardiovascular and related drug discovery.

Data Presentation

The following tables summarize key quantitative data for conducting isolated tissue organ bath assays with U-46619.

Table 1: Composition of Krebs-Henseleit Solution

The Krebs-Henseleit solution is a physiological salt buffer designed to maintain the viability of isolated tissues.[6][7]

ComponentMolar Concentration (mM)Grams per Liter (g/L)
Sodium Chloride (NaCl)1186.9
Potassium Chloride (KCl)4.70.35
Calcium Chloride (CaCl₂)2.50.28 (anhydrous) or 0.37 (dihydrate)
Magnesium Sulfate (MgSO₄)1.20.14 (anhydrous)
Potassium Phosphate Monobasic (KH₂PO₄)1.20.16
Sodium Bicarbonate (NaHCO₃)252.1
Glucose (D-Glucose)11.12.0

This composition is based on multiple sources.[7][8] It is crucial to prepare this solution fresh daily and continuously aerate it with carbogen gas (95% O₂ / 5% CO₂) to maintain a physiological pH of approximately 7.4.[8][9]

Table 2: Typical Experimental Parameters for Isolated Aortic Ring Assays

This table provides a range of common parameters used in organ bath experiments with rodent aortic rings.

ParameterTypical Value/RangeNotes
Animal ModelRat, MouseThe choice of animal model can influence the results.[8]
TissueThoracic AortaA commonly used blood vessel for studying vascular reactivity.[10][11]
Ring Length2 - 4 mmConsistency in ring length is important for reproducibility.[8][10]
Resting Tension1 - 2 gramsThis initial tension is crucial for obtaining optimal contractile responses.[8][12]
Equilibration Period60 - 90 minutesAllows the tissue to stabilize in the organ bath environment.[8]
Viability Check60 - 80 mM Potassium Chloride (KCl)A strong contraction in response to KCl indicates tissue viability.
U-46619 Concentration Range1 nM - 1 µM (cumulative)This range typically covers the full concentration-response curve.[8]
EC₅₀ of U-46619 (Rat Aorta)~3.7 x 10⁻⁹ M (3.7 nM)The concentration that produces 50% of the maximal response can vary between tissues and experimental conditions.[13]

Experimental Protocols

Protocol 1: Preparation of Isolated Vascular Rings

This protocol details the steps for dissecting and preparing vascular rings, such as the thoracic aorta, for organ bath experiments.

Materials:

  • Euthanasia solution

  • Dissection tools (scissors, forceps)

  • Petri dish with a silicone base

  • Ice-cold Krebs-Henseleit solution

  • Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

  • Animal Euthanasia: Euthanize the animal according to institutionally approved ethical guidelines.

  • Tissue Dissection: Promptly dissect the desired blood vessel (e.g., thoracic aorta) and place it in a petri dish filled with ice-cold, carbogen-aerated Krebs-Henseleit solution.[10]

  • Cleaning: Under a dissecting microscope, carefully remove any adhering connective and adipose tissue.[10]

  • Ring Preparation: Cut the cleaned artery into rings of 2-4 mm in length.[8][10] Ensure the cuts are perpendicular to the vessel's long axis.

  • Endothelium Removal (Optional): If an endothelium-denuded vessel is required, gently rub the inner surface of the ring with a fine wire or wooden stick.[8] The integrity of the endothelium can be tested later using an acetylcholine challenge after pre-contraction with an agonist like phenylephrine.[12]

Protocol 2: Isolated Tissue Organ Bath Assay

This protocol outlines the procedure for mounting the prepared vascular rings in an organ bath system and generating a cumulative concentration-response curve for U-46619.

Materials:

  • Isolated tissue organ bath system with force transducers and a data acquisition system

  • Krebs-Henseleit solution

  • Carbogen gas (95% O₂ / 5% CO₂)

  • U-46619 stock solution (e.g., 1 mM in ethanol or DMSO)

  • Potassium Chloride (KCl) solution (e.g., 3 M)

  • Suture material or stainless steel hooks

Procedure:

  • System Setup: Prepare the organ bath system by filling the chambers with Krebs-Henseleit solution, maintaining the temperature at 37°C, and continuously bubbling with carbogen gas.[8][11]

  • Tissue Mounting: Suspend each vascular ring between two stainless steel hooks or wires in the organ bath chamber.[8] One hook is fixed, while the other is connected to a force transducer to measure isometric tension.[14]

  • Equilibration: Apply a resting tension of 1-2 grams to the tissue and allow it to equilibrate for 60-90 minutes.[8][12] During this period, wash the tissue with fresh, pre-warmed Krebs-Henseleit solution every 15-20 minutes.

  • Viability Test: After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM). A robust and sustained contraction confirms the tissue is healthy. Following the contraction, wash the tissue repeatedly with fresh Krebs-Henseleit solution until the tension returns to the baseline.

  • Cumulative Concentration-Response Curve: Once the baseline tension is stable, add U-46619 to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 1 nM to 1 µM).[8] Allow the contractile response to each concentration to reach a stable plateau before adding the next concentration.

  • Data Acquisition: Continuously record the isometric tension throughout the experiment using a data acquisition system.[10]

  • Data Analysis: Express the contractile responses as a percentage of the maximal contraction induced by KCl. Plot the concentration of U-46619 against the response to generate a concentration-response curve, from which the EC₅₀ value can be calculated using non-linear regression analysis.[13]

Signaling Pathways and Experimental Workflow

U-46619 Signaling Pathway

U-46619 binding to the TP receptor primarily activates the Gq and G13 G-protein pathways.[4] The Gq pathway stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The G13 pathway activates the RhoA/Rho-kinase pathway, which increases the calcium sensitivity of the contractile machinery. Together, these pathways lead to smooth muscle contraction.[1][15][16]

U46619_Signaling_Pathway cluster_cell Smooth Muscle Cell U46619 U-46619 TP_Receptor TP Receptor (GPCR) U46619->TP_Receptor Binds to Gq Gq TP_Receptor->Gq Activates G13 G13 TP_Receptor->G13 Activates PLC Phospholipase C (PLC) Gq->PLC Activates RhoA RhoA G13->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates release from PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ (intracellular) SR->Ca Contraction Smooth Muscle Contraction Ca->Contraction Increases PKC->Contraction Contributes to RhoKinase Rho Kinase RhoA->RhoKinase Activates RhoKinase->Contraction Increases Ca²⁺ sensitivity

Caption: U-46619 signaling pathway in smooth muscle cells.

Experimental Workflow

The following diagram illustrates the logical flow of an isolated tissue organ bath experiment.

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Organ Bath Experiment cluster_analysis Data Analysis Dissection 1. Dissect Tissue (e.g., Aorta) Cleaning 2. Clean Tissue Dissection->Cleaning Cutting 3. Cut into Rings Cleaning->Cutting Mounting 4. Mount in Organ Bath Cutting->Mounting Equilibration 5. Equilibrate (60-90 min) Mounting->Equilibration Viability 6. Check Viability (KCl) Equilibration->Viability Washout 7. Washout & Return to Baseline Viability->Washout CRC 8. Cumulative Concentration- Response Curve (U-46619) Washout->CRC Normalization 9. Normalize Data (% of KCl max) CRC->Normalization Plotting 10. Plot Curve Normalization->Plotting Calculation 11. Calculate EC₅₀ Plotting->Calculation

Caption: Experimental workflow for an isolated organ bath assay.

References

Application Notes: U-46619 for Induction of Smooth Muscle Contraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH₂, which functions as a potent and selective thromboxane A₂ (TXA₂) receptor (TP receptor) agonist.[1][2] Due to its stability compared to the endogenous, highly unstable TXA₂, U-46619 is an indispensable pharmacological tool for investigating the physiological and pathophysiological roles of the TXA₂ pathway.[1] It is widely used in in vitro studies to reliably induce contraction in a variety of smooth muscle tissues, including vascular, airway, and gastrointestinal preparations, making it a standard agent for studying smooth muscle physiology and for screening potential therapeutic compounds that modulate smooth muscle tone.[1][3]

Mechanism of Action

U-46619 exerts its contractile effect by binding to and activating the G-protein-coupled TP receptors on smooth muscle cells.[1] This activation initiates a dual signaling cascade that elevates intracellular calcium concentration ([Ca²⁺]i) and increases the sensitivity of the contractile machinery to Ca²⁺.[4][5]

The primary signaling pathways are:

  • Gαq/Phospholipase C (PLC) Pathway: Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca²⁺ into the cytoplasm.[6] The elevated [Ca²⁺]i binds to calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK then phosphorylates the myosin light chains (MLC), initiating cross-bridge cycling and muscle contraction.[5]

  • Gα₁₂/₁₃/RhoA Pathway: Activation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK), leads to the phosphorylation and inhibition of myosin light-chain phosphatase (MLCP).[4][5] By inhibiting MLCP, the phosphorylated state of MLC is prolonged, leading to a sustained contraction even at sub-maximal Ca²⁺ levels. This process is known as Ca²⁺ sensitization.[4][5]

U46619_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol TP_Receptor TP Receptor Gq Gαq TP_Receptor->Gq G1213 Gα12/13 TP_Receptor->G1213 U46619 U-46619 U46619->TP_Receptor binds PLC PLC Gq->PLC activates RhoA RhoA G1213->RhoA activates PIP2 PIP₂ PLC->PIP2 hydrolyzes ROCK ROCK RhoA->ROCK activates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR triggers release MLCP MLCP ROCK->MLCP inhibits Ca Ca²⁺ SR->Ca CaM Calmodulin MLCK MLCK CaM->MLCK activates MLC Myosin Light Chain (MLC) MLCK->MLC phosphorylates pMLC p-MLC MLCP->pMLC dephosphorylates MLC->pMLC Contraction Contraction pMLC->Contraction Ca->CaM binds

Caption: Signaling pathway of U-46619-induced smooth muscle contraction.

Data Presentation: Potency of U-46619

The concentration of U-46619 required to elicit a contractile response varies depending on the species and tissue type. The half-maximal effective concentration (EC₅₀) is a common measure of a drug's potency.

Tissue TypeSpeciesPreparationEC₅₀ (nM)Reference
Vascular Smooth Muscle
Penile Resistance ArteriesHumanWire Myograph6.2 ± 2.2[1]
Corpus CavernosumHumanOrgan Bath8.3 ± 2.8[1]
AortaRatOrgan Bath~50[1][5]
Small Mesenteric ArteriesRatWire Myograph~10[1]
Caudal ArteryRatOrgan Bath~50[5]
Saphenous VeinDogOrgan BathN/A[7]
Cultured Vascular CellsHuman⁴⁵Ca²⁺ Efflux Assay398 ± 26[8]
Airway Smooth Muscle
Small Airways (<250 µm)RatPrecision-Cut Lung Slices6.9[9]
Large Airways (>420 µm)RatPrecision-Cut Lung Slices66[9]
Bronchial Smooth MuscleHumanOrgan BathN/A[1]

*EC₅₀ values were not explicitly stated in the cited source, but U-46619 was used to induce contraction.

Experimental Protocols

Protocol 1: Preparation of U-46619 Solutions

Proper preparation and handling of U-46619 are critical for experimental reproducibility.

Materials:

  • U-46619 (typically supplied in methyl acetate)[10]

  • Anhydrous ethanol or DMSO[11]

  • Physiological salt solution (PSS), e.g., Krebs-Henseleit solution

  • Inert gas (e.g., nitrogen)

Stock Solution Preparation (e.g., 10 mM):

  • U-46619 is often supplied dissolved in methyl acetate.[10] To prepare a stock in a different solvent, evaporate the methyl acetate under a gentle stream of nitrogen gas.[10]

  • Immediately add the desired organic solvent, such as anhydrous ethanol or DMSO, to the residue to achieve the target concentration (e.g., 10 mM).[12] For a 1 mg vial of U-46619 (MW: 350.5 g/mol ), adding approximately 285 µL of solvent will yield a 10 mM stock solution.[12]

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C for short-term (months) or -80°C for long-term (up to 6 months) storage.[13][14]

Working Solution Preparation:

  • Aqueous solutions of U-46619 are significantly less stable and should be prepared fresh for each experiment from the organic stock solution.[10][14]

  • Perform serial dilutions of the stock solution in the appropriate physiological buffer (e.g., Krebs-Henseleit solution) to create the desired working concentrations for the experiment.

Protocol 2: Isolated Organ Bath Assay for Vascular Smooth Muscle Contraction

This protocol describes a standard method for measuring isometric contraction of isolated arterial rings in response to U-46619.[1][12][15]

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Animal Euthanasia (Approved Protocol) B 2. Dissect Thoracic Aorta A->B C 3. Place in Ice-Cold PSS B->C D 4. Clean & Cut into Rings (2-4 mm length) C->D E 5. Mount Rings in Organ Bath D->E F 6. Equilibration (60-90 min, 37°C, Carbogen) E->F G 7. Set Resting Tension (e.g., 1-2 g for rat aorta) F->G H 8. Viability Test (e.g., 60-80 mM KCl) G->H I 9. Washout & Return to Baseline H->I J 10. Cumulative U-46619 Addition (Logarithmic steps, e.g., 1 nM - 1 µM) I->J K 11. Record Isometric Contraction J->K L 12. Normalize to KCl Response K->L M 13. Plot Concentration-Response Curve L->M N 14. Calculate EC₅₀ Value M->N

Caption: Experimental workflow for a U-46619-induced contraction assay.

Materials & Equipment:

  • Krebs-Henseleit physiological salt solution

  • Carbogen gas (95% O₂ / 5% CO₂)[1]

  • Isolated tissue organ bath system with isometric force transducers[1]

  • Data acquisition system[1]

  • Dissection tools (forceps, scissors)

  • Animal model (e.g., rat)

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to institutionally approved guidelines.[1]

    • Carefully dissect the desired artery (e.g., thoracic aorta) and immediately place it in ice-cold Krebs-Henseleit solution.[1]

    • Gently remove adhering connective and adipose tissue under a dissection microscope.

    • Cut the artery into rings of 2-4 mm in length.[1]

  • Mounting and Equilibration:

    • Mount each arterial ring on two hooks or wires within the organ bath chamber, with one hook fixed and the other connected to an isometric force transducer.[1]

    • Fill the chamber with Krebs-Henseleit solution, maintain it at 37°C, and continuously bubble with carbogen gas.[1]

    • Allow the tissues to equilibrate for 60-90 minutes under a determined optimal resting tension (e.g., 1-2 grams for rat aorta).[1]

    • Wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes during equilibration.[1]

  • Viability Check:

    • To confirm tissue health and contractility, induce a contraction with a high concentration of potassium chloride (KCl), typically 60-80 mM.[1]

    • A sustained and robust contraction indicates viable tissue. After the contraction plateaus, wash the tissue with fresh solution to allow it to return to the baseline tension.[1]

  • Cumulative Concentration-Response Curve:

    • Once a stable baseline is re-established, add U-46619 to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 1 nM, 10 nM, 100 nM, 1 µM).[1]

    • Allow the contractile response to reach a stable plateau at each concentration before adding the next.[1]

    • Continuously record the contractile force using the data acquisition system.[1]

  • Data Analysis:

    • Express the contractile response at each U-46619 concentration as a percentage of the maximal contraction induced by KCl.[1]

    • Plot the logarithm of the U-46619 concentration against the percentage response to generate a sigmoidal concentration-response curve.

    • Calculate the EC₅₀ value using non-linear regression analysis of the curve.[1]

References

In Vivo Administration of U-46619: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-46619 is a stable synthetic analog of the potent, yet highly unstable, endogenous vasoconstrictor and platelet aggregator, thromboxane A2 (TXA2).[1][2][3] Due to its stability, U-46619 serves as an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of TXA2 in vivo.[1] It is a selective agonist for the thromboxane A2 receptor (TP receptor), which is a G-protein coupled receptor.[1][2][4] Activation of the TP receptor by U-46619 triggers a cascade of intracellular signaling events, leading to a variety of physiological responses, most notably potent vasoconstriction and platelet aggregation.[1]

These properties make U-46619 a widely used agent in animal models to study a range of conditions, including pulmonary hypertension, thrombosis, and cardiovascular diseases.[1][5][6] This document provides detailed application notes and experimental protocols for the in vivo administration of U-46619 in various animal models, intended to guide researchers in designing and executing their studies.

Mechanism of Action: Thromboxane A2 (TP) Receptor Signaling

U-46619 exerts its effects by binding to and activating the TP receptor. There are two isoforms of the human TP receptor, TPα and TPβ, which arise from alternative splicing of a single gene.[1][2][4] Both isoforms share the same ligand-binding domain but differ in their cytoplasmic tails, potentially leading to differential signaling.[2][7] The primary signaling pathway involves the coupling of the TP receptor to Gq and G13 proteins.[7]

Activation of Gq stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][6] IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6][8] The increase in intracellular Ca2+ and activation of PKC contribute to smooth muscle contraction and platelet aggregation.[1][6] Concurrently, activation of G13 stimulates the Rho/Rho-kinase pathway, which further promotes vasoconstriction.[6][7]

Signaling Pathway of U-46619 via the TP Receptor

U46619_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm U46619 U-46619 TP_Receptor TP Receptor (TPα / TPβ) U46619->TP_Receptor Binds & Activates Gq Gq TP_Receptor->Gq G13 G13 TP_Receptor->G13 PLC Phospholipase C (PLC) Gq->PLC Activates Rho Rho/Rho-kinase G13->Rho Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Response Physiological Response (Vasoconstriction, Platelet Aggregation) Rho->Response Ca2 ↑ [Ca2+]i IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->Response PKC->Response

Caption: U-46619 activates the TP receptor, initiating Gq and G13 signaling cascades.

Applications in Animal Models

U-46619 is frequently used to model various disease states and to study fundamental physiological processes. Key applications include:

  • Induction of Pulmonary Hypertension: Continuous intravenous infusion of U-46619 is a well-established method for creating acute and reversible pulmonary arterial hypertension in large animal models like pigs and goats.[5][9][10][11][12] This allows for the evaluation of potential therapeutic interventions in a controlled setting.

  • Vasoconstriction Studies: The potent vasoconstrictor effects of U-46619 are utilized to study vascular reactivity in various vascular beds, including cerebral, renal, and gastric microcirculation in rodents.[13][14][15]

  • Thrombosis Models: By promoting platelet aggregation, U-46619 can be used in models of thrombosis to investigate the efficacy of antiplatelet agents.[3]

  • Cardiovascular Research: In spontaneously hypertensive rats (SHR), intracerebroventricular administration of U-46619 has been shown to induce a significant increase in blood pressure, providing a model to study central cardiovascular regulation.[14][16]

Data Presentation: In Vivo Administration of U-46619

The following tables summarize quantitative data from various studies on the in vivo administration of U-46619 in different animal models.

Table 1: Induction of Pulmonary and Systemic Hypertension

Animal ModelAdministration RouteDosageKey Physiological EffectsReference(s)
Pig (Landrace)Intravenous (IV) Infusion0.025 - 0.175 µg/kg/minIncreased mean pulmonary arterial pressure (mPAP), heart rate, and pulmonary vascular resistance (PVR).[9][11] High doses can lead to hemodynamic deterioration.[9][11][9][11][12]
GoatIntravenous (IV) Infusion2, 4, or 6 µg/kg over 5 minImmediate and sustained increases in pulmonary and systemic arterial blood pressure.[10] Higher doses induced delayed tachypnea.[10][10]
Spontaneously Hypertensive Rat (SHR)Intracerebroventricular (ICV)1 - 100 nmol/kgDose-related increase in blood pressure with no significant effect on heart rate.[14][16][14][16]
RatIntracerebroventricular (ICV)0.5, 1, 2 µgDose- and time-dependent increase in arterial pressure, reversing hypotension.[14]

Table 2: Vasoconstriction Studies

Animal ModelAdministration RouteConcentration/DosageTarget VasculatureKey FindingsReference(s)
RatTopical Application1 - 1,000 nMGastric submucosal microcirculationInduced vasoconstriction in both arterioles and venules.[13][13]
Rabbit & RatTopical Application10⁻¹¹ to 10⁻⁶ MPial arteriolesDose-dependent vasoconstriction.[15] In rats, higher concentrations induced intravascular platelet aggregation.[15][15]
RatNot specified (in vivo)Not specifiedRenal cortical and medullary vesselsElicits renal cortical vasoconstriction and medullary vasodilation.[14]

Experimental Protocols

The following are generalized protocols for the in vivo administration of U-46619. Note: Specific dosages, infusion rates, and animal models should be optimized based on the research question and institutional guidelines (IACUC).

Protocol 1: Induction of Acute Pulmonary Hypertension in a Porcine Model

This protocol is adapted from studies using pigs to model pulmonary hypertension.[9][11][12]

1. Animal Preparation:

  • Anesthetize the pig (e.g., Landrace, 30-35 kg) following an approved institutional protocol.
  • Intubate and mechanically ventilate the animal.
  • Establish vascular access for drug administration and hemodynamic monitoring. This typically involves catheterization of the femoral artery (for systemic blood pressure), femoral vein (for drug infusion), and pulmonary artery (via the jugular vein) for pulmonary arterial pressure measurement.
  • Allow the animal to stabilize post-instrumentation.

2. U-46619 Preparation:

  • Prepare a stock solution of U-46619 (e.g., 10 mg/mL in a suitable solvent like ethanol or DMSO, check manufacturer's recommendations).
  • Dilute the stock solution in sterile saline to the desired final concentration for infusion. The final concentration will depend on the infusion pump rate and the target dose.

3. U-46619 Administration:

  • Begin a continuous intravenous infusion of U-46619 using a syringe pump.
  • Start with a low dose (e.g., 0.025 µg/kg/min) and gradually increase in a stepwise manner (e.g., increments of 0.025 µg/kg/min every 5-10 minutes).[9][11]
  • Continuously monitor hemodynamic parameters, including mean pulmonary arterial pressure (mPAP), mean systemic arterial pressure, heart rate, and cardiac output.
  • The target is typically to achieve a stable, elevated mPAP (e.g., 40 mmHg) without causing severe systemic hypotension or cardiovascular collapse.[9][11] High doses can be detrimental.[9]

4. Data Collection and Reversibility:

  • Once the target mPAP is reached and stable, experimental interventions and measurements can be performed.
  • To assess reversibility, the U-46619 infusion can be stopped. Hemodynamic parameters typically return to baseline within 15-30 minutes.[12]

Experimental Workflow for U-46619 Induced Pulmonary Hypertension

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_conclusion Conclusion Phase Animal_Prep Animal Preparation (Anesthesia, Instrumentation) Start_Infusion Start Low-Dose U-46619 Infusion Animal_Prep->Start_Infusion U46619_Prep U-46619 Solution Preparation U46619_Prep->Start_Infusion Monitor_Hemo Continuous Hemodynamic Monitoring Start_Infusion->Monitor_Hemo Stepwise_Increase Stepwise Dose Increase Monitor_Hemo->Stepwise_Increase Target_mPAP Target mPAP Reached? Monitor_Hemo->Target_mPAP Stepwise_Increase->Monitor_Hemo Target_mPAP->Stepwise_Increase No Perform_Intervention Perform Experimental Intervention/Measurements Target_mPAP->Perform_Intervention Yes Stop_Infusion Stop U-46619 Infusion Perform_Intervention->Stop_Infusion Monitor_Reversibility Monitor Return to Baseline Stop_Infusion->Monitor_Reversibility Data_Analysis Data Analysis Monitor_Reversibility->Data_Analysis

Caption: Workflow for inducing pulmonary hypertension in an animal model using U-46619.

Protocol 2: Study of Pial Arteriole Vasoconstriction in a Rodent Model

This protocol is a generalized procedure based on studies in rats and rabbits.[15]

1. Animal Preparation:

  • Anesthetize the rodent (e.g., rat or rabbit) according to an approved institutional protocol.
  • Secure the animal in a stereotaxic frame.
  • Surgically expose the skull and create a closed cranial window to visualize the pial microcirculation. This involves creating a craniotomy and sealing it with a glass coverslip.
  • Allow for a stabilization period after surgery.

2. U-46619 Preparation:

  • Prepare a stock solution of U-46619.
  • Prepare serial dilutions of U-46619 in artificial cerebrospinal fluid (aCSF) to achieve the desired final concentrations (e.g., ranging from 10⁻¹¹ M to 10⁻⁶ M).[15]

3. U-46619 Administration and Data Collection:

  • Position the animal under a microscope equipped with a video camera and diameter measurement software.
  • Baseline diameters of selected pial arterioles are recorded.
  • Topically apply the prepared U-46619 solutions to the cortical surface under the cranial window. Start with the lowest concentration and proceed to higher concentrations.
  • Allow sufficient time between applications for the vessel diameter to return to baseline or stabilize.
  • Record the arteriolar diameter continuously or at fixed time points after each application.
  • The vasoconstrictor response is typically expressed as a percentage change from the baseline diameter.

Conclusion

U-46619 is a potent and reliable pharmacological tool for the in vivo investigation of TXA2-mediated physiological and pathophysiological processes. Its stability and selective agonism at the TP receptor make it ideal for creating reproducible animal models of diseases such as pulmonary hypertension and for studying vascular reactivity. The protocols and data presented here provide a comprehensive guide for researchers, but it is imperative to adapt these methodologies to specific experimental goals and to adhere to all institutional and ethical guidelines for animal research.

References

Application Notes and Protocols for the Experimental Use of U-46619 in Studying Pulmonary Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of U-46619, a stable thromboxane A2 (TXA2) mimetic, in the study of pulmonary hypertension (PH). This document includes detailed protocols for both in vivo and in vitro models, quantitative data from relevant studies, and visualizations of the key signaling pathways involved.

Introduction

U-46619 is a potent and selective agonist of the thromboxane A2 receptor (TP receptor).[1] Its ability to induce vasoconstriction, particularly in the pulmonary vasculature, makes it a valuable pharmacological tool for creating acute and reversible models of pulmonary hypertension in experimental settings.[2][3] These models are instrumental in investigating the pathophysiology of PH and for the preclinical evaluation of novel therapeutic agents.

Mechanism of Action

U-46619 exerts its effects by binding to and activating TP receptors on pulmonary artery smooth muscle cells (PASMCs). This activation triggers a cascade of intracellular signaling events, leading to an increase in intracellular calcium concentration ([Ca2+]i) and sensitization of the contractile apparatus to Ca2+, ultimately resulting in potent vasoconstriction and an increase in pulmonary arterial pressure.[4][5]

Signaling Pathway of U-46619 in Pulmonary Artery Smooth Muscle Cells

The binding of U-46619 to the TP receptor, a G-protein coupled receptor, initiates signaling through two primary pathways:

  • Gq/11 Pathway: Activation of Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, leading to the release of stored Ca2+. DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[5]

  • G12/13 Pathway: Activation of Gα12/13 leads to the activation of the small GTPase RhoA. RhoA activates Rho-kinase, which phosphorylates and inactivates myosin light chain phosphatase (MLCP). The inhibition of MLCP results in a sustained phosphorylation of the myosin light chain, leading to Ca2+ sensitization and enhanced vasoconstriction.[5]

U46619_Signaling_Pathway cluster_cell Pulmonary Artery Smooth Muscle Cell cluster_Gq Gq/11 Pathway cluster_G12 G12/13 Pathway U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Gq Gαq/11 TP_Receptor->Gq G12 Gα12/13 TP_Receptor->G12 PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor on PKC PKC DAG->PKC activates Ca_release SR->Ca_release releases Ca²⁺ Ca_release->PKC activates Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC->Vasoconstriction RhoA RhoA G12->RhoA activates RhoKinase Rho-Kinase RhoA->RhoKinase activates MLCP_active MLCP (active) RhoKinase->MLCP_active inhibits MLCP_inactive MLCP (inactive) MLCP_inactive->Vasoconstriction promotes

Caption: U-46619 signaling in PASMCs.

Data Presentation

The following tables summarize quantitative data from studies utilizing U-46619 to induce pulmonary hypertension.

Table 1: Hemodynamic Effects of U-46619 Infusion in Swine

ParameterBaselineU-46619 InfusionReference
Mean Pulmonary Arterial Pressure (mPAP, mmHg)12.3 ± 3.540 (target)[6][7]
Mean Systemic Blood Pressure (mBP, mmHg)75.4 ± 11.285.6 ± 14.3[6][7]
Heart Rate (HR, beats/min)95.8 ± 15.1115.4 ± 18.7[6][7]
Pulmonary Vascular Resistance (PVR, dynes·s·cm⁻⁵)150.4 ± 48.7Significantly Increased[6]
Cardiac Output (CO, L/min)4.2 ± 0.8Decreased[2]

Note: Values are presented as mean ± SD. The target mPAP was achieved through stepwise infusion of U-46619.

Table 2: U-46619 Dosages for Inducing Pulmonary Hypertension in Animal Models

Animal ModelDosageRoute of AdministrationOutcomeReference
Swine0.025 - 0.175 µg/kg/min (stepwise)Continuous InfusionStable and reversible PH[6][7]
Swine0.2 - 0.8 µg/kg/min (incremental)Continuous InfusionStable PH[2]
Goat2, 4, or 6 µg/kg/5 minInfusionDose-dependent increase in pulmonary and systemic arterial pressure[8]

Experimental Protocols

In Vivo Model: Induction of Acute Pulmonary Hypertension in Swine

This protocol describes a method for inducing stable and reversible pulmonary hypertension in swine using a continuous infusion of U-46619.[6][7]

Materials:

  • U-46619 (Tocris Bioscience or equivalent)

  • Saline solution

  • Anesthesia (e.g., ketamine, xylazine, isoflurane)

  • Ventilator

  • Surgical instruments

  • Pulmonary artery catheter (Swan-Ganz)

  • Systemic arterial catheter

  • Infusion pump

  • Hemodynamic monitoring system

Protocol:

  • Animal Preparation:

    • Anesthetize the pig and maintain anesthesia throughout the procedure.

    • Intubate and mechanically ventilate the animal.

    • Surgically place a pulmonary artery catheter via the jugular vein for measurement of pulmonary arterial pressure (PAP), and a systemic arterial catheter in the carotid or femoral artery for measurement of systemic blood pressure (BP).

  • U-46619 Preparation:

    • Prepare a stock solution of U-46619 (e.g., 10 mg/ml in ethanol) and dilute to the desired working concentration with saline.

  • Induction of Pulmonary Hypertension:

    • Administer a continuous intravenous infusion of U-46619 using an infusion pump.

    • Begin with a low dose (e.g., 0.025 µg/kg/min) and increase the infusion rate in a stepwise manner until the target mean PAP (e.g., 40 mmHg) is achieved.[6][7]

    • Continuously monitor hemodynamic parameters, including PAP, systemic BP, and heart rate.

  • Maintenance and Reversibility:

    • Maintain the infusion rate to sustain the desired level of pulmonary hypertension.

    • To study reversibility, cease the U-46619 infusion. Hemodynamic parameters typically return to baseline within 15 minutes.[3]

InVivo_Workflow A Animal Preparation (Anesthesia, Catheterization) B Prepare U-46619 Solution A->B C Start Stepwise U-46619 Infusion B->C D Monitor Hemodynamics (PAP, BP, HR) C->D E Achieve Target mPAP D->E E->C No, adjust dose F Maintain Infusion for Study E->F Yes G Cease Infusion F->G H Monitor Reversibility G->H

Caption: In vivo experimental workflow.

In Vitro Model: Wire Myography of Rat Pulmonary Arteries

This protocol details the use of wire myography to assess the contractile response of isolated rat pulmonary arteries to U-46619.[9][10]

Materials:

  • U-46619

  • Male Wistar rats

  • Krebs-Henseleit buffer (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 11.1 mM glucose)

  • Wire myograph system

  • Dissection microscope and instruments

  • Carbogen gas (95% O2, 5% CO2)

Protocol:

  • Tissue Preparation:

    • Euthanize the rat and excise the heart and lungs.

    • Under a dissection microscope, isolate the main pulmonary artery and its branches.

    • Cut the artery into 2 mm rings.

  • Mounting:

    • Mount the arterial rings on two tungsten wires in the myograph chambers filled with Krebs-Henseleit buffer, continuously gassed with carbogen at 37°C.

  • Equilibration and Normalization:

    • Allow the rings to equilibrate for at least 30 minutes.

    • Normalize the rings by stretching to a predetermined optimal resting tension (e.g., 7.5-10.0 mN for healthy rats).[1]

  • Contractility Assessment:

    • Assess the viability of the rings by contracting with a high potassium solution (e.g., 60 mM KCl).

    • After washing and returning to baseline, construct a cumulative concentration-response curve to U-46619 (e.g., 10⁻¹⁰ to 10⁻⁵ M).

    • Record the isometric tension generated at each concentration.

InVitro_Workflow A Isolate & Cut Pulmonary Artery Rings B Mount Rings in Wire Myograph A->B C Equilibrate & Normalize Tension B->C D Viability Test (High K⁺) C->D E Construct Cumulative U-46619 Concentration-Response Curve D->E F Record Isometric Tension E->F

Caption: In vitro experimental workflow.

Conclusion

U-46619 is an effective and widely used tool for modeling pulmonary hypertension in both in vivo and in vitro settings. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at understanding the mechanisms of pulmonary hypertension and developing novel therapeutic interventions. Careful dose-finding and hemodynamic monitoring are crucial for the successful application of U-46619 in in vivo studies.

References

Protocol for Assessing U-46619's Effect on Airway Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH₂ and a potent thromboxane A₂ (TXA₂) receptor agonist.[1][2] It is widely utilized in pharmacological research to mimic the effects of TXA₂ and investigate its role in various physiological and pathophysiological processes, particularly in the context of airway diseases like asthma.[1][3][4] U-46619 reliably induces contraction of airway smooth muscle, making it an invaluable tool for studying bronchoconstriction and for screening potential bronchodilator compounds.[1][5] This document provides detailed application notes and protocols for assessing the effects of U-46619 on airway smooth muscle.

U-46619 exerts its effects by binding to and activating the thromboxane A₂ receptor (TP receptor), a G-protein coupled receptor.[1] Activation of the TP receptor initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca²⁺]i) and sensitization of the contractile apparatus to Ca²⁺, ultimately resulting in smooth muscle contraction.[1]

Data Presentation

The potency of U-46619 in inducing airway smooth muscle contraction can vary depending on the species and the specific airway region being studied. Smaller airways have been shown to be more sensitive to U-46619 than larger airways.[6][7] The following table summarizes the half-maximal effective concentration (EC₅₀) values of U-46619 from various studies.

Tissue Type Species Preparation EC₅₀ (nM)
Small Airways (<250 µm)RatPrecision-Cut Lung Slices6.9[6][7]
Large Airways (>420 µm)RatPrecision-Cut Lung Slices66[6][7]
BronchioleCanineBronchiolar RingsSubthreshold dose of 1 nM used to enhance ACh-induced contraction[5]
TracheaCanineTracheal StripsNo significant enhancement of ACh-induced contraction at 1 nM[5]
Human Bronchial Smooth MuscleHumanNot SpecifiedPotent bronchoconstrictor[4]

Signaling Pathway of U-46619 in Airway Smooth Muscle

U-46619, by activating the TP receptor, triggers a cascade of intracellular events leading to airway smooth muscle contraction. The primary mechanism involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, enabling the interaction between actin and myosin and resulting in muscle contraction. Additionally, activation of the TP receptor can also involve the Rho-kinase pathway, which contributes to calcium sensitization of the contractile machinery. Some studies also suggest a potential interaction with the M3 muscarinic acetylcholine receptor, indicating a complex regulatory mechanism.[3][8][9][10]

U46619_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Binds to G_Protein Gq/11 TP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates Rho_Kinase Rho-Kinase Pathway G_Protein->Rho_Kinase Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP₃R on Ca_ion Ca²⁺ SR->Ca_ion Releases Calmodulin Calmodulin Ca_ion->Calmodulin Binds to MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Myosin_LC Myosin Light Chain MLCK->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Contraction Myosin_LC_P->Contraction Leads to Ca_Sensitization Ca²⁺ Sensitization Rho_Kinase->Ca_Sensitization Promotes Ca_Sensitization->Contraction Enhances

Caption: Signaling pathway of U-46619-induced airway smooth muscle contraction.

Experimental Protocols

Isolated Organ Bath for Airway Smooth Muscle Rings

This protocol describes the use of an isolated organ bath system to measure the isometric contraction of airway smooth muscle rings in response to U-46619.

Materials:

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, and 11.1 glucose)

  • U-46619 stock solution (e.g., 1 mM in ethanol)

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Isolated organ bath system with isometric force transducers

  • Data acquisition system

  • Dissection tools

  • Suture silk

Procedure:

  • Tissue Preparation:

    • Euthanize the animal (e.g., rat, guinea pig, or canine) according to approved animal care protocols.

    • Carefully dissect the trachea and/or bronchi and place them in ice-cold Krebs-Henseleit solution.

    • Under a dissecting microscope, remove excess connective tissue and epithelium (optional, depending on the experimental question).

    • Cut the airway into rings of 2-4 mm in width.

  • Mounting the Tissue:

    • Suspend each airway ring between two L-shaped stainless-steel hooks in an organ bath chamber filled with Krebs-Henseleit solution.

    • Maintain the bath at 37°C and continuously bubble with carbogen gas.

    • Connect the upper hook to an isometric force transducer.

  • Equilibration and Viability Check:

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1-2 g (this may need to be optimized depending on the tissue).

    • During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

    • After equilibration, test the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl). A robust and sustained contraction indicates healthy tissue.

    • Wash the tissue with fresh Krebs-Henseleit solution to return to baseline tension.[1]

  • Cumulative Concentration-Response Curve:

    • Once the baseline is stable, add U-46619 to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).[11]

    • Allow the contraction to reach a stable plateau at each concentration before adding the next.[12]

    • Record the isometric tension continuously using the data acquisition system.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximal contraction induced by KCl.

    • Plot the concentration-response curve using a non-linear regression analysis to determine the EC₅₀ and the maximum effect (Emax).

Precision-Cut Lung Slices (PCLS)

This model allows for the study of smaller airways in a more intact environment.[6][7]

Materials:

  • Low-melting-point agarose

  • Vibrating microtome

  • Culture medium (e.g., DMEM)

  • U-46619 stock solution

  • Microscope with a digital camera

  • Image analysis software

Procedure:

  • Lung Preparation:

    • Euthanize the animal and cannulate the trachea.

    • Slowly inflate the lungs with a low-melting-point agarose solution (e.g., 1.5-2%) in culture medium.

    • After the agarose has solidified on ice, dissect the lung lobes.

  • Slicing:

    • Cut the lobes into thin slices (e.g., 200-250 µm) using a vibrating microtome in a bath of ice-cold culture medium.

  • Incubation and Treatment:

    • Incubate the PCLS in culture medium at 37°C for at least 1-2 hours to allow for recovery.

    • Replace the medium with fresh medium containing different concentrations of U-46619.

  • Image Acquisition and Analysis:

    • Capture images of the airways within the PCLS at baseline and after the addition of U-46619 using a microscope.

    • Use image analysis software to measure the airway lumen area.

    • Calculate the percentage of airway closure relative to the baseline area.

  • Data Analysis:

    • Construct a concentration-response curve by plotting the percentage of airway closure against the concentration of U-46619.

    • Determine the EC₅₀ value from the curve.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the effect of U-46619 on airway smooth muscle.

Experimental_Workflow cluster_prep Preparation cluster_model Experimental Model cluster_exp Experiment cluster_analysis Data Analysis Animal_Euthanasia Animal Euthanasia Tissue_Dissection Tissue Dissection (Trachea/Bronchi or Lungs) Animal_Euthanasia->Tissue_Dissection Ring_Prep Airway Ring Preparation Tissue_Dissection->Ring_Prep PCLS_Prep Precision-Cut Lung Slice (PCLS) Preparation Tissue_Dissection->PCLS_Prep Mounting Mounting in Organ Bath Ring_Prep->Mounting Incubation Incubation of PCLS PCLS_Prep->Incubation Equilibration Equilibration & Viability Check (KCl) Mounting->Equilibration U46619_Addition Cumulative Addition of U-46619 Equilibration->U46619_Addition Image_Acquisition Image Acquisition (PCLS) Incubation->Image_Acquisition Data_Recording Record Isometric Contraction U46619_Addition->Data_Recording Image_Acquisition->U46619_Addition Add U-46619 between images Image_Analysis Analyze Airway Area Image_Acquisition->Image_Analysis CRC Construct Concentration- Response Curve Data_Recording->CRC Image_Analysis->CRC EC50_Emax Determine EC₅₀ and Emax CRC->EC50_Emax

Caption: General workflow for assessing U-46619's effect on airway smooth muscle.

References

Troubleshooting & Optimization

Preventing U-46619 degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for U-46619. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of U-46619, with a specific focus on preventing its degradation in aqueous solutions to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is U-46619 and why is its stability in aqueous solutions a critical concern?

A1: U-46619 is a potent and selective synthetic analog of the prostaglandin endoperoxide PGH2.[1] It functions as a stable agonist for the thromboxane A2 (TP) receptor. The endogenous ligand, thromboxane A2 (TXA2), is a powerful mediator of platelet aggregation and vasoconstriction but is extremely unstable in aqueous solutions, with a half-life of about 32 seconds at pH 7.4.[2][3] While U-46619 is significantly more stable than TXA2, making it an invaluable tool for research, it is still susceptible to degradation in aqueous environments.[4][5] Failure to account for this instability can lead to a loss of compound potency, resulting in inconsistent data, inaccurate EC50 values, and non-reproducible experimental outcomes.[5]

Q2: What are the primary factors that cause U-46619 degradation?

A2: The primary cause of U-46619 degradation in aqueous solutions is hydrolysis. The rate of degradation is influenced by several factors:

  • Solvent: U-46619 is unstable in aqueous buffers.[5] It should be stored in suitable organic solvents.

  • Temperature: Like most chemical reactions, hydrolysis is accelerated at higher temperatures. Storing solutions at low temperatures is crucial.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can introduce moisture and accelerate degradation.[5][6]

Q3: How should I prepare and store U-46619 stock solutions to maximize stability?

A3: Proper preparation and storage of stock solutions are essential for preserving the compound's integrity. Most commercial preparations are supplied pre-dissolved in an organic solvent like methyl acetate or as a neat oil.[1][7]

  • Solvent Choice: If preparing from a solid or oil, use a dry (anhydrous) organic solvent. Solvents such as DMSO, ethanol, or dimethylformamide are suitable, with solubilities around 100 mg/mL.[7]

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into small, single-use volumes immediately after preparation or initial thawing.[5][6]

  • Storage Conditions: Store the aliquots in tightly sealed vials under desiccating conditions at -20°C for short-to-medium term storage (up to one month) or at -80°C for long-term storage (up to six months).[5][6]

Q4: What is the recommended procedure for preparing aqueous working solutions for my experiment?

A4: It is strongly advised not to store U-46619 in aqueous solutions.[5]

  • On the day of the experiment, remove a single aliquot of the organic stock solution from the freezer and allow it to equilibrate to room temperature.

  • Perform serial dilutions of the stock solution into your final aqueous experimental buffer (e.g., PBS, TRIS-buffered saline) immediately before use.[7]

  • Ensure the final concentration of the organic solvent in your assay is minimal, as it may have physiological effects.[7]

  • Any unused aqueous working solution should be discarded at the end of the day and should not be stored for future use.[5][7]

Storage and Handling Summary Tables

Table 1: Recommended Storage Conditions for U-46619 Stock Solutions (in Organic Solvent)

Parameter Recommendation Rationale Citations
Solvent Anhydrous DMSO, Ethanol, Methyl Acetate Prevents hydrolysis. [7]
Temperature -20°C (≤ 1 month) or -80°C (≤ 6 months) Minimizes degradation kinetics. [5][6]
Aliquoting Single-use volumes Avoids repeated freeze-thaw cycles. [5][6]
Container Tightly sealed glass vials Prevents solvent evaporation and moisture entry.

| Atmosphere | Store under desiccating conditions | Minimizes exposure to water. | |

Table 2: Best Practices for Preparing Aqueous Working Solutions

Practice Description Rationale Citations
Preparation Timing Prepare fresh immediately before each experiment. U-46619 is unstable in aqueous buffers. [5]
Storage Do not store aqueous solutions. Rapid degradation occurs. [5][7]
Dilution Serially dilute from a fresh stock aliquot. Ensures accurate and consistent final concentrations. [5]

| Disposal | Discard any unused aqueous solution daily. | Prevents use of degraded compound in future experiments. |[7] |

Visual Guides and Workflows

U-46619 Signaling Pathway

U-46619 exerts its effects by binding to the thromboxane A2 receptor (TP), a G-protein-coupled receptor (GPCR). This binding event activates multiple downstream signaling cascades, primarily through Gq and G13 proteins.[4] The Gq pathway stimulates phospholipase C (PLC), leading to the generation of IP3 and DAG, which subsequently increase intracellular calcium levels.[4][8] The G13 pathway activates the Rho/Rho-kinase (ROCK) pathway, which is crucial for smooth muscle contraction.[4][8] Additionally, TP receptor activation stimulates the p38 MAPK and ERK1/2 pathways.[6]

U46619_Signaling_Pathway U-46619 Signaling via the TP Receptor cluster_outcomes U-46619 Signaling via the TP Receptor U46619 U-46619 TP_Receptor TP Receptor (GPCR) U46619->TP_Receptor Binds Gq Gq protein TP_Receptor->Gq Activates G13 G13 protein TP_Receptor->G13 Activates ERK ERK / p38 MAPK Activation TP_Receptor->ERK Activates PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA G13->RhoA PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Platelet Platelet Aggregation Ca_release->Platelet ROCK Rho-kinase (ROCK) RhoA->ROCK MLC_P Myosin Light Chain Phosphorylation ROCK->MLC_P Vascular Vasoconstriction MLC_P->Vascular Inflammation Inflammation ERK->Inflammation

Caption: Signaling pathway of U-46619 via the Thromboxane A2 receptor.

Recommended Workflow for Solution Preparation

This workflow outlines the critical steps from receiving the compound to its use in an experiment, designed to minimize degradation.

Troubleshooting Troubleshooting Logic for U-46619 Experiments start Inconsistent or Weak Experimental Results check_prep Was aqueous solution prepared fresh today from a single-use aliquot? start->check_prep remake No: Discard old solution. Follow recommended workflow. Re-run experiment. check_prep->remake No check_stock Yes: Proceed to check stock solution. check_prep->check_stock Yes stock_cond Is stock solution stored correctly (-80°C, aliquoted)? Is it within its expiry date? check_stock->stock_cond new_stock No: Prepare a fresh stock solution from new compound. Re-run experiment. stock_cond->new_stock No check_system Yes: Compound handling is likely correct. stock_cond->check_system Yes system_issue Investigate other experimental variables: cell health, buffer pH, reagent quality, positive controls. check_system->system_issue

References

Troubleshooting inconsistent U-46619 EC50 values

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during experiments with the thromboxane A2 receptor agonist, U-46619.

Frequently Asked Questions (FAQs)

Q1: What is U-46619 and what is its primary mechanism of action?

A1: U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2.[1] It functions as a potent and selective agonist for the thromboxane A2 (TP) receptor.[1][2][3] Activation of the TP receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca²⁺]i), ultimately resulting in cellular responses such as platelet aggregation and smooth muscle contraction.[4][5]

Q2: Why am I observing different EC50 values for U-46619 in my experiments compared to published literature?

A2: Variations in U-46619 EC50 values can arise from a multitude of factors. These can be broadly categorized into biological and experimental variables. Biological factors include the tissue or cell type used, the presence or absence of the endothelium, and the specific isoform of the TP receptor being expressed.[6][7][8] Experimental factors encompass the stability of the U-46619 solution, the specific assay being performed (e.g., platelet aggregation vs. vasoconstriction), and the parameters of the experimental protocol.[4][9]

Q3: How should I prepare and store U-46619 solutions?

A3: U-46619 is typically supplied as a solution in an organic solvent like methyl acetate.[10][11] For long-term storage, the powdered form should be kept at -20°C for up to 3 years.[2] Stock solutions in organic solvents can be stored at -20°C for several months, though some sources recommend shorter periods of 1 to 6 months.[3][11] Aqueous solutions of U-46619 are significantly less stable and it is strongly recommended to prepare them fresh for each experiment.[2][10][12] Do not store aqueous solutions for more than one day.[10][12] When preparing aqueous solutions, the organic solvent should be evaporated under a gentle stream of nitrogen before dissolving the compound in the desired buffer.[10]

Q4: Does the presence of endothelium affect the EC50 of U-46619?

A4: Yes, the endothelium plays a significant role in modulating vascular responses to U-46619. The endothelium can release relaxing factors that counteract the vasoconstrictor effect of U-46619, thus influencing its apparent potency.[7][8][13][14] Experiments on de-endothelialized vascular preparations often show increased sensitivity (lower EC50) to U-46619 compared to endothelium-intact vessels.[8][15]

Q5: Are there different isoforms of the thromboxane receptor, and do they respond differently to U-46619?

A5: Yes, there are two main isoforms of the human thromboxane A2 receptor, TPα and TPβ, which differ in their C-terminal tails.[16][17] While both isoforms bind U-46619, they can couple to different G-proteins and elicit distinct downstream signaling pathways, potentially leading to different functional responses and EC50 values depending on the cellular context and the specific endpoint being measured.[6][16][17]

Troubleshooting Guide for Inconsistent U-46619 EC50 Values

This guide provides a systematic approach to identifying and resolving common issues that lead to variability in U-46619 EC50 values.

Problem Area 1: Reagent and Solution Integrity
Question Possible Cause Troubleshooting Steps
Is my U-46619 solution stable? Degradation of U-46619, especially in aqueous solutions.- Prepare fresh aqueous solutions for each experiment.[2][10][12]- Aliquot and store stock solutions in organic solvent at -20°C or -80°C to minimize freeze-thaw cycles.[3]- Evaporate the organic solvent completely before dissolving in aqueous buffer.[10]
Is the solvent affecting the experiment? The solvent used to dissolve U-46619 (e.g., DMSO, ethanol) may have its own biological effects.- Run a vehicle control with the same concentration of solvent used in the highest U-46619 concentration.- Ensure the final solvent concentration is low and consistent across all experimental groups.
Problem Area 2: Experimental System and Protocol
Question Possible Cause Troubleshooting Steps
Is the biological preparation consistent? Variability in tissue dissection, cell culture conditions, or health of the preparation.- For tissue preparations, ensure consistent dissection techniques and handling to maintain tissue viability.[4]- For cell culture, use cells at a consistent passage number and confluency.- Perform a viability check on your tissue preparation before starting the experiment, for example, with a high concentration of potassium chloride (KCl).[4]
Is the endothelium intact and functional (if applicable)? Unintended damage to the endothelium during preparation of vascular rings.- Verify endothelial integrity at the end of the experiment using an endothelium-dependent vasodilator (e.g., acetylcholine).- If studying the direct effect on smooth muscle, ensure complete removal of the endothelium and verify its absence.
Are the experimental conditions optimal and consistent? Fluctuations in temperature, pH, or oxygenation of the buffer.- Maintain a constant temperature (typically 37°C) in the organ bath or cell incubator.[4]- Continuously bubble physiological salt solutions with an appropriate gas mixture (e.g., 95% O2, 5% CO2) to maintain pH and oxygenation.[4]
Problem Area 3: Data Acquisition and Analysis
Question Possible Cause Troubleshooting Steps
Is the baseline stable before adding U-46619? Incomplete equilibration of the tissue or cells.- Allow for an adequate equilibration period (typically 60-90 minutes for tissue preparations) before starting the concentration-response curve.[4]
Is the concentration-response curve complete? The range of U-46619 concentrations used may not be wide enough to define the top and bottom plateaus of the curve.- Use a wide range of concentrations, typically in logarithmic or semi-logarithmic steps, to ensure a full sigmoidal curve is generated.
Is the data analysis method appropriate? Inconsistent methods of data normalization and curve fitting.- Normalize the response to a maximal agonist (e.g., KCl for vasoconstriction) or as a percentage of the maximal response to U-46619.[4]- Use a non-linear regression analysis to fit the concentration-response curve and calculate the EC50 value.[4]

Quantitative Data Summary

The following table summarizes reported EC50 values for U-46619 in various experimental systems. This highlights the inherent variability and the importance of considering the experimental context.

Experimental System Endpoint Measured Reported EC50 Value Reference
Human PlateletsShape Change0.013 µM[3]
Human PlateletsAggregation0.58 µM[3]
Human Subcutaneous Resistance ArteriesVasoconstriction16 nM[18]
Porcine Coronary Arteries (Control)Vasoconstriction12.02 nM[19]
Porcine Coronary Arteries (Organ Cultured)Vasoconstriction36.57 nM[19]
HEK 293 Cells expressing TPα and TPβ receptorsERK-1 and ERK-2 activation35 nM[20]

Experimental Protocols

Protocol 1: Isolated Tissue Organ Bath Assay for Vascular Smooth Muscle Contraction

This protocol is adapted from established methods for assessing vascular reactivity.[4]

  • Tissue Preparation: Dissect the desired artery (e.g., rat aorta, mesenteric artery) in cold Krebs-Henseleit solution. Carefully clean the artery of surrounding connective and adipose tissue and cut it into rings of 2-3 mm in length.

  • Mounting: Suspend each arterial ring between two stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit solution. One hook is fixed, and the other is connected to an isometric force transducer.

  • Equilibration: Maintain the organ bath at 37°C and continuously bubble with 95% O2 / 5% CO2. Allow the tissues to equilibrate for 60-90 minutes under a predetermined resting tension. Wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes during this period.

  • Viability Check: Induce a contraction with a high concentration of potassium chloride (e.g., 60-80 mM KCl) to ensure the tissue is viable and contractile. Wash the tissue to return to baseline tension.

  • Cumulative Concentration-Response Curve: Once the baseline is stable, add U-46619 to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 1 nM to 1 µM). Allow the response to stabilize at each concentration before adding the next.

  • Data Analysis: Record the isometric tension continuously. Express the contractile response as a percentage of the maximal contraction induced by KCl. Plot the concentration of U-46619 against the contractile response and use non-linear regression to calculate the EC50 value.

Protocol 2: Platelet Aggregation Assay

This protocol is based on standard light transmission aggregometry methods.[9]

  • Blood Collection and Preparation: Draw venous blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate). Prepare platelet-rich plasma (PRP) by centrifugation at a low speed.

  • Assay Procedure: Pipette a defined volume of PRP into an aggregometer cuvette with a magnetic stir bar. Incubate at 37°C for a few minutes.

  • Aggregation Measurement: Add U-46619 at the desired final concentration. Record the change in light transmission for 5-10 minutes. An increase in light transmission corresponds to platelet aggregation.

  • Data Analysis: Determine the maximum percentage of aggregation for each concentration of U-46619. Construct a concentration-response curve and calculate the EC50 value using non-linear regression.

Visualizations

U46619_Signaling_Pathway U46619 U-46619 TP_Receptor TP Receptor (GPCR) U46619->TP_Receptor Binds Gq_Protein Gq Protein TP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release SR->Ca_Release Induces Contraction Smooth Muscle Contraction Ca_Release->Contraction Initiates PKC->Contraction Modulates

Caption: U-46619 signaling pathway in vascular smooth muscle cells.

Troubleshooting_Workflow Start Inconsistent U-46619 EC50 Values Check_Reagent 1. Check Reagent Integrity Start->Check_Reagent Fresh_Solution Prepare Fresh Aqueous Solution? Check_Reagent->Fresh_Solution Check_Storage Proper Stock Storage? Fresh_Solution->Check_Storage Yes Resolved Issue Resolved Fresh_Solution->Resolved No (Fix) Check_Protocol 2. Review Experimental Protocol Check_Storage->Check_Protocol Yes Check_Storage->Resolved No (Fix) Consistent_Prep Consistent Biological Prep? Check_Protocol->Consistent_Prep Optimal_Conditions Optimal Assay Conditions? Consistent_Prep->Optimal_Conditions Yes Consistent_Prep->Resolved No (Fix) Check_Analysis 3. Verify Data Analysis Optimal_Conditions->Check_Analysis Yes Optimal_Conditions->Resolved No (Fix) Stable_Baseline Stable Baseline? Check_Analysis->Stable_Baseline Full_Curve Complete Dose-Response? Stable_Baseline->Full_Curve Yes Stable_Baseline->Resolved No (Fix) Consistent_Analysis Consistent Normalization & Curve Fitting? Full_Curve->Consistent_Analysis Yes Full_Curve->Resolved No (Fix) Consistent_Analysis->Resolved Yes Consult Consult Literature/ Technical Support Consistent_Analysis->Consult No (Fix)

Caption: Troubleshooting workflow for inconsistent U-46619 EC50 values.

References

Identifying and mitigating U-46619 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing U-46619 in their experiments. It offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to identifying and mitigating the off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is U-46619 and what is its primary mechanism of action?

A1: U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2.[1] Its primary and well-characterized mechanism of action is as a potent and selective agonist for the thromboxane A2 (TP) receptor, which is a G-protein coupled receptor.[1] Activation of the TP receptor by U-46619 mimics the physiological effects of the highly unstable endogenous ligand, thromboxane A2 (TXA2), leading to responses such as platelet aggregation and smooth muscle contraction.[1]

Q2: What are the known off-target effects of U-46619?

A2: While U-46619 is highly selective for the TP receptor, some off-target effects have been reported, particularly at higher concentrations. These include:

  • Inhibition of microsomal prostaglandin E synthase-1 (mPGES-1): This can alter the profile of prostaglandin synthesis, specifically reducing the production of PGE2.[2]

  • Inhibition of calcium-activated potassium (KCa) channels: This has been observed in coronary artery smooth muscle and can contribute to vasoconstriction independently of TP receptor activation.[3]

  • Potentiation of norepinephrine-induced vasoconstriction: This effect may not be blocked by TP receptor antagonists, suggesting a mechanism independent of the TP receptor.[2]

Q3: How can I differentiate between on-target and off-target effects in my experiments?

A3: The most effective method is to use a selective TP receptor antagonist. Commonly used antagonists include SQ29548 and GR32191. If the observed effect of U-46619 is significantly attenuated or completely blocked in the presence of a TP receptor antagonist, it is considered an on-target effect. Conversely, if the effect persists, it is likely mediated by an off-target mechanism.[2]

Q4: What are the typical working concentrations for U-46619?

A4: The effective concentration of U-46619 varies depending on the experimental system and the response being measured. For on-target effects like platelet aggregation and vasoconstriction, concentrations in the nanomolar to low micromolar range are typically effective. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific application and to identify potential concentration-dependent off-target effects.[2]

Q5: How should I prepare and store U-46619 solutions?

A5: U-46619 is typically dissolved in an organic solvent such as ethanol or DMSO to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate physiological buffer.

Troubleshooting Guides

Issue 1: Inconsistent or No Response to U-46619 in Platelet Aggregation Assays
  • Possible Cause: Donor-to-donor variability.

    • Troubleshooting Tip: Platelet sensitivity to TP receptor agonists can vary significantly between donors. A notable portion of the normal population may even be hyposensitive to U-46619.[4] It is recommended to screen multiple donors to ensure a consistent response.

  • Possible Cause: Improper sample handling.

    • Troubleshooting Tip: Platelets are sensitive to temperature changes and mechanical stress. Ensure that blood samples are collected and processed according to standardized protocols, and that platelet-rich plasma (PRP) is maintained at room temperature.[5]

  • Possible Cause: Presence of interfering substances.

    • Troubleshooting Tip: High concentrations of substances like aspirin can paradoxically augment U-46619-induced aggregation.[6] Ensure that blood donors have not taken any medications known to affect platelet function for an appropriate washout period.

Issue 2: Observed Vasoconstriction is Not Fully Blocked by a TP Receptor Antagonist
  • Possible Cause: Off-target effect on other signaling pathways.

    • Troubleshooting Tip: U-46619 may potentiate norepinephrine signaling.[2] To investigate this, use an alpha-adrenergic receptor antagonist (e.g., phentolamine) in conjunction with the TP receptor antagonist to see if the residual effect is diminished.

  • Possible Cause: Off-target inhibition of KCa channels.

    • Troubleshooting Tip: The direct inhibition of KCa channels can contribute to vasoconstriction.[3] This can be investigated using electrophysiological techniques such as patch-clamping to directly measure channel activity in the presence of U-46619 and a TP receptor antagonist.

Issue 3: Unexpected Changes in Prostaglandin Levels
  • Possible Cause: Off-target inhibition of mPGES-1.

    • Troubleshooting Tip: If you observe a decrease in PGE2 levels that is not attributable to other experimental factors, it may be due to the off-target inhibition of mPGES-1 by U-46619.[2] This can be confirmed by performing a direct enzymatic assay to measure mPGES-1 activity in the presence of U-46619.

Data Presentation

Table 1: Quantitative On-Target Activity of U-46619

Biological ResponseSystemEC50 ValueReference(s)
Platelet Shape ChangeHuman Platelets0.035 µM[7]
Myosin Light-Chain PhosphorylationHuman Platelets0.057 µM[7]
Serotonin ReleaseHuman Platelets0.54 µM[7]
Fibrinogen Receptor ExposureHuman Platelets0.53 µM[7]
Platelet AggregationHuman Platelets1.31 µM[7]
VasoconstrictionRat Thoracic Aorta (endothelium-intact)6.54 nM
VasoconstrictionRat Thoracic Aorta (endothelium-denuded)0.478 nM

Table 2: Quantitative Off-Target Activity of U-46619

Off-Target EffectSystemIC50 / Effective ConcentrationReference(s)
mPGES-1 Inhibition (cis-isomer)Enzyme Assay~15 µM[8]
KCa Channel InhibitionPig Coronary Artery50-150 nM (decreased open probability)[3]

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry

This protocol describes the use of U-46619 to induce platelet aggregation in human platelet-rich plasma (PRP), measured by light transmission aggregometry.

Materials:

  • U-46619

  • Human whole blood from healthy, consenting donors

  • Anticoagulant (e.g., 3.2% sodium citrate)

  • Phosphate-buffered saline (PBS)

  • Light transmission aggregometer

  • Cuvettes with stir bars

Procedure:

  • Blood Collection and PRP Preparation:

    • Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

    • Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).

    • Carefully collect the upper PRP layer.

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which will be used as a blank.

  • U-46619 Preparation:

    • Prepare a stock solution of U-46619 in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare serial dilutions of U-46619 in PBS to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).

  • Platelet Aggregation Measurement:

    • Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.

    • Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for at least 5 minutes.

    • Set the baseline (0% aggregation) with PRP and 100% aggregation with PPP.

    • Add 50 µL of the U-46619 dilution to the PRP to initiate aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

Protocol 2: Isolated Tissue Organ Bath Assay for Vascular Smooth Muscle Contraction

This protocol describes the use of an isolated organ bath system to measure the contractile response of vascular smooth muscle rings to U-46619.[9]

Materials:

  • U-46619 stock solution (e.g., 1 mM in ethanol or DMSO)

  • Krebs-Henseleit solution

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Isolated tissue organ bath system with force transducers

  • Data acquisition system

  • Dissection tools

  • Animal model (e.g., rat thoracic aorta)

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved institutional guidelines.

    • Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

    • Gently remove adhering connective and adipose tissue.

    • Cut the aorta into rings of 2-4 mm in length. The endothelium can be removed by gently rubbing the intimal surface if required.

  • Mounting the Tissue:

    • Suspend each aortic ring between two stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Equilibration and Viability Check:

    • Allow the tissues to equilibrate for 60-90 minutes under a resting tension.

    • Induce a contraction with a high concentration of potassium chloride (KCl) to assess tissue viability.

  • Cumulative Concentration-Response Curve:

    • Once the baseline is stable, add U-46619 to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 1 nM to 1 µM).

    • Allow the contraction to reach a stable plateau at each concentration before adding the next.

    • Record the contractile force continuously.

Protocol 3: mPGES-1 Enzyme Inhibition Assay

This protocol provides a general methodology for determining the inhibitory activity of U-46619 against mPGES-1.[8]

Materials:

  • U-46619

  • Recombinant human mPGES-1

  • Prostaglandin H2 (PGH2) substrate

  • Reaction buffer

  • Stop solution

  • PGE2 competitive ELISA kit

Procedure:

  • Compound Incubation:

    • In a microtiter plate, add reaction buffer, glutathione (GSH), and varying concentrations of U-46619 (or vehicle control).

    • Pre-incubate with diluted mPGES-1 enzyme.

  • Initiation and Termination of Reaction:

    • Initiate the enzymatic reaction by adding the PGH2 substrate.

    • Allow the reaction to proceed for a defined time at a controlled temperature.

    • Stop the reaction by adding the stop solution.

  • Quantification of PGE2:

    • Measure the concentration of the product, PGE2, in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Construct a dose-response curve by plotting the percentage of mPGES-1 inhibition against the logarithm of the U-46619 concentration to calculate the IC50 value.

Mandatory Visualizations

OnTargetSignaling U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Gq Gq TP_Receptor->Gq MAPK_Pathway p38 MAPK / ERK1/2 Pathway TP_Receptor->MAPK_Pathway PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA Gq->RhoA PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Aggregation Platelet Aggregation Ca2_release->Aggregation PKC->Aggregation ROCK ROCK RhoA->ROCK MLCP_inhibition MLCP Inhibition ROCK->MLCP_inhibition MLCP_inhibition->Contraction MAPK_Pathway->Aggregation

Caption: On-Target Signaling Pathway of U-46619 via the TP Receptor.

OffTargetSignaling U46619 U-46619 (High Concentration) mPGES1 mPGES-1 U46619->mPGES1 KCa_Channel KCa Channel U46619->KCa_Channel Potentiation Potentiation U46619->Potentiation PGE2 PGE2 mPGES1->PGE2 Inhibition PGH2 PGH2 PGH2->mPGES1 Hyperpolarization Hyperpolarization KCa_Channel->Hyperpolarization Inhibition Vasoconstriction Vasoconstriction Hyperpolarization->Vasoconstriction NE_Signaling Norepinephrine Signaling NE_Signaling->Vasoconstriction Potentiation->NE_Signaling

Caption: Potential Off-Target Effects and Signaling of U-46619.

TroubleshootingWorkflow Start Unexpected Experimental Result with U-46619 Check_Concentration Verify U-46619 Concentration and Perform Dose-Response Start->Check_Concentration Use_Antagonist Co-incubate with TP Receptor Antagonist (e.g., SQ29548) Check_Concentration->Use_Antagonist Effect_Blocked Effect is Blocked/ Attenuated? Use_Antagonist->Effect_Blocked On_Target Result is likely ON-TARGET Effect_Blocked->On_Target Yes Off_Target Result is likely OFF-TARGET Effect_Blocked->Off_Target No Investigate_Off_Target Investigate Specific Off-Target Mechanisms Off_Target->Investigate_Off_Target Check_mPGES1 mPGES-1 Assay Investigate_Off_Target->Check_mPGES1 Check_KCa Electrophysiology for KCa Channels Investigate_Off_Target->Check_KCa Check_Adrenergic Use Adrenergic Antagonists Investigate_Off_Target->Check_Adrenergic

Caption: Logical Workflow for Troubleshooting U-46619 Effects.

References

How to use TP receptor antagonists to confirm U-46619 specificity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to confirm the specificity of the thromboxane A2 (TP) receptor agonist, U-46619, using TP receptor antagonists.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during experiments designed to verify that the observed effects of U-46619 are mediated by the TP receptor.

Q1: The biological response to U-46619 is not completely blocked by the TP receptor antagonist. What could be the reason?

A1: There are several possibilities for incomplete blockade:

  • Concentration of the Antagonist: The concentration of the TP receptor antagonist may be insufficient to fully compete with U-46619 at the receptor binding site. It is crucial to use an antagonist concentration that is significantly higher than its inhibitory constant (Ki or IC50) and typically 10- to 100-fold higher than the agonist concentration.

  • Off-Target Effects of U-46619: While U-46619 is a selective TP receptor agonist, at higher concentrations it may exhibit off-target effects.[1] For instance, it has been reported to inhibit microsomal prostaglandin E synthase-1 (mPGES-1) and KCa channel activity in coronary arteries.[1] To investigate this, perform a dose-response curve for U-46619 in the presence and absence of the antagonist. If a portion of the response persists at high U-46619 concentrations despite the presence of the antagonist, it may indicate an off-target effect.

  • Experimental Variability: Biological systems can have inherent variability. Ensure consistent experimental conditions, including temperature, pH, and incubation times. Use appropriate positive and negative controls in every experiment.

Q2: I am observing inconsistent results between experiments when using a TP receptor antagonist.

A2: Inconsistent results can stem from several factors:

  • Antagonist Preparation and Storage: Ensure the TP receptor antagonist is properly dissolved and stored according to the manufacturer's instructions to maintain its activity. Prepare fresh dilutions for each experiment from a stable stock solution.

  • Pre-incubation Time: The pre-incubation time with the antagonist before adding U-46619 is critical. A sufficient duration is necessary for the antagonist to bind to the TP receptors. A typical pre-incubation time is 20-30 minutes, but this may need to be optimized for your specific experimental system.[1]

  • Cell or Tissue Viability: Ensure the health of your cells or tissues. Poor viability can lead to inconsistent responses to both the agonist and antagonist. Always perform a viability check, for example, by eliciting a reference contraction with potassium chloride in tissue bath experiments.[1]

Q3: How do I choose the right TP receptor antagonist and the appropriate concentration to use?

A3: The choice of antagonist and its concentration is crucial for a successful experiment.

  • Antagonist Selection: Several selective TP receptor antagonists are available, with SQ29548 and GR32191 being commonly used.[1] The choice may depend on the specific experimental system and availability.

  • Concentration Determination: The optimal concentration of the antagonist depends on its potency (Ki or IC50 value) and the concentration of U-46619 being used. As a general starting point, use the antagonist at a concentration 10-100 times its Ki or IC50 value. For example, SQ29548 has a Ki of 4.1 nM for the human TP receptor and an IC50 of 0.06 µM for inhibiting U-46619-induced platelet aggregation.[2] Therefore, a starting concentration of 1 µM for SQ29548 is often used in vitro.[1] It is highly recommended to perform a pilot experiment with a range of antagonist concentrations to determine the optimal concentration for your specific assay.

Experimental Protocols

Below are detailed methodologies for key experiments to confirm U-46619 specificity.

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol assesses the ability of a TP receptor antagonist to inhibit U-46619-induced platelet aggregation.

Materials:

  • U-46619

  • TP receptor antagonist (e.g., SQ29548)

  • Human whole blood

  • 3.2% Sodium Citrate (anticoagulant)

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

  • Light Transmission Aggregometer

Procedure:

  • PRP Preparation: Collect human venous blood into tubes containing 3.2% sodium citrate. Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP. Prepare PPP by centrifuging the remaining blood at 2000 x g for 10 minutes.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Antagonist Pre-incubation: In the aggregometer cuvettes, pre-incubate the adjusted PRP with either the vehicle control or the TP receptor antagonist (e.g., 1 µM SQ29548) for 20-30 minutes at 37°C.[1]

  • Aggregation Induction: Add U-46619 to the cuvettes to induce platelet aggregation. A dose-response curve for U-46619 (e.g., 10 nM to 10 µM) should be generated in both the presence and absence of the antagonist.[3]

  • Data Acquisition: Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to platelet aggregation.

  • Data Analysis: Determine the maximum percentage of aggregation for each U-46619 concentration. Plot the concentration-response curves and compare the EC50 values and maximal aggregation in the presence and absence of the antagonist. A significant rightward shift of the dose-response curve and a reduction in the maximal response in the presence of the antagonist confirm TP receptor-mediated aggregation.

Protocol 2: Ex Vivo Vasoconstriction Assay

This protocol evaluates the ability of a TP receptor antagonist to block U-46619-induced contraction of isolated blood vessels.

Materials:

  • U-46619

  • TP receptor antagonist (e.g., GR32191)

  • Isolated blood vessels (e.g., aorta, coronary artery)

  • Krebs-Henseleit solution

  • Wire myograph system

  • Potassium chloride (KCl) solution

Procedure:

  • Tissue Preparation: Isolate blood vessels and mount them in a wire myograph system containing Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2 at 37°C.

  • Equilibration and Viability Test: Allow the tissues to equilibrate under a resting tension until a stable baseline is achieved. Test the viability of the vessels by inducing a contraction with a high-potassium solution (e.g., 60 mM KCl).

  • Antagonist Pre-incubation: After washing out the KCl and returning to baseline, pre-incubate the tissues with either the vehicle control or the TP receptor antagonist (e.g., 1 µM GR32191) for 20-30 minutes.

  • Vasoconstriction Induction: Generate a cumulative concentration-response curve for U-46619 (e.g., 1 nM to 10 µM) in the presence and absence of the antagonist.[3]

  • Data Recording and Analysis: Continuously record the isometric tension. Normalize the contraction data to the maximum response induced by KCl. Plot the concentration-response curves and compare the EC50 and maximum effect (Emax) in the presence and absence of the antagonist. A significant attenuation or complete abolition of the U-46619-induced contraction by the antagonist confirms that the effect is mediated through TP receptors.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data for U-46619 and a common TP receptor antagonist.

Table 1: U-46619 Potency in Various Assays

Biological ResponseEC50 Value (µM)Experimental System
Platelet Shape Change0.035Human Platelets
Myosin Light Chain Phosphorylation0.057Human Platelets
Serotonin Release0.54Human Platelets
Platelet Aggregation1.31Human Platelets
Fibrinogen Receptor Exposure0.53Human Platelets

Data compiled from Morinelli et al., 1987.[6]

Table 2: Potency of the TP Receptor Antagonist SQ29548

ParameterValueExperimental System
Ki4.1 nMHuman recombinant TP receptor
IC500.06 µMU-46619-induced aggregation of washed human platelets
KB0.5-1.7 nMU-46619-induced contraction of rat and guinea pig smooth muscles

Data compiled from Cayman Chemical product information.[2]

Visualizing the Experimental Logic and Signaling Pathway

The following diagrams illustrate the experimental workflow for confirming U-46619 specificity and the underlying signaling pathway.

experimental_workflow cluster_control Control Group cluster_antagonist Antagonist Group control_exp Biological System (e.g., Platelets, Blood Vessel) add_u46619_control Add U-46619 control_exp->add_u46619_control measure_response_control Measure Biological Response (e.g., Aggregation, Contraction) add_u46619_control->measure_response_control compare Compare Responses measure_response_control->compare antagonist_exp Biological System (e.g., Platelets, Blood Vessel) preincubate Pre-incubate with TP Receptor Antagonist antagonist_exp->preincubate add_u46619_antagonist Add U-46619 preincubate->add_u46619_antagonist measure_response_antagonist Measure Biological Response add_u46619_antagonist->measure_response_antagonist measure_response_antagonist->compare conclusion Conclusion: Specificity Confirmed if Response is Blocked compare->conclusion

Caption: Experimental workflow for confirming U-46619 specificity.

signaling_pathway cluster_gq Gq Pathway cluster_g13 G13 Pathway U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor activates Antagonist TP Receptor Antagonist Antagonist->TP_Receptor blocks Gq Gq TP_Receptor->Gq G13 G13 TP_Receptor->G13 PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolyzes DAG DAG PIP2->DAG hydrolyzes Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Biological Response (e.g., Platelet Aggregation, Smooth Muscle Contraction) Ca_release->Response PKC->Response RhoA RhoA G13->RhoA ROCK Rho-kinase (ROCK) RhoA->ROCK MLC_P Myosin Light Chain Phosphorylation ROCK->MLC_P MLC_P->Response

Caption: U-46619 signaling via the TP receptor and its inhibition.

References

Technical Support Center: Optimizing U-46619 for Platelet Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using U-46619 in platelet studies.

Frequently Asked Questions (FAQs)

Q1: What is U-46619 and what is its primary mechanism of action in platelets?

A1: U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2.[1] It functions as a potent thromboxane A2 (TXA2) receptor agonist.[1][2] In platelets, U-46619 binds to the thromboxane A2 (TP) receptor, a G-protein coupled receptor. This binding primarily activates Gq and G13 proteins, initiating downstream signaling cascades that lead to an increase in intracellular calcium, protein kinase C (PKC) activation, platelet shape change, and ultimately, aggregation.[2][3][4]

Q2: What is the recommended concentration range for U-46619 in platelet aggregation studies?

A2: The optimal concentration of U-46619 can vary depending on the specific experimental conditions, such as whether platelet-rich plasma (PRP) or whole blood is used, and donor variability. A common approach is to perform a concentration-response curve. Generally, a range of 1 nM to 10 µM is used for platelet aggregation assays.[4] For inducing platelet shape change, lower concentrations are effective, with an EC50 of approximately 0.035 µM.[4][5] For platelet aggregation, the EC50 is typically higher, in the range of 0.5 µM to 1.3 µM.[4][5][6]

Q3: Can I use U-46619 in whole blood aggregometry?

A3: Yes, U-46619 can be used in whole blood aggregometry (impedance method).[7] It is a valuable tool for diagnosing platelet disorders, particularly when combined with the measurement of ATP secretion using chemiluminescence reagents like luciferase and luciferin, which can improve the sensitivity and specificity of the assay.[7]

Q4: How should I prepare and store my U-46619 stock solution?

A4: U-46619 is typically supplied as a liquid or solid. It is advisable to prepare a concentrated stock solution in a solvent such as ethanol or DMSO. For example, a 100 µM stock solution is commercially available.[8] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or lower. The stability of U-46619 in aqueous solutions is much greater than that of the natural thromboxane A2 it mimics.[8]

Troubleshooting Guide

Problem 1: No or weak platelet aggregation response to U-46619.

Possible Cause Troubleshooting Step
Suboptimal U-46619 Concentration Perform a dose-response curve to determine the optimal concentration for your specific platelet preparation (e.g., 10 nM to 10 µM).[4]
Donor Variability/Insensitivity A significant portion of the normal population (~10-20%) may show reduced sensitivity to U-46619.[7] Test platelets from multiple healthy donors to establish a baseline and identify potential non-responders.
Platelet Preparation Issues Ensure that platelets have not been inadvertently activated during preparation (e.g., by rough handling or temperature shock). Maintain a physiological pH and temperature (37°C) throughout the experiment.
Defect in TXA2 Pathway If consistently observing a weak response, it could indicate a defect in the TXA2 receptor or its downstream signaling pathway in the donor platelets.[9] This can be investigated using other agonists or more specialized testing.
Reagent Degradation Ensure your U-46619 stock has been stored properly and has not expired. Prepare fresh dilutions for each experiment.

Problem 2: High variability in aggregation results between experiments.

Possible Cause Troubleshooting Step
Inconsistent Platelet Count Standardize the platelet count in your platelet-rich plasma (PRP) or washed platelet suspension for every experiment. A typical count is 250,000 platelets per µL.[10]
Donor-to-Donor Variation Platelet sensitivity to TP receptor agonists can vary significantly between donors.[11] Whenever possible, use platelets from the same donor for a set of comparative experiments or pool data from multiple donors to account for this variability.
Pre-analytical Variables Standardize blood collection and processing procedures. Factors like the type of anticoagulant used, time from collection to processing, and centrifugation speeds can impact platelet function.
Aspirin or NSAID use by Donor Aspirin and other NSAIDs inhibit cyclooxygenase, which is upstream of TXA2 synthesis. While U-46619 bypasses this, high concentrations of aspirin can paradoxically augment U-46619-induced aggregation.[6] Ensure donors are free from these medications.

Problem 3: Suspected off-target effects of U-46619.

Possible Cause Troubleshooting Step
Non-TP Receptor Mediated Effects To confirm that the observed effect is mediated by the TP receptor, use a selective TP receptor antagonist, such as GR32191 or SQ29548.[3][11][12] The effect should be blocked or significantly reduced in the presence of the antagonist.
Interaction with Other Pathways U-46619-induced aggregation is heavily dependent on the release of ADP from platelet-dense granules.[13] Consider that inhibitors of other pathways (e.g., ADP receptor antagonists) may modulate the response to U-46619.

Quantitative Data Summary

ParameterValueSystem / Assay
EC50 (Platelet Shape Change) 0.035 - 0.057 µMHuman Platelets
EC50 (Platelet Aggregation) ~0.5 - 1.3 µMHuman Platelets
EC50 (General TP Agonism) 35 nMN/A
Binding Affinity (Kd, High) 0.041 µMHuman Platelets
Binding Affinity (Kd, Low) 1.46 µMHuman Platelets
Effective Concentration Range 0.03 - 10 µMPlatelet Aggregation

EC50: Half maximal effective concentration. Kd: Dissociation constant. Data compiled from references[2][5][6][12].

Experimental Protocols

Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

Objective: To measure U-46619-induced platelet aggregation in platelet-rich plasma (PRP).

Materials:

  • Whole blood collected in 3.2% sodium citrate.

  • U-46619 stock solution.

  • Phosphate-buffered saline (PBS).

  • Light Transmission Aggregometer.

  • Aggregometer cuvettes and stir bars.

  • Pipettes.

Methodology:

  • PRP Preparation:

    • Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant).

    • Collect the PRP carefully.

    • Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 10 minutes to obtain platelet-poor plasma (PPP).

    • Adjust the platelet count of the PRP to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Assay Procedure:

    • Pipette the adjusted PRP into an aggregometer cuvette containing a magnetic stir bar. Use PPP as a blank to calibrate the aggregometer (100% transmission).

    • Place the cuvette into the heating block of the aggregometer and allow it to equilibrate at 37°C for at least 5 minutes with stirring.

    • Establish a stable baseline reading (0% aggregation).

    • Add the desired final concentration of U-46619 to the cuvette.

    • Record the change in light transmission for 5-10 minutes. An increase in light transmission corresponds to platelet aggregation.

  • Data Analysis:

    • Determine the maximum percentage of aggregation from the aggregation curve.

    • If performing a dose-response study, plot the maximum aggregation against the U-46619 concentration to calculate the EC50.

Protocol 2: Measurement of Intracellular Calcium Mobilization

Objective: To measure the increase in intracellular calcium ([Ca²⁺]i) in platelets following U-46619 stimulation.

Materials:

  • Washed platelets or PRP.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • HEPES buffer.

  • U-46619 stock solution.

  • Fluorescence plate reader or spectrofluorometer with an injection system.

Methodology:

  • Platelet and Dye Loading:

    • Prepare washed platelets by centrifuging PRP in the presence of an anticoagulant and resuspending in a suitable buffer (e.g., Tyrode's or HEPES).

    • Incubate the platelets with a calcium-sensitive dye like Fura-2 AM (e.g., at 2-5 µM) at 37°C for 30-45 minutes in the dark to allow the dye to enter the cells.

    • Wash the platelets to remove extracellular dye.

  • Assay Procedure:

    • Resuspend the dye-loaded platelets in a buffer containing calcium.

    • Place the platelet suspension in a cuvette or microplate well in the fluorometer.

    • Measure the baseline fluorescence for a short period.

    • Inject U-46619 at the desired final concentration.

    • Immediately record the change in fluorescence intensity over time. The increase in fluorescence corresponds to a rise in intracellular calcium.

  • Data Analysis:

    • Quantify the peak fluorescence response relative to the baseline.

    • Generate a concentration-response curve by plotting the peak response against U-46619 concentration to determine the EC50.

Visualized Pathways and Workflows

U46619_Signaling_Pathway cluster_membrane Platelet Membrane cluster_cytosol Cytosol U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Binds Gq Gq TP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release ER->Ca_release Triggers Aggregation Platelet Aggregation Ca_release->Aggregation Leads to PKC->Aggregation Leads to

Caption: U-46619 signaling pathway in platelets.

Platelet_Aggregation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Blood 1. Whole Blood Collection (Citrate) PRP 2. Centrifuge for PRP Blood->PRP Adjust 3. Adjust Platelet Count (using PPP) PRP->Adjust Equilibrate 4. Equilibrate PRP at 37°C in Aggregometer Adjust->Equilibrate Baseline 5. Record Baseline Equilibrate->Baseline Add_agonist 6. Add U-46619 Baseline->Add_agonist Record 7. Record Aggregation (Light Transmission) Add_agonist->Record Analyze 8. Determine Max % Aggregation Record->Analyze Curve 9. Generate Dose-Response Curve (if applicable) Analyze->Curve

Caption: Experimental workflow for platelet aggregation.

References

U-46619 Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with U-46619, a potent and stable thromboxane A2 (TP) receptor agonist. This guide addresses common stability issues, proper storage conditions, and provides troubleshooting advice for experimental workflows.

Frequently Asked Questions (FAQs)

Q1: How should I store U-46619 upon receipt?

A1: U-46619 is typically supplied as a powder or in an organic solvent like methyl acetate. For long-term storage, the powder form should be stored at -20°C under desiccating conditions, where it can be stable for up to two years.[1] If supplied in an organic solvent, it should also be stored at -20°C.[1][2]

Q2: What is the recommended solvent for preparing a stock solution of U-46619?

A2: U-46619 is soluble in several organic solvents, including methyl acetate, ethanol, Dimethyl Sulfoxide (DMSO), and dimethylformamide (DMF).[1] The choice of solvent will depend on your specific experimental setup. For many biological assays, DMSO or ethanol are common choices.

Q3: How stable are stock solutions of U-46619?

A3: Stock solutions of U-46619 prepared in a suitable organic solvent can be stored at -20°C for at least one month or at -80°C for up to six months.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1]

Q4: Can I store U-46619 in an aqueous solution?

A4: No, it is strongly advised not to store U-46619 in aqueous solutions. U-46619 is unstable in aqueous buffers. It is critical to prepare working solutions fresh for each experiment and discard any unused aqueous solution at the end of the day.[1]

Q5: What is the primary mechanism of action of U-46619?

A5: U-46619 is a stable analog of the endoperoxide prostaglandin H2 and acts as a potent and selective agonist for the thromboxane A2 (TP) receptor.[3] Activation of the TP receptor, a G-protein coupled receptor, initiates a signaling cascade that leads to various physiological responses, including platelet aggregation and smooth muscle contraction.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Reduced or no biological activity Degradation of U-46619 in aqueous working solution.Always prepare fresh aqueous working solutions of U-46619 immediately before each experiment. Do not store U-46619 in aqueous buffers.[1]
Improper storage of stock solution.Ensure stock solutions are stored at -20°C or -80°C in an appropriate organic solvent and are protected from frequent freeze-thaw cycles by using single-use aliquots.[1]
Inconsistent EC50 values between experiments Variability in the preparation of working solutions.Prepare a fresh serial dilution from a single stock aliquot for each dose-response experiment to minimize variability.
Inter-individual variability in biological samples (e.g., platelets).Be aware that a certain percentage of the healthy population may exhibit hypo-responsiveness to TP receptor agonists. If possible, screen donors or increase the sample size to account for biological variability.[2]
Precipitation of U-46619 in aqueous buffer Low solubility in the chosen buffer.U-46619 is sparingly soluble in aqueous buffers.[2] To prepare an aqueous solution, first evaporate the organic solvent from your stock solution under a gentle stream of nitrogen and then reconstitute the compound in the desired buffer. Sonication may aid in dissolution.[2]
Unexpected off-target effects U-46619 activating other prostanoid receptors at high concentrations.Although U-46619 is a selective TP receptor agonist, at very high concentrations, the possibility of activating other related receptors cannot be entirely ruled out. Use the lowest effective concentration and consider using a specific TP receptor antagonist as a negative control to confirm that the observed effects are TP receptor-mediated.[2]

Data Presentation

U-46619 Storage and Stability Summary
Form Solvent Storage Temperature Recommended Maximum Storage Duration
Powder N/A-20°C (desiccated)Up to 2 years[1]
Stock Solution Methyl Acetate, DMSO, Ethanol, or DMF-20°CAt least 1 month[1]
Stock Solution Methyl Acetate, DMSO, Ethanol, or DMF-80°CUp to 6 months[1]
Aqueous Working Solution Aqueous Buffers (e.g., PBS)N/ANot recommended for storage; prepare fresh for each use and discard after one day.[1]
U-46619 Potency (EC50) in Various Assays
Parameter Value System / Assay
EC50 0.035 µMTP Receptor Agonism[4][5]
EC50 0.035 µMPlatelet Shape Change (Human)[1]
EC50 0.58 µMPlatelet Aggregation (Rabbit)[1]
EC50 ~0.016 µM (16 nM)Vasoconstriction (Human Resistance Arteries)[1]
EC50 6.9 nMBronchoconstriction (Small Airways)[6]
EC50 66 nMBronchoconstriction (Large Airways)[6]

Experimental Protocols

Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry

This protocol outlines a general procedure for assessing U-46619-induced platelet aggregation in platelet-rich plasma (PRP).

1. Materials and Reagents:

  • U-46619

  • DMSO or Ethanol (for stock solution)

  • Saline or appropriate buffer for dilutions

  • Human whole blood

  • 3.2% Sodium Citrate (anticoagulant)

  • Light Transmission Aggregometer

2. Preparation of U-46619 Solutions:

  • Stock Solution: Prepare a 10 mM stock solution of U-46619 in DMSO or ethanol. Aliquot into single-use vials and store at -80°C for up to 6 months.[1]

  • Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in saline or an appropriate buffer to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM).

3. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Draw venous blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

  • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

  • To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10-15 minutes.

  • Adjust the platelet count in the PRP with PPP if necessary (typically to 2.5 x 10⁸ platelets/mL).

4. Aggregation Measurement:

  • Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.

  • Pipette an aliquot of PRP into a cuvette with a stir bar and allow it to equilibrate at 37°C for at least 2 minutes.

  • Add a small volume of the U-46619 working solution to the PRP to initiate aggregation.

  • Record the change in light transmission for a set period (e.g., 5-10 minutes). The aggregation is measured as the maximum percentage change in light transmission.[2]

5. Data Analysis:

  • Plot the maximum aggregation percentage against the log of the U-46619 concentration to generate a dose-response curve.

  • Calculate the EC50 value, which is the concentration of U-46619 that produces 50% of the maximal aggregation response.[2]

Protocol 2: General Workflow for In Vitro Stability Assessment by HPLC

This protocol provides a general framework for assessing the stability of U-46619 in a specific solution.

1. Sample Preparation:

  • Prepare a solution of U-46619 in the desired buffer or solvent at a known concentration.

2. Incubation:

  • Aliquot the solution into several vials and incubate them under the desired stress conditions (e.g., different temperatures, pH values).

3. Time-Point Analysis:

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot and immediately analyze it by HPLC. If necessary, quench any ongoing degradation by freezing or adding a suitable quenching agent.

4. HPLC Analysis:

  • Use a validated stability-indicating HPLC method. A general method is as follows:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

    • Injection Volume: 10-20 µL.

5. Data Analysis:

  • Quantify the peak area of the parent U-46619 compound at each time point.

  • Plot the concentration or peak area of U-46619 against time to determine the degradation kinetics.

  • Calculate the half-life (t½) of U-46619 under the tested conditions.

Mandatory Visualizations

U-46619 Signaling Pathway

U46619_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space U46619 U-46619 TP_Receptor TP Receptor (Thromboxane A2 Receptor) U46619->TP_Receptor Binds Gq Gq Protein TP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates RhoA RhoA Gq->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Ca2 ↑ [Ca²⁺]i Ca2_release->Ca2 Ca2->PKC Activates Response Cellular Responses (Platelet Aggregation, Vasoconstriction) Ca2->Response PKC->Response ROCK Rho-Kinase (ROCK) RhoA->ROCK Activates ROCK->Response Troubleshooting_Workflow Start Experiment shows inconsistent results or low/no U-46619 activity Check_Solution Was the aqueous working solution prepared fresh on the day of the experiment? Start->Check_Solution Prepare_Fresh Prepare a fresh aqueous solution from a reliable stock aliquot immediately before the experiment. Check_Solution->Prepare_Fresh No Check_Stock How was the stock solution stored and handled? Check_Solution->Check_Stock Yes Prepare_Fresh->Start Re-run experiment Proper_Storage Stock solution stored at -20°C or -80°C in an appropriate organic solvent and aliquoted to avoid freeze-thaw cycles. Check_Stock->Proper_Storage Properly Improper_Storage Improper storage or multiple freeze-thaw cycles. Check_Stock->Improper_Storage Improperly Check_Concentration Verify the concentration of the stock solution. Proper_Storage->Check_Concentration New_Stock Prepare a new stock solution from solid U-46619. Aliquot and store properly. Improper_Storage->New_Stock New_Stock->Start Re-run experiment Consider_Other If issues persist, consider other experimental variables (e.g., cell viability, reagent quality, instrument calibration). Check_Concentration->Consider_Other

References

Differentiating On-Target vs. Off-Target U-46619 Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to distinguish the on-target thromboxane A2 (TP) receptor-mediated effects of U-46619 from its potential off-target activities.

Frequently Asked Questions (FAQs)

Q1: What is U-46619 and what are its primary on-target effects?

A1: U-46619 is a stable synthetic analog of the endoperoxide prostaglandin H2 (PGH2).[1][2] It functions as a potent and selective agonist for the thromboxane A2 (TP) receptor.[1][2] Its primary, on-target effects, are mediated by the activation of the TP receptor and include platelet aggregation, vasoconstriction, and smooth muscle contraction.[1][2]

Q2: What are the known or potential off-target effects of U-46619?

A2: While U-46619 is highly selective for the TP receptor, potential off-target effects have been reported. The most documented is the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), particularly by its 5-trans isomer which can be present as an impurity.[3] Other reported effects that may be independent of classical TP receptor signaling include potentiation of norepinephrine-induced vasoconstriction and inhibition of KCa channel activity.[4]

Q3: How can I experimentally differentiate between on-target and off-target effects of U-46619?

A3: The most effective method is to use a selective TP receptor antagonist. Commonly used antagonists for this purpose include SQ29548 and GR32191. If the observed effect of U-46619 is blocked or significantly attenuated in the presence of a TP receptor antagonist, it is considered an on-target effect. Conversely, if the effect persists, it suggests an off-target mechanism.

Q4: At what concentrations are on-target versus off-target effects of U-46619 typically observed?

A4: On-target effects of U-46619, such as platelet shape change and vasoconstriction, are generally observed in the nanomolar to low micromolar range.[1][5] Off-target effects, like the inhibition of mPGES-1, may require higher concentrations, with an estimated IC50 in the mid-micromolar range for the parent compound.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results with U-46619

Possible Cause: Your observed effect may be a combination of on-target and off-target activities of U-46619, or there may be variability in your experimental conditions.

Troubleshooting Steps:

  • Confirm On-Target Activity with a TP Receptor Antagonist:

    • Pre-incubate your experimental system (e.g., isolated tissues, cell cultures) with a selective TP receptor antagonist, such as SQ29548 or GR32191, before adding U-46619.

    • If the U-46619-induced effect is abolished or significantly reduced, this confirms that the effect is mediated by the TP receptor (on-target).

    • See Experimental Protocol 1 for a detailed guide.

  • Perform a Comprehensive Dose-Response Curve:

    • Establish a full dose-response curve for U-46619 in your assay. This can help to identify different concentration ranges for on-target versus potential off-target effects. On-target effects are typically observed at lower concentrations.

  • Use a Structurally Unrelated TP Receptor Agonist:

    • If available, use a different, structurally unrelated TP receptor agonist to see if it reproduces the same effect. If it does, it further supports an on-target mechanism.

  • Check for Isomer Impurities:

    • Commercial preparations of U-46619 can contain its less active 5-trans isomer.[2] This isomer has been shown to inhibit mPGES-1.[3] If you suspect off-target effects related to prostaglandin synthesis, consider the purity of your U-46619 stock.

Issue 2: Observed Effect of U-46619 is Not Blocked by a TP Receptor Antagonist

Possible Cause: This strongly suggests an off-target effect of U-46619.

Troubleshooting Steps:

  • Investigate Potential Off-Target Mechanisms:

    • mPGES-1 Inhibition: If your experimental system involves prostaglandin synthesis, consider if the observed effect could be due to the inhibition of mPGES-1. You can measure PGE2 levels in your system to see if they are altered by U-46619 in a manner inconsistent with TP receptor activation. See Experimental Protocol 3 for an mPGES-1 inhibition assay.

    • Ion Channel Modulation: U-46619 has been reported to inhibit KCa channels.[4] If your experiment involves cell membrane potential or ion fluxes, this could be a potential off-target mechanism to investigate.

  • Validate Antagonist Activity:

    • Ensure that the TP receptor antagonist you are using is active and used at an appropriate concentration to fully block the TP receptors in your system. You can run a positive control experiment where the antagonist is known to block a well-characterized on-target effect of U-46619.

Quantitative Data Summary

The following tables summarize the key quantitative data for the on-target and potential off-target effects of U-46619.

Table 1: On-Target Effects of U-46619 (TP Receptor Agonism)

ParameterValue (EC50)System / Assay
TP Receptor Agonism35 nMGeneral
Platelet Shape Change35 nMHuman Platelets[5]
Myosin Light-Chain Phosphorylation57 nMHuman Platelets[5]
Serotonin Release536 nMHuman Platelets[5]
Platelet Aggregation1.31 µMHuman Platelets[5]
Vasoconstriction~16 nMHuman Resistance Arteries[1]

Table 2: Potential Off-Target Effects of U-46619

TargetEffectValue (IC50)Source
mPGES-1Inhibition~15 µM (estimated for 5-cis isomer)[3]

Experimental Protocols

Experimental Protocol 1: Differentiating On-Target vs. Off-Target Effects in a Vasoconstriction Assay

This protocol describes how to use a TP receptor antagonist to determine if U-46619-induced vasoconstriction is an on-target effect.

Materials:

  • Isolated blood vessel segments (e.g., rat aorta, human subcutaneous arteries)

  • Wire myograph system

  • Krebs-Henseleit solution

  • U-46619

  • TP receptor antagonist (e.g., SQ29548 or GR32191)

  • Potassium chloride (KCl) solution (for viability check)

Procedure:

  • Tissue Preparation and Mounting:

    • Isolate and mount the blood vessel segments in the wire myograph chambers containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration and Viability Check:

    • Allow the tissues to equilibrate for 60-90 minutes under a resting tension.

    • Perform a viability check by inducing contraction with a high concentration of KCl.

    • Wash the tissues to return to baseline tension.

  • U-46619 Concentration-Response Curve (Control):

    • Add U-46619 to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 1 nM to 1 µM).

    • Record the contractile force to generate a concentration-response curve.

  • Antagonist Incubation:

    • After washing out the U-46619, incubate a set of tissues with a selective TP receptor antagonist (e.g., 1 µM SQ29548) for 30-60 minutes.

  • U-46619 Concentration-Response Curve (with Antagonist):

    • In the continued presence of the antagonist, repeat the cumulative addition of U-46619 and record the contractile response.

  • Data Analysis:

    • Compare the concentration-response curves of U-46619 in the absence and presence of the antagonist. A significant rightward shift or complete blockade of the curve in the presence of the antagonist indicates an on-target, TP receptor-mediated effect.

Experimental Protocol 2: Differentiating On-Target vs. Off-Target Effects in a Platelet Aggregation Assay

This protocol uses light transmission aggregometry to determine if U-46619-induced platelet aggregation is on-target.

Materials:

  • Freshly prepared human platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • U-46619

  • TP receptor antagonist (e.g., SQ29548)

  • Light Transmission Aggregometer

Procedure:

  • PRP Preparation:

    • Prepare PRP and PPP from citrated whole blood by centrifugation.

  • Instrument Setup:

    • Set up the aggregometer according to the manufacturer's instructions, using PPP for 100% aggregation and PRP for 0% aggregation baselines.

  • U-46619-Induced Aggregation (Control):

    • Add a known concentration of U-46619 to a cuvette containing PRP and record the change in light transmission over time to measure aggregation.

  • Antagonist Incubation:

    • Pre-incubate a separate aliquot of PRP with a TP receptor antagonist (e.g., 1 µM SQ29548) for a specified time (e.g., 5-10 minutes) at 37°C.

  • U-46619-Induced Aggregation (with Antagonist):

    • Add the same concentration of U-46619 to the antagonist-treated PRP and record the aggregation response.

  • Data Analysis:

    • Compare the aggregation response to U-46619 in the presence and absence of the antagonist. Inhibition of aggregation by the antagonist confirms an on-target effect.

Experimental Protocol 3: mPGES-1 Enzymatic Inhibition Assay

This protocol provides a general workflow to assess the inhibitory effect of U-46619 on mPGES-1 activity.[3]

Materials:

  • Source of mPGES-1 (recombinant human mPGES-1 or microsomes from cells overexpressing the enzyme)

  • Prostaglandin H2 (PGH2) substrate

  • U-46619

  • Assay buffer

  • Stop solution

  • PGE2 ELISA kit

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • Pre-incubate the mPGES-1 enzyme with various concentrations of U-46619 (or vehicle control) for a defined period (e.g., 15 minutes).

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the substrate, PGH2.

    • Incubate for a specific time at a controlled temperature.

  • Reaction Termination:

    • Stop the reaction by adding the stop solution.

  • PGE2 Quantification:

    • Measure the concentration of the product, PGE2, in each reaction mixture using a competitive ELISA kit.

  • Data Analysis:

    • Construct a dose-response curve by plotting the percentage of mPGES-1 inhibition against the logarithm of the U-46619 concentration.

    • Calculate the IC50 value, which is the concentration of U-46619 required to inhibit PGE2 production by 50%.

Visualizations

U46619_Signaling_Pathway cluster_OnTarget On-Target Effects cluster_OffTarget Potential Off-Target Effects U-46619 U-46619 TP Receptor TP Receptor U-46619->TP Receptor Binds to Gq/11 Gq/11 TP Receptor->Gq/11 Activates G12/13 G12/13 TP Receptor->G12/13 Activates PLC PLC Gq/11->PLC Stimulates IP3 & DAG IP3 & DAG PLC->IP3 & DAG Generates Ca2+ Release Ca2+ Release IP3 & DAG->Ca2+ Release Induces On-Target Cellular Responses Platelet Aggregation, Vasoconstriction, Smooth Muscle Contraction Ca2+ Release->On-Target Cellular Responses Leads to RhoA RhoA G12/13->RhoA Activates ROCK ROCK RhoA->ROCK Activates ROCK->On-Target Cellular Responses Leads to U-46619_off U-46619 (or 5-trans isomer) mPGES-1 mPGES-1 U-46619_off->mPGES-1 Inhibits PGE2 PGE2 mPGES-1->PGE2 Produces Off-Target Cellular Responses Altered Prostaglandin Profile PGH2 PGH2 PGH2->mPGES-1 Substrate

Caption: On-target and potential off-target signaling pathways of U-46619.

Experimental_Workflow cluster_workflow Experimental Workflow to Differentiate U-46619 Effects start Start: Observe U-46619 -induced effect antagonist Pre-treat with TP Receptor Antagonist (e.g., SQ29548) start->antagonist add_u46619 Add U-46619 antagonist->add_u46619 observe Observe Effect add_u46619->observe on_target Effect is Blocked/ Attenuated => ON-TARGET observe->on_target Yes off_target Effect Persists => OFF-TARGET observe->off_target No

Caption: Workflow for differentiating on-target and off-target U-46619 effects.

Logical_Relationship cluster_logic Logical Relationship for Effect Classification effect Observed Effect of U-46619 blocked Blocked by TP Antagonist? effect->blocked on_target_effect On-Target Effect (TP Receptor-Mediated) blocked->on_target_effect Yes off_target_effect Off-Target Effect (TP Receptor-Independent) blocked->off_target_effect No

Caption: Decision logic for classifying U-46619 effects.

References

Addressing solubility problems with U-46619 in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility and handling challenges associated with U-46619.

Frequently Asked Questions (FAQs)

Q1: What is U-46619 and what is its primary mechanism of action?

A1: U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2 and a potent thromboxane A2 (TXA2) mimetic.[1][2][3][4] It functions as a selective and potent agonist for the thromboxane A2 (TP) receptor, which is a G-protein-coupled receptor (GPCR).[2][5] Activation of the TP receptor by U-46619 initiates downstream signaling cascades, primarily through Gq and G13 proteins, leading to physiological responses such as platelet aggregation and vasoconstriction.[6][7]

Q2: In which solvents is U-46619 soluble?

A2: U-46619 is highly soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF), with a solubility of approximately 100 mg/mL.[1][8][9] It is sparingly soluble in aqueous buffers.[1] For instance, its solubility in PBS (pH 7.2) is approximately 1 to 2 mg/mL.[1][8][9]

Q3: How should I prepare a stock solution of U-46619?

A3: U-46619 is often supplied as a solution in methyl acetate.[1][5] To prepare a stock solution, the methyl acetate should be evaporated under a gentle stream of nitrogen. The residue should then be immediately dissolved in a suitable organic solvent like DMSO or ethanol.[1][10] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[11]

Q4: How long can I store U-46619 solutions?

A4: Stock solutions of U-46619 in anhydrous organic solvents are stable for at least one year when stored at -20°C.[8] Some sources suggest storage at -80°C for up to six months.[2][11] Aqueous solutions of U-46619 are not stable and it is strongly recommended to prepare them fresh for each experiment.[1][11] Storing aqueous solutions for more than one day is not advised.[1][8]

Q5: What are the primary signaling pathways activated by U-46619?

A5: U-46619 activates the TP receptor, leading to the stimulation of multiple downstream signaling pathways. The primary pathways involve the activation of Gq and G13 proteins.[6] Gq activation stimulates phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentration and activation of Protein Kinase C (PKC).[6] G13 activation leads to the stimulation of the RhoA signaling pathway.[2] Additionally, U-46619 has been shown to activate Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2 and p38.[5][12]

Troubleshooting Guide

Issue: My U-46619 is precipitating out of my aqueous buffer.

  • Cause: U-46619 has limited solubility in aqueous solutions.[1][11] Direct dilution of a concentrated stock into a buffer can cause it to crash out of solution.

  • Solution:

    • Ensure your initial stock solution is fully dissolved in an appropriate organic solvent (e.g., DMSO, ethanol) before further dilution.[13]

    • When preparing your working aqueous solution, add the organic stock solution to the aqueous buffer of choice slowly while vortexing.

    • The final concentration of the organic solvent in your aqueous solution should be kept to a minimum to avoid off-target effects, but high enough to maintain solubility.

    • Sonication may aid in the dissolution of the compound in the buffer.[11]

Issue: I am observing no biological activity or inconsistent results with my U-46619.

  • Cause 1: Degradation of U-46619. Aqueous working solutions of U-46619 are not stable.[11]

  • Solution 1: Always prepare fresh aqueous working solutions of U-46619 immediately before each experiment. Do not store U-46619 in aqueous buffers.[11]

  • Cause 2: Improper storage of stock solution. Repeated freeze-thaw cycles can degrade the compound.[11]

  • Solution 2: Ensure stock solutions are stored at -20°C or -80°C in a suitable organic solvent. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[11]

  • Cause 3: Inaccurate concentration. The initial concentration of your stock solution may be incorrect.

  • Solution 3: Verify the calculations for your stock solution and serial dilutions. If possible, confirm the concentration using a suitable analytical method.

Quantitative Data Summary

Solvent/BufferApproximate SolubilityReference(s)
Dimethyl Sulfoxide (DMSO)≥100 mg/mL[1][8][9][14]
Ethanol≥100 mg/mL[1][8][9][14]
Dimethylformamide (DMF)≥100 mg/mL[1][8][9][14]
Phosphate-Buffered Saline (PBS) pH 7.2~1-2 mg/mL[1][8][9][14]

Experimental Protocols

Protocol for Preparation of U-46619 Working Solutions

This protocol describes the preparation of a stock solution and subsequent aqueous working solutions of U-46619.

  • Preparation of Organic Stock Solution:

    • If U-46619 is provided in a solvent like methyl acetate, evaporate the solvent under a gentle stream of nitrogen gas.

    • Immediately add the desired volume of an anhydrous organic solvent (e.g., DMSO, ethanol) to the residue to achieve a high-concentration stock solution (e.g., 10 mg/mL).

    • Ensure the compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid in dissolution.[14]

    • Aliquot the stock solution into smaller, single-use volumes in appropriate vials and store at -20°C or -80°C.

  • Preparation of Aqueous Working Solution:

    • On the day of the experiment, thaw one aliquot of the U-46619 stock solution.

    • Perform serial dilutions of the stock solution in the appropriate experimental aqueous buffer (e.g., PBS, Krebs-Henseleit solution) to achieve the desired final concentrations.

    • It is crucial to add the stock solution to the buffer and mix immediately to prevent precipitation.

    • Prepare these working solutions fresh and discard any unused portions at the end of the day.[1]

Visualizations

U46619_Signaling_Pathway U46619 U-46619 TP_Receptor Thromboxane A2 Receptor (TP Receptor - GPCR) U46619->TP_Receptor binds & activates Gq Gq TP_Receptor->Gq activates G13 G13 TP_Receptor->G13 activates MAPK MAPK Pathway (ERK1/2, p38) TP_Receptor->MAPK activates PLC Phospholipase C (PLC) Gq->PLC activates RhoA RhoA G13->RhoA activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Responses (e.g., Platelet Aggregation, Vasoconstriction) Ca_release->Response PKC->Response ROCK Rho Kinase (ROCK) RhoA->ROCK ROCK->Response MAPK->Response

Caption: U-46619 signaling pathway.

U46619_Workflow start Start: U-46619 in Methyl Acetate evaporate Evaporate Methyl Acetate (Nitrogen Stream) start->evaporate dissolve Dissolve Residue in Anhydrous Organic Solvent (e.g., DMSO, Ethanol) evaporate->dissolve stock_solution High-Concentration Stock Solution dissolve->stock_solution aliquot Aliquot into Single-Use Vials stock_solution->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Single Aliquot on Day of Experiment store->thaw dilute Perform Serial Dilutions in Aqueous Buffer thaw->dilute working_solution Fresh Working Solution dilute->working_solution experiment Use Immediately in Experiment working_solution->experiment

Caption: Experimental workflow for U-46619 solution preparation.

Troubleshooting_Workflow start Issue: U-46619 Precipitates in Aqueous Buffer check_stock Is stock solution fully dissolved in organic solvent? start->check_stock dissolve_stock Ensure complete dissolution. Use gentle warming or sonication. check_stock->dissolve_stock No check_dilution Was the dilution performed by adding stock to buffer with immediate mixing? check_stock->check_dilution Yes dissolve_stock->check_stock correct_dilution Add stock to buffer slowly while vortexing. check_dilution->correct_dilution No check_solvent_conc Is the final organic solvent concentration sufficient? check_dilution->check_solvent_conc Yes correct_dilution->check_dilution adjust_solvent Slightly increase organic solvent concentration in final working solution. check_solvent_conc->adjust_solvent No sonicate Consider brief sonication of the final aqueous solution. check_solvent_conc->sonicate Yes adjust_solvent->check_solvent_conc resolved Issue Resolved sonicate->resolved

Caption: Troubleshooting workflow for U-46619 solubility issues.

References

Best practices for handling U-46619 to ensure reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling U-46619 to ensure experimental reproducibility. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is U-46619 and what is its primary mechanism of action?

U-46619 is a stable synthetic analog of the endoperoxide prostaglandin PGH2.[1][2] It functions as a potent and selective agonist for the thromboxane A2 (TP) receptor.[1][3][4][5] Activation of the TP receptor, a G-protein coupled receptor, initiates signaling cascades that lead to physiological responses such as platelet aggregation and smooth muscle contraction.[1][5]

Q2: How should I store and handle U-46619 to ensure its stability?

Proper storage and handling are critical for the stability and reproducibility of experiments with U-46619.

  • Powder Form: The solid form of U-46619 should be stored at -20°C for long-term stability (months to years).[4][6]

  • Stock Solutions: It is recommended to prepare stock solutions in an organic solvent such as methyl acetate, DMSO, or ethanol.[4][6][7] These stock solutions can be stored at -20°C for several months or at -80°C for up to six months.[7][8]

  • Aqueous Solutions: U-46619 is unstable in aqueous solutions.[2][3] It is strongly recommended to prepare fresh aqueous solutions for each experiment and not to store them for more than a day.[2]

Q3: What are the typical concentrations of U-46619 used in in vitro experiments?

The effective concentration of U-46619 varies depending on the experimental system and the specific response being measured. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific application.

Experimental System/ResponseTypical EC50/Concentration RangeReference(s)
Platelet Shape ChangeEC50 ≈ 0.013 - 0.035 µM[4][7]
Platelet AggregationEC50 ≈ 0.58 - 1.31 µM[7][8]
Serotonin Release (Human Platelets)EC50 ≈ 0.536 µM[7]
Fibrinogen Receptor Binding (Human Platelets)EC50 ≈ 0.53 µM[7]
Vasoconstriction (Human Resistance Arteries)Log EC50 = -7.79 ± 0.16 M (16 nM)[9]
Bronchoconstriction (Rat Small Airways)EC50 ≈ 6.9 nM[10]
Bronchoconstriction (Rat Large Airways)EC50 ≈ 66 nM[10]

Q4: How can I differentiate between on-target and off-target effects of U-46619?

To confirm that the observed effects are mediated by the TP receptor, it is essential to use a selective TP receptor antagonist.

  • Method: Co-incubate your experimental system with a selective TP receptor antagonist (e.g., SQ29548 or GR32191) before adding U-46619.[11]

  • Interpretation: If the effect of U-46619 is abolished or significantly reduced, it confirms TP receptor mediation.[11] If the effect persists, it may be an off-target effect.[11] Some studies suggest that at higher concentrations, U-46619 might have off-target effects, such as potentiating norepinephrine-induced vasoconstriction independent of TP receptor activation.[11][12]

Troubleshooting Guides

Problem 1: Inconsistent or no response to U-46619 in my experiments.

Possible Cause Troubleshooting Step
Degraded U-46619 Ensure proper storage of the compound at -20°C. Prepare fresh aqueous solutions for each experiment, as U-46619 is unstable in aqueous buffers.[2][3]
Incorrect Concentration Perform a comprehensive dose-response curve to determine the optimal concentration for your specific cell type or tissue.[11]
Low Receptor Expression Verify the expression of the thromboxane A2 (TP) receptor in your experimental model.
Experimental Conditions Optimize other experimental parameters such as temperature, pH, and incubation time.

Problem 2: High background signal or spontaneous activation in my platelet aggregation assay.

Possible Cause Troubleshooting Step
Platelet Pre-activation Handle platelet-rich plasma (PRP) or washed platelets gently to avoid mechanical activation. Ensure all reagents are clean and free of agonists.
Contaminated Reagents Use high-purity reagents and sterile, pyrogen-free consumables.
Presence of ADP Platelet activation by U-46619 can be mediated by the release of ADP from dense granules.[13] Consider the use of an ADP scavenger (e.g., apyrase) to dissect the direct effects of TP receptor activation.

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol outlines a general procedure for measuring U-46619-induced platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry.

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

    • Carefully collect the upper PRP layer.

  • Platelet Count Adjustment:

    • Determine the platelet count in the PRP using a hematology analyzer.

    • Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) with platelet-poor plasma (PPP), obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).

  • Aggregation Measurement:

    • Pre-warm the PRP sample to 37°C for at least 5 minutes in the aggregometer cuvette with a stir bar.

    • Establish a baseline light transmission (0% aggregation).

    • Add U-46619 at the desired final concentration.

    • Record the change in light transmission over time (typically 5-10 minutes) to measure the extent of platelet aggregation.

  • Data Analysis:

    • The maximum percentage of aggregation is determined from the aggregation curve.

    • Construct a dose-response curve by testing a range of U-46619 concentrations to determine the EC50 value.

Protocol 2: Vasoconstriction Assay in Isolated Arterial Rings

This protocol describes a method for assessing the vasoconstrictor effect of U-46619 on isolated arterial rings using a wire myograph.

  • Tissue Preparation:

    • Isolate a segment of an artery (e.g., human subcutaneous resistance artery, rat pulmonary artery) and place it in cold, oxygenated Krebs-Henseleit buffer.[9][14]

    • Carefully dissect the artery into rings of approximately 2 mm in length.

  • Mounting and Equilibration:

    • Mount the arterial rings on two wires in a myograph chamber containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.[14]

    • Allow the rings to equilibrate for at least 60 minutes under a standardized resting tension.

  • Viability Check:

    • Assess the viability of the arterial rings by inducing a contraction with a high potassium solution (e.g., 60 mM KCl).

    • Wash the rings and allow them to return to baseline tension.

  • Cumulative Concentration-Response Curve:

    • Once a stable baseline is achieved, add U-46619 to the organ bath in a cumulative manner, increasing the concentration stepwise.

    • Record the isometric tension at each concentration until a maximal response is achieved.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximal contraction induced by the high potassium solution.

    • Plot the concentration-response curve and calculate the pEC50 (-log EC50) and the maximum response (Emax).

Visualizations

Signaling Pathway of U-46619

U46619_Signaling_Pathway U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Gq Gq TP_Receptor->Gq G1213 G12/13 TP_Receptor->G1213 PLC PLC Gq->PLC RhoA RhoA G1213->RhoA PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR/ER) IP3->Ca_release PKC PKC DAG->PKC Cellular_Response Cellular Response (e.g., Platelet Aggregation, Vasoconstriction) Ca_release->Cellular_Response PKC->Cellular_Response ROCK ROCK RhoA->ROCK ROCK->Cellular_Response Vasoconstriction_Workflow start Start prep Isolate & Prepare Arterial Rings start->prep mount Mount in Myograph & Equilibrate prep->mount viability Viability Check (High K⁺) mount->viability wash Wash & Return to Baseline viability->wash ccrc Cumulative Concentration- Response Curve (U-46619) wash->ccrc data Data Acquisition (Isometric Tension) ccrc->data analysis Data Analysis (EC₅₀, Emax) data->analysis end End analysis->end

References

Validation & Comparative

U-46619 vs. Thromboxane A2: A Comparative Guide to Their Roles in Smooth Muscle Contraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of U-46619 and the endogenous ligand Thromboxane A2 (TXA2) in the context of smooth muscle contraction. Due to the inherent instability of Thromboxane A2, the stable synthetic analog U-46619 is widely employed in research to elucidate the physiological and pathophysiological roles of TXA2. This document synthesizes experimental data on their potency, efficacy, and signaling mechanisms, offering a comprehensive resource for investigators in the field.

Introduction

Thromboxane A2 (TXA2) is a potent, yet highly unstable, eicosanoid that plays a crucial role in a variety of physiological processes, including hemostasis and smooth muscle contraction.[1] Its instability, with a half-life of approximately 30 seconds, makes it challenging to study directly in experimental settings. To overcome this limitation, stable synthetic analogs have been developed, with U-46619 being one of the most widely used and characterized.[2][3] U-46619 is a PGH2 analog that acts as a potent and selective thromboxane A2 (TP) receptor agonist, effectively mimicking the actions of TXA2.[2][3][4] This guide will compare the actions of U-46619 and TXA2, with a focus on their effects on smooth muscle contraction, supported by experimental data and detailed protocols.

Potency and Efficacy in Smooth Muscle Contraction

U-46619 is a highly potent vasoconstrictor in a variety of smooth muscle preparations.[3] The following table summarizes the half-maximal effective concentration (EC50) values for U-46619 in inducing contraction in different smooth muscle tissues. Direct comparative EC50 values for TXA2 are scarce due to its rapid degradation. However, the potent action of U-46619 is considered representative of TXA2's effects at the TP receptor.

Tissue TypeSpeciesPreparationEC50 (nM)Reference
Vascular Smooth MuscleRatAortic Rings28 ± 2[5]
Vascular Smooth MuscleRatCaudal Artery~50[6]
Vascular Smooth MuscleHumanPenile Resistance Arteries6.2 ± 2.2[4]
Vascular Smooth MuscleHumanCorpus Cavernosum8.3 ± 2.8[4]
Airway Smooth MuscleHumanBronchial Smooth Muscle12[7]
General--35

Signaling Pathways in Smooth Muscle Contraction

Both U-46619 and Thromboxane A2 exert their contractile effects by activating the G-protein coupled thromboxane A2 receptor (TP receptor).[1][6] Activation of the TP receptor initiates a downstream signaling cascade that leads to an increase in intracellular calcium concentration ([Ca2+]i) and sensitization of the contractile machinery to calcium.[4][6]

The primary signaling pathway involves the coupling of the TP receptor to Gq/11 proteins, which in turn activates phospholipase C (PLC).[5][6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[5]

In addition to calcium release, the signaling cascade also involves the activation of the RhoA/Rho-kinase (ROCK) pathway.[6][8][9] ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP), leading to a sustained phosphorylation of the myosin light chain and an enhanced contractile response for a given level of intracellular calcium, a phenomenon known as calcium sensitization.[6]

TP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TP_Receptor TP Receptor Gq11 Gq/11 TP_Receptor->Gq11 activates RhoA RhoA TP_Receptor->RhoA activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR binds to receptor on Ca_release Ca²⁺ Release SR->Ca_release triggers Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_release->Ca_Calmodulin forms MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK activates Myosin_P Phosphorylated Myosin MLCK->Myosin_P phosphorylates Contraction Smooth Muscle Contraction Myosin_P->Contraction ROCK Rho-kinase (ROCK) RhoA->ROCK activates MLCP_inhibition MLCP Inhibition ROCK->MLCP_inhibition leads to MLCP_inhibition->Myosin_P enhances Ligand U-46619 or TXA2 Ligand->TP_Receptor binds

Caption: Signaling pathway of TP receptor activation by U-46619 or TXA2.

Experimental Protocols

Isometric Tension Studies in Isolated Smooth Muscle Tissues

This protocol is a standard method for assessing the contractile response of smooth muscle to pharmacological agents like U-46619.

1. Tissue Preparation:

  • Euthanize the experimental animal in accordance with institutional guidelines.

  • Carefully dissect the desired smooth muscle tissue (e.g., aorta, caudal artery, bronchus) and place it in ice-cold Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose).[4]

  • Clean the tissue of adhering connective and adipose tissue.

  • For vascular tissues, cut into rings of 2-4 mm in length. The endothelium can be removed by gently rubbing the intimal surface with a wire or wooden stick if required for the experiment.[4]

2. Mounting and Equilibration:

  • Suspend the tissue rings between two stainless steel hooks in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2 (carbogen).[4][10]

  • One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.

  • Allow the tissues to equilibrate for 60-90 minutes under a predetermined optimal resting tension. During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.[4]

3. Experimental Procedure:

  • After equilibration, contract the tissues with a high concentration of potassium chloride (e.g., 60-80 mM KCl) to assess their viability.

  • Wash the tissues and allow them to return to baseline.

  • Construct a cumulative concentration-response curve by adding U-46619 in a stepwise manner with increasing concentrations. Record the steady-state contractile response at each concentration.

Experimental_Workflow A Tissue Dissection and Preparation B Mounting in Organ Bath A->B C Equilibration (60-90 min) B->C D Viability Test (High KCl) C->D E Washout and Return to Baseline D->E F Cumulative Addition of U-46619 E->F G Isometric Tension Recording F->G H Data Analysis (EC50 Calculation) G->H

Caption: Workflow for isometric tension studies.

Receptor Binding Assay

This protocol is used to determine the binding affinity (Ki or Kd) of compounds like U-46619 to the TP receptor.

1. Membrane Preparation:

  • Prepare a crude membrane fraction from a tissue or cell line expressing the TP receptor (e.g., platelets, cultured smooth muscle cells).[11][12]

  • Homogenize the cells or tissue in a suitable buffer and centrifuge to pellet the nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the membrane fraction.

  • Resuspend the membrane pellet in a binding buffer.

2. Binding Reaction:

  • In a reaction tube, add the membrane preparation, a radiolabeled ligand that binds to the TP receptor (e.g., [3H]-U-46619 or a radiolabeled antagonist like [3H]-SQ29548), and either buffer (for total binding) or a high concentration of an unlabeled competing ligand (for non-specific binding).[11][13]

  • To determine the binding affinity of a test compound, add varying concentrations of the unlabeled compound.

  • Incubate the mixture to allow the binding to reach equilibrium.

3. Separation and Quantification:

  • Separate the bound from the free radioligand by rapid vacuum filtration through a glass fiber filter.

  • Wash the filters quickly with ice-cold buffer to remove any unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Analyze the data using appropriate software to determine the dissociation constant (Kd) or the inhibitory constant (Ki).

Conclusion

U-46619 serves as an indispensable pharmacological tool for investigating the roles of Thromboxane A2 in smooth muscle physiology and pathology. Its stability and potent, selective agonism at the TP receptor allow for reproducible and detailed studies of the signaling pathways and functional consequences of TP receptor activation. The data and protocols presented in this guide provide a solid foundation for researchers to explore the intricate mechanisms of smooth muscle contraction mediated by this important signaling axis.

References

Validation of U-46619 in Whole Blood Aggregometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of U-46619, a stable thromboxane A2 (TXA2) mimetic, for use in whole blood aggregometry. Its performance is compared with other common platelet agonists, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate agonist for their studies of platelet function.

Introduction to U-46619

U-46619 is a potent and stable synthetic analog of prostaglandin H2 and a thromboxane A2 (TXA2) receptor agonist. It is widely used in platelet research to induce platelet aggregation and study the TXA2-mediated signaling pathway, which plays a crucial role in hemostasis and thrombosis. In whole blood aggregometry, an impedance-based method, U-46619 has demonstrated high sensitivity (92%) and specificity (98%) for the detection of platelet disorders, particularly storage pool defects. This makes it a valuable tool for both basic research and clinical investigations.

Comparative Performance of Platelet Agonists

Whole blood aggregometry assesses platelet function in a more physiologically relevant environment compared to platelet-rich plasma (PRP) by including the influence of red and white blood cells. The choice of agonist is critical for elucidating specific pathways of platelet activation. This section compares U-46619 with other commonly used platelet agonists.

Data Summary

The following table summarizes the typical concentration ranges for various agonists used to induce platelet aggregation in whole blood aggregometry. Direct comparative studies providing EC50 values and maximal aggregation percentages in whole blood are limited; therefore, effective concentration ranges from multiple sources are presented.

AgonistTypical Concentration RangePathway ActivatedKey AdvantagesKey Considerations
U-46619 1 µM - 28 µMThromboxane (TP) ReceptorStable and specific TP receptor agonist; useful for diagnosing defects in the TXA2 pathway downstream of cyclooxygenase (COX).A percentage of the normal population may be hyporesponsive.
Arachidonic Acid (AA) 0.5 mM - 1.5 mMEndogenous Thromboxane ProductionAssesses the entire arachidonic acid pathway, including COX and thromboxane synthase activity.Its action is blocked by aspirin and other COX inhibitors.
Adenosine Diphosphate (ADP) 2 µM - 20 µMP2Y1 and P2Y12 ReceptorsImportant for studying ADP-mediated feedback loops in platelet activation.Biphasic aggregation response can be complex to analyze.
Collagen 1 µg/mL - 20 µg/mLGPVI and α2β1 Integrin ReceptorsMimics platelet activation by exposed subendothelial collagen, a key initiating event in thrombosis.Response can be influenced by both TXA2 and ADP feedback loops.
Thrombin Receptor Activating Peptide (TRAP-6) 1 µM - 20 µMPAR1 and PAR4 ReceptorsPotent, direct thrombin receptor agonist, bypassing the coagulation cascade.Can induce very strong platelet activation, potentially masking subtle defects.

Experimental Protocols

Whole Blood Aggregometry Protocol using U-46619 (Impedance Method)

This protocol is based on the principles of impedance aggregometry in whole blood.

1. Materials and Reagents:

  • Whole blood collected in 3.2% sodium citrate tubes.

  • U-46619 stock solution (e.g., 1 mM in DMSO, stored at -20°C).

  • Isotonic saline (0.9% NaCl).

  • Impedance aggregometer (e.g., Chrono-log Model 700).

  • Aggregometer cuvettes with stir bars.

  • Pipettes.

2. Procedure:

  • Blood Collection: Draw whole blood into a 3.2% sodium citrate tube using a 19- or 21-gauge needle, avoiding hemolysis. The first few milliliters of blood should be discarded.

  • Sample Preparation: Allow the blood to rest at room temperature for at least 30 minutes but no more than 4 hours before testing. Gently invert the tube to mix the sample before use.

  • Agonist Preparation: Prepare working solutions of U-46619 by diluting the stock solution in isotonic saline to the desired final concentrations (e.g., for a 1:10 final dilution in the blood sample).

  • Assay Performance: a. Pipette 500 µL of isotonic saline and 500 µL of whole blood into an aggregometer cuvette containing a stir bar. b. Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for 5 minutes with stirring (typically 900-1200 rpm). c. Establish a baseline impedance reading for at least 1 minute. d. Add the U-46619 working solution (typically 50 µL) to the cuvette to initiate aggregation. e. Record the change in impedance for 5-10 minutes. The increase in impedance reflects platelet aggregation on the electrodes.

  • Data Analysis: The aggregation is quantified as the maximum change in impedance (in Ohms) or the area under the curve (AUC).

Visualizations

U-46619 Signaling Pathway in Platelets

The following diagram illustrates the primary signaling cascade initiated by the binding of U-46619 to the thromboxane (TP) receptor on platelets.

U46619_Signaling_Pathway U46619 U-46619 TP_Receptor Thromboxane (TP) Receptor U46619->TP_Receptor Gq Gq TP_Receptor->Gq G13 G13 TP_Receptor->G13 PLC Phospholipase C (PLC) Gq->PLC RhoGEF RhoGEF G13->RhoGEF PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Aggregation Platelet Aggregation Ca_release->Aggregation PKC->Aggregation Shape_Change Platelet Shape Change RhoA RhoA RhoGEF->RhoA RhoA->Shape_Change

Caption: U-46619 signaling cascade in platelets.

Experimental Workflow for Whole Blood Aggregometry

The diagram below outlines the key steps in performing a whole blood aggregometry experiment.

WBA_Workflow start Start blood_collection Whole Blood Collection (3.2% Sodium Citrate) start->blood_collection sample_prep Sample Equilibration (Room Temperature, 30 min) blood_collection->sample_prep instrument_setup Instrument Setup (37°C, Stirring) sample_prep->instrument_setup cuvette_prep Prepare Cuvette (Saline + Whole Blood) instrument_setup->cuvette_prep baseline Establish Baseline Impedance cuvette_prep->baseline add_agonist Add Agonist (e.g., U-46619) baseline->add_agonist record_aggregation Record Impedance Change (5-10 min) add_agonist->record_aggregation data_analysis Data Analysis (Max Impedance / AUC) record_aggregation->data_analysis end End data_analysis->end

Caption: Workflow for whole blood aggregometry.

Conclusion

U-46619 is a robust and specific agonist for the validation and study of the thromboxane pathway in whole blood aggregometry. Its stability and direct action on the TP receptor make it an invaluable tool for differentiating defects in the arachidonic acid cascade. While other agonists such as ADP and collagen are essential for probing different aspects of platelet activation, U-46619 provides a clear and reproducible measure of TP receptor function. The provided protocols and diagrams serve as a guide for researchers to effectively utilize U-46619 in their investigations of platelet physiology and pathology.

U-46619: A Comparative Analysis of its Cross-reactivity with Prostanoid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

U-46619 is a synthetic, stable analog of the prostaglandin endoperoxide PGH2, widely recognized and utilized in research as a potent and selective thromboxane A2 (TP) receptor agonist.[1][2][3][4][5][6][7] Its primary utility lies in its ability to mimic the physiological and pathological effects of thromboxane A2, a critical mediator in processes such as platelet aggregation and vasoconstriction. This guide provides a comparative analysis of U-46619's interaction with the TP receptor versus other prostanoid receptors, supported by available experimental data and detailed methodologies.

High Selectivity for the Thromboxane (TP) Receptor

Quantitative Analysis of TP Receptor Activity

The potency of U-46619 at the TP receptor has been quantified in various functional assays. These studies consistently demonstrate its sub-micromolar to nanomolar activity.

ParameterValue (µM)Biological SystemReference
EC50 (Platelet Shape Change)0.035Human Platelets[2][4]
EC50 (Myosin Light Chain Phosphorylation)0.057Human Platelets[2][4]
EC50 (Serotonin Release)0.536Human Platelets[2][4]
EC50 (Fibrinogen Receptor Binding)0.53Human Platelets[2][4]
EC50 (Platelet Aggregation)1.31Human Platelets[2][4]
EC50 (Vasoconstriction)0.016Human Subcutaneous Resistance Arteries[9]
Kd (High-affinity binding site)0.041Human Platelets[2]
Kd (Low-affinity binding site)1.46Human Platelets[2]

Cross-reactivity with other Prostanoid Receptors

While widely cited as a selective TP receptor agonist, a complete quantitative screening of U-46619 against all other prostanoid receptors is not extensively documented in the public domain. The general consensus from the available literature is that U-46619 does not potently stimulate responses mediated by other prostanoid receptors.[1][3][5][6] It is important to note that some level of promiscuous cross-reactivity has been reported for several prostanoid receptor ligands in general.[10] However, for U-46619, the overwhelming body of evidence points towards its functional selectivity for the TP receptor.

Signaling Pathways of U-46619 at the TP Receptor

Activation of the TP receptor by U-46619 initiates downstream signaling primarily through the coupling to Gq and G12/13 G-proteins.

  • Gq Pathway: The activation of the Gq alpha subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

  • G12/13 Pathway: Coupling to G12/13 proteins leads to the activation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK). This pathway is crucial for the sensitization of the contractile apparatus to calcium and plays a significant role in smooth muscle contraction.

TP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol U-46619 U-46619 TP_Receptor TP Receptor U-46619->TP_Receptor Gq Gq TP_Receptor->Gq G1213 G12/13 TP_Receptor->G1213 PLC PLC Gq->PLC RhoGEF RhoGEF G1213->RhoGEF PIP2 PIP2 PLC->PIP2 hydrolyzes RhoA RhoA RhoGEF->RhoA activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER acts on PKC PKC DAG->PKC Cellular_Response_Aggregation Platelet Aggregation PKC->Cellular_Response_Aggregation Ca2 Ca²⁺ ER->Ca2 releases Cellular_Response_Contraction Smooth Muscle Contraction Ca2->Cellular_Response_Contraction Ca2->Cellular_Response_Aggregation ROCK ROCK RhoA->ROCK ROCK->Cellular_Response_Contraction

Caption: TP Receptor Signaling Pathway activated by U-46619.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of U-46619 are provided below.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Ki) of a ligand for a receptor.

Radioligand_Binding_Assay prep Prepare Membranes (from cells/tissues expressing prostanoid receptors) incubation Incubate Membranes with: - Radioligand (e.g., ³H-SQ29548 for TP) - Varying concentrations of U-46619 prep->incubation separation Separate Bound from Free Radioligand (Filtration) incubation->separation counting Quantify Radioactivity (Scintillation Counting) separation->counting analysis Data Analysis (IC50 determination, Ki calculation) counting->analysis

Caption: Workflow for a Radioligand Binding Assay.

Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the prostanoid receptor of interest in a cold buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend it in a binding buffer.

  • Binding Reaction:

    • In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand for the target receptor (e.g., [³H]-SQ29548 for the TP receptor), and varying concentrations of U-46619.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled specific ligand).

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the U-46619 concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of U-46619 that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

Calcium_Mobilization_Assay cell_culture Culture Cells (expressing prostanoid receptors) in a multi-well plate dye_loading Load Cells with a Calcium-sensitive Fluorescent Dye (e.g., Fluo-4 AM) cell_culture->dye_loading incubation Incubate to allow dye de-esterification dye_loading->incubation compound_addition Add Varying Concentrations of U-46619 incubation->compound_addition measurement Measure Fluorescence Changes over time using a fluorescence plate reader compound_addition->measurement analysis Data Analysis (EC50 determination) measurement->analysis

Caption: Workflow for an Intracellular Calcium Mobilization Assay.

Protocol:

  • Cell Preparation:

    • Plate cells expressing the prostanoid receptor of interest in a black, clear-bottom multi-well plate and culture until they reach the desired confluency.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Remove the culture medium and add the dye-loading buffer to the cells.

    • Incubate the plate at 37°C for 45-60 minutes to allow the dye to enter the cells and be de-esterified.

  • Compound Addition and Measurement:

    • Wash the cells with a physiological buffer to remove the extracellular dye.

    • Place the plate in a fluorescence plate reader.

    • Add varying concentrations of U-46619 to the wells.

    • Immediately begin measuring the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of U-46619.

    • Plot the peak response as a function of the U-46619 concentration to generate a dose-response curve.

    • Calculate the EC50 value from this curve.

Conclusion

U-46619 is a highly selective and potent agonist for the thromboxane (TP) receptor. While comprehensive quantitative data on its cross-reactivity with a full panel of other prostanoid receptors is not extensively detailed in the available literature, qualitative evidence strongly indicates a lack of significant activity at these other receptors. For researchers investigating TP receptor signaling and function, U-46619 remains an invaluable pharmacological tool due to its well-characterized potency and selectivity. When designing experiments, it is crucial to consider the specific prostanoid receptor subtypes expressed in the chosen biological system and to include appropriate controls to confirm the TP receptor-mediated nature of the observed effects.

References

A Comparative Analysis of U-46619 and its Trans Isomer for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to the Thromboxane A2 Receptor Agonist U-46619 and its Less Characterized Trans Isomer

For researchers in pharmacology, drug development, and cardiovascular studies, the synthetic thromboxane A2 (TXA2) analog, U-46619, is an indispensable tool. Its stability and potent agonist activity at the thromboxane A2 (TP) receptor allow for the investigation of pathways involved in vasoconstriction and platelet aggregation.[1][2] However, commercial preparations of U-46619 often contain its geometric isomer, 5-trans-U-46619, as a minor impurity.[1][3] This guide provides a comparative analysis of these two compounds, synthesizing the available experimental data to clarify their known activities and highlight critical knowledge gaps.

Chemical Structures and Stereochemistry

U-46619 is the cis-isomer, formally named (5Z)-7-{(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl}hept-5-enoic acid. Its trans isomer, 5-trans-U-46619, differs in the geometry of the double bond in the heptenoic acid chain. This subtle structural difference can have significant implications for receptor binding and biological activity.

Comparative Pharmacological Data

A significant disparity exists in the volume of research and available quantitative data for U-46619 versus its trans isomer. U-46619 is a well-characterized, potent TP receptor agonist with nanomolar efficacy in inducing physiological responses. In contrast, there is a notable lack of quantitative data in the scientific literature detailing the vasoconstrictive and platelet aggregatory potency of 5-trans-U-46619.[1] One study has suggested that 5-trans-U-46619 is approximately half as potent as the cis-isomer (U-46619) in its capacity to inhibit prostaglandin E synthase, indicating a distinct pharmacological profile.[1] However, its direct effects on the TP receptor remain largely uncharacterized.

The following table summarizes the available quantitative data for U-46619.

ParameterValueSystem / AssayReference
TP Receptor Agonism
EC500.035 µMGeneral TP Receptor Agonism[4][5]
Platelet Response
EC50 (Shape Change)0.035 µMHuman Platelets[4]
EC50 (Aggregation)0.58 µMRabbit Platelets[4]
Vasoconstriction
EC50~16 nMHuman Resistance Arteries[4][6]
Intracellular Signaling
Concentration for Increased [Ca2+]i0.1 - 1 µMRat Cardiomyocytes[4]

Signaling Pathways of U-46619

As a potent TP receptor agonist, U-46619 activates downstream signaling cascades primarily through Gq and G12/13 proteins.[3] The activation of Gq stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The G12/13 pathway activation stimulates the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK). These pathways collectively orchestrate cellular responses, including platelet aggregation and smooth muscle contraction.[3]

U46619_Signaling_Pathway U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Gq Gq TP_Receptor->Gq G1213 G12/13 TP_Receptor->G1213 PLC Phospholipase C (PLC) Gq->PLC activates RhoA RhoA G1213->RhoA activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC->Platelet_Aggregation ROCK Rho-associated kinase (ROCK) RhoA->ROCK activates ROCK->Vasoconstriction

Caption: U-46619 signaling pathway leading to platelet aggregation and vasoconstriction.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of U-46619 and its isomer. Below are standardized protocols for key in vitro assays.

Platelet Aggregation Assay

This assay quantifies the ability of a test compound to induce platelet aggregation, which is typically measured by light transmission aggregometry.

Platelet_Aggregation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Blood_Collection 1. Collect venous blood in 3.2% sodium citrate PRP_Prep 2. Centrifuge at 200 x g for 15 min to get PRP Blood_Collection->PRP_Prep Platelet_Adjustment 3. Adjust platelet count to 2.5 x 10⁸ platelets/mL PRP_Prep->Platelet_Adjustment Incubation 4. Incubate 450 µL of PRP at 37°C for 5 min Platelet_Adjustment->Incubation Agonist_Addition 5. Add 50 µL of U-46619 (e.g., 10 nM - 10 µM) Incubation->Agonist_Addition Recording 6. Record change in light transmission for 5-10 min Agonist_Addition->Recording Analysis 7. Determine max % aggregation and calculate EC50 Recording->Analysis

Caption: Experimental workflow for a platelet aggregation assay using light transmission aggregometry.

Protocol Details:

  • Blood Collection: Draw venous blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.[4]

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to separate the PRP.[4]

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a final concentration of 2.5 x 10⁸ platelets/mL using platelet-poor plasma (obtained by centrifuging the remaining blood at 2000 x g for 10 minutes).[4]

  • Assay Procedure:

    • Pipette 450 µL of the adjusted PRP into a glass aggregometer cuvette containing a magnetic stir bar.

    • Incubate the cuvette at 37°C for 5 minutes in the heating block of a lumi-aggregometer.[4]

    • Add 50 µL of the test compound (e.g., U-46619) solution to achieve the desired final concentration. A concentration-response curve is typically generated using a range of concentrations (e.g., 10 nM to 10 µM).[4]

    • Record the change in light transmission for 5-10 minutes. An increase in light transmission corresponds to platelet aggregation.[4]

  • Data Analysis: Determine the maximum percentage of aggregation for each concentration and calculate the EC50 value from the resulting concentration-response curve.[4]

Vasoconstriction Assay (Wire Myography)

This ex vivo assay measures the contractile response of isolated blood vessels to a test compound.

Vasoconstriction_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Vessel_Isolation 1. Isolate small artery segments (e.g., human subcutaneous) Mounting 2. Mount vessel segments in a wire myograph Vessel_Isolation->Mounting Equilibration 3. Equilibrate in physiological salt solution at 37°C Mounting->Equilibration Viability_Test 4. Contract with high-potassium solution (e.g., 60 mM KCl) Equilibration->Viability_Test Washout 5. Wash and return to baseline tension Viability_Test->Washout CRC 6. Add U-46619 cumulatively (e.g., 1 nM - 10 µM) Washout->CRC Analysis 7. Record isometric tension and calculate EC50 CRC->Analysis

Caption: Experimental workflow for a vasoconstriction assay using wire myography.

Protocol Details:

  • Tissue Preparation: Isolate segments of small arteries (e.g., human subcutaneous resistance arteries) and mount them in a wire myograph system.[6]

  • Equilibration: Equilibrate the mounted vessel segments in a physiological salt solution at 37°C, gassed with 95% O2 and 5% CO2.

  • Viability Test: Contract the vessels with a high-potassium solution (e.g., 60 mM KCl) to ensure their viability.[4]

  • Concentration-Response Curve: After a washout period and return to baseline tension, add the test compound (e.g., U-46619) to the myograph chamber in a cumulative manner, with stepwise increases in concentration (e.g., from 1 nM to 10 µM). Allow the contractile response to stabilize at each concentration before the next addition.[4][6]

  • Data Recording and Analysis: Continuously record the isometric tension generated by the vessel segments. Plot the concentration-response curve and calculate the EC50 value.[4]

Conclusion and Future Directions

U-46619 remains a cornerstone for studying TP receptor-mediated physiology and pathophysiology. Its potent and selective agonist activity is well-documented, with a wealth of quantitative data available to guide experimental design. In stark contrast, its trans isomer, 5-trans-U-46619, is poorly characterized. The presence of this isomer as an impurity in U-46619 preparations raises important questions about its potential contribution to experimental outcomes.

Future research should prioritize the direct comparative pharmacological characterization of 5-trans-U-46619. Determining its binding affinity and functional activity at the TP receptor is essential. Such studies will not only clarify the pharmacological profile of this isomer but also enable researchers to better interpret data obtained using commercial preparations of U-46619 and assess the potential for off-target effects. A comprehensive understanding of both isomers is paramount for the continued use of U-46619 as a precise pharmacological tool.

References

Differentiating Aspirin-Like Platelet Defects: A Comparative Guide to the Use of U-46619

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of U-46619 and alternative methods for the critical differentiation of aspirin-like defects in platelets. We present supporting experimental data, detailed protocols, and clear visualizations to facilitate a deeper understanding of this diagnostic approach.

Introduction to Aspirin-Like Defects and the Role of U-46619

An "aspirin-like defect" (ALD) is a congenital bleeding disorder characterized by impaired platelet function due to defects in the arachidonic acid (AA) pathway, which leads to reduced production of thromboxane A2 (TXA2).[1][2][3] TXA2 is a potent platelet agonist that, upon production, is released and binds to the thromboxane receptor (TP receptor) on platelets, initiating a signaling cascade that results in platelet activation, aggregation, and secretion.[4][5] Aspirin irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme, a key component in the conversion of arachidonic acid to prostaglandin H2, the precursor of TXA2.[4] This action mimics the functional consequences of an aspirin-like defect.

U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2 and a potent thromboxane A2 (TP) receptor agonist.[6][7] By directly activating the TP receptor, U-46619 bypasses the entire arachidonic acid to TXA2 synthesis pathway.[8] This property makes it an invaluable tool for differentiating between defects in TXA2 production (aspirin-like defects) and defects in the TP receptor or its downstream signaling pathways.

Principle of Differentiation

The diagnostic utility of U-46619 lies in a comparative analysis of platelet aggregation in response to both arachidonic acid and U-46619.

  • Arachidonic Acid (AA): Requires a functional COX-1 enzyme and subsequent enzymes to be converted into TXA2 to induce platelet aggregation.

  • U-46619: Directly stimulates the TP receptor, inducing platelet aggregation independently of the arachidonic acid pathway.

Therefore, in a patient with a classic aspirin-like defect, platelets will exhibit an abnormal (reduced or absent) aggregation response to arachidonic acid but a normal response to U-46619.[8] Conversely, a defect in the TP receptor or its downstream signaling would result in an abnormal response to both agonists.

Comparative Data on Platelet Aggregation

The following table summarizes the expected platelet aggregation responses to various agonists in different platelet conditions. This data is typically generated using light transmission aggregometry (LTA).

Platelet ConditionArachidonic Acid (AA)U-46619ADPCollagen
Normal Platelets Normal AggregationNormal AggregationNormal AggregationNormal Aggregation
Aspirin-Treated Platelets Absent/Reduced AggregationNormal AggregationReduced secondary waveReduced Aggregation
Aspirin-Like Defect (e.g., COX-1 deficiency) Absent/Reduced AggregationNormal AggregationReduced secondary waveReduced Aggregation
TP Receptor Defect Absent/Reduced AggregationAbsent/Reduced AggregationNormal primary waveReduced Aggregation

Experimental Protocols

A common method to assess platelet function and differentiate aspirin-like defects is light transmission aggregometry (LTA).

Light Transmission Aggregometry (LTA) Protocol

1. Sample Preparation:

  • Collect whole blood into tubes containing 3.2% sodium citrate.
  • Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g for 15 minutes) at room temperature.[9]
  • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 10 minutes).[9]
  • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.[9]

2. Aggregation Assay:

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
  • Pipette a defined volume of the adjusted PRP (e.g., 450 µL) into a cuvette with a magnetic stir bar.[9]
  • Incubate the cuvette at 37°C for a specified time (e.g., 5 minutes).[9]
  • Add the agonist of interest (e.g., U-46619, arachidonic acid, ADP, collagen) at a predetermined final concentration. For U-46619, a concentration-response curve can be generated, typically ranging from 10 nM to 10 µM.[9]
  • Record the change in light transmission for a set duration (e.g., 5-10 minutes) as platelets aggregate.[9]

3. Data Analysis:

  • Determine the maximum percentage of aggregation for each agonist.
  • Compare the aggregation response to arachidonic acid and U-46619 to differentiate between a synthesis defect (aspirin-like) and a receptor/post-receptor defect.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways and the experimental logic for differentiating aspirin-like defects.

Thromboxane A2 Signaling Pathway Thromboxane A2 Signaling Pathway cluster_synthesis TXA2 Synthesis AA Arachidonic Acid COX1 COX-1 AA->COX1 PGH2 PGH2 COX1->PGH2 TXAS TXA2 Synthase PGH2->TXAS TXA2 Thromboxane A2 TXAS->TXA2 TP_Receptor TP Receptor TXA2->TP_Receptor U46619 U-46619 U46619->TP_Receptor Gq Gq Protein TP_Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization PKC_activation PKC Activation DAG->PKC_activation Platelet_Activation Platelet Activation (Shape Change, Granule Release) Ca_mobilization->Platelet_Activation PKC_activation->Platelet_Activation Aggregation Aggregation Platelet_Activation->Aggregation Aspirin Aspirin Aspirin->COX1 Aspirin_Like_Defect Aspirin-Like Defect Aspirin_Like_Defect->COX1 (or TXAS)

Caption: Thromboxane A2 signaling pathway in platelets.

Experimental Workflow for Differentiating Aspirin-Like Defects Experimental Workflow start Patient with Suspected Platelet Defect LTA Perform Light Transmission Aggregometry (LTA) start->LTA agonist_AA Add Arachidonic Acid (AA) LTA->agonist_AA agonist_U46619 Add U-46619 LTA->agonist_U46619 result_AA_normal Normal Aggregation agonist_AA->result_AA_normal Yes result_AA_abnormal Abnormal Aggregation agonist_AA->result_AA_abnormal No result_U46619_normal Normal Aggregation agonist_U46619->result_U46619_normal Yes result_U46619_abnormal Abnormal Aggregation agonist_U46619->result_U46619_abnormal No diagnosis_normal Normal TXA2 Pathway result_AA_normal->diagnosis_normal If U-46619 is Normal diagnosis_ALD Diagnosis: Aspirin-Like Defect (TXA2 Synthesis Pathway) result_AA_abnormal->diagnosis_ALD If U-46619 is Normal diagnosis_TPD Diagnosis: TP Receptor or Downstream Signaling Defect result_AA_abnormal->diagnosis_TPD If U-46619 is Abnormal

Caption: Workflow for differentiating aspirin-like defects.

Conclusion

U-46619 is a critical reagent for the accurate diagnosis of aspirin-like defects in platelets. Its ability to directly stimulate the TP receptor allows for the specific interrogation of the thromboxane signaling pathway, downstream of TXA2 synthesis. By comparing platelet aggregation responses to arachidonic acid and U-46619, researchers and clinicians can effectively distinguish between defects in the arachidonic acid metabolic pathway and abnormalities in the thromboxane receptor or its subsequent signaling events. This targeted approach is essential for the precise characterization of platelet function disorders and for guiding further investigation and potential therapeutic strategies.

References

Comparative Efficacy of U-46619 Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of U-46619, a stable thromboxane A2 (TXA2) mimetic, across various species. U-46619 is a potent vasoconstrictor and platelet aggregator, making it a critical tool for researchers in cardiovascular and pulmonary fields. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Quantitative Efficacy of U-46619

The following table summarizes the half-maximal effective concentration (EC50) and other key efficacy metrics of U-46619 in different species and tissues. This data is compiled from multiple studies to facilitate a clear comparison of its potency.

SpeciesTissue/AssayEfficacy MetricValueReference
HumanResistance ArteriesEC50 (Vasoconstriction)~16 nM[1][2]
HumanPlatelet AggregationEC501.31 ± 0.34 µM[3]
HumanPlatelet Serotonin ReleaseEC500.54 ± 0.13 µM[3]
HumanPlatelet Fibrinogen Receptor BindingEC500.53 ± 0.21 µM[3]
RatAorta-Potent Agonist[4][5]
RatSmall Airways (<250 µm)EC50 (Bronchoconstriction)6.9 nM[6]
RatLarge Airways (>420 µm)EC50 (Bronchoconstriction)66 nM[6]
RatPial ArteriolesMaximum Vasoconstriction14.0 ± 0.5%[7][8]
RabbitAorta-Potent Agonist[4][5]
RabbitPial ArteriolesMaximum Vasoconstriction9.7 ± 1.3%[7][8]
Guinea PigLung Strip-Potent Agonist[4][5]
DogSaphenous Vein-Potent Agonist[4][5]
PigCoronary ArteryED50 (Vasoconstriction)12 ± 0.2 nM (Control)[9]
MouseIntrarenal Artery-Induces Contraction[10]

Signaling Pathway of U-46619

U-46619 exerts its effects primarily through the activation of the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor.[11] This initiates a downstream signaling cascade involving phospholipase C (PLC), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[10] In some cell types, the extracellular-signal-regulated kinase (ERK) pathway is also activated.[12][13]

U46619_Signaling_Pathway cluster_cell Cell Membrane U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Binds to G_Protein Gq/11 TP_Receptor->G_Protein Activates ERK_Pathway ERK Pathway TP_Receptor->ERK_Pathway Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Endoplasmic Reticulum IP3->Ca_ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release Ca_ER->Ca_Release Response Cellular Response (e.g., Contraction, Aggregation) Ca_Release->Response PKC->Response ERK_Pathway->Response

Caption: Signaling pathway of U-46619 upon binding to the TP receptor.

Experimental Protocols

Detailed methodologies for key experiments involving U-46619 are provided below to ensure reproducibility and aid in the design of future studies.

Vasoconstriction Assay (Wire Myography)

This ex vivo assay is utilized to assess the contractile effect of U-46619 on isolated blood vessels.[1]

Protocol:

  • Tissue Preparation: Isolate blood vessels (e.g., aorta, resistance arteries) and cut them into rings.

  • Mounting: Suspend each ring between two stainless steel wires in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen gas.[11]

  • Equilibration: Allow the vessels to equilibrate for 60-90 minutes under a standardized resting tension.[1][11]

  • Viability Test: Contract the vessels with a high-potassium solution (e.g., 60-80 mM KCl) to confirm viability.[1][11]

  • Concentration-Response Curve: After a washout and return to baseline, add U-46619 to the myograph chamber in a cumulative, stepwise manner (e.g., from 1 nM to 10 µM).[1]

  • Data Analysis: Record the isometric tension and plot the concentration-response curve to determine the EC50.

Vasoconstriction_Workflow A Isolate Blood Vessel B Cut into Rings A->B C Mount in Wire Myograph B->C D Equilibrate (60-90 min) C->D E Viability Test (KCl) D->E F Wash & Return to Baseline E->F G Cumulative Addition of U-46619 F->G H Record Isometric Tension G->H I Plot Concentration-Response Curve H->I J Determine EC50 I->J

Caption: Experimental workflow for a vasoconstriction assay using wire myography.

Platelet Aggregation Assay

This in vitro assay measures the ability of U-46619 to induce platelet aggregation.[1]

Protocol:

  • Blood Collection: Draw venous blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[1]

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed (e.g., 200 x g for 15 minutes) to separate the PRP.[1]

  • Assay Procedure:

    • Pipette adjusted PRP into a glass aggregometer cuvette with a magnetic stir bar.

    • Incubate at 37°C for 5 minutes.

    • Add U-46619 solution at the desired final concentration.

    • Record the change in light transmission for 5-10 minutes, which corresponds to platelet aggregation.[1]

  • Data Analysis: Determine the maximum percentage of aggregation for each concentration and calculate the EC50 from the resulting concentration-response curve.[1]

Intracellular Calcium ([Ca2+]i) Measurement

This assay quantifies the increase in intracellular calcium concentration following U-46619 stimulation.

Protocol:

  • Cell Culture: Plate cells (e.g., vascular smooth muscle cells, cardiomyocytes) in a multi-well plate.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C.[1]

  • Wash: Gently wash the cells to remove extracellular dye.[1]

  • Assay Procedure:

    • Place the plate in a fluorescence plate reader.

    • Measure baseline fluorescence.

    • Inject U-46619 at various concentrations.

    • Record the change in fluorescence intensity over time.[1]

  • Data Analysis: The increase in fluorescence corresponds to a rise in intracellular calcium.

References

Validating U-46619-Induced Signaling: A Comparative Guide to Specific Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of specific inhibitors used to validate the signaling pathways induced by U-46619, a stable thromboxane A2 (TP) receptor agonist. Experimental data is presented to compare the performance of these inhibitors, and detailed protocols for key validation assays are provided.

U-46619 is a valuable pharmacological tool for studying the physiological and pathological roles of the thromboxane A2 signaling pathway, which is critically involved in processes such as platelet aggregation and vasoconstriction.[1] Activation of the TP receptor by U-46619 initiates a cascade of intracellular events primarily through Gq/11 and G12/13 G-proteins, leading to the activation of phospholipase C (PLC), RhoA, and mitogen-activated protein kinase (MAPK) pathways. Validating the specific contributions of these pathways is crucial for understanding the mechanism of action of U-46619 and for the development of novel therapeutics targeting this axis.

Comparative Efficacy of Inhibitors in U-46619-Induced Responses

The following tables summarize the quantitative data on the inhibition of U-46619-induced platelet aggregation and vasoconstriction by various specific inhibitors.

Table 1: Inhibition of U-46619-Induced Platelet Aggregation

InhibitorTargetSpeciesIC50 / pA2Reference
SQ 29,548TP ReceptorHuman28 nM (IC50)[2]
SQ 29,548TP ReceptorCanine92 nM (IC50)[2]
AH 23,848TP ReceptorHuman0.5 µM (IC50)[2]
AH 23,848TP ReceptorCanine0.6 µM (IC50)[2]
BM 13.505TP ReceptorHuman0.4 µM (IC50)[2]
BM 13.505TP ReceptorCanine0.8 µM (IC50)[2]
BM 13.177TP ReceptorHuman3.9 µM (IC50)[2]
BM 13.177TP ReceptorCanine4.4 µM (IC50)[2]
GR32191TP ReceptorHuman~8.2 (pA2)
MeSAMPP2Y(12) ReceptorHumanBlocks augmentation by aspirin
12-HETEPGH2/TxA2 ReceptorHuman8 µM (IC50) for binding[3]

Table 2: Inhibition of U-46619-Induced Vasoconstriction in Mouse Intrarenal Artery

InhibitorTargetConcentration% InhibitionReference
GR32191TP Receptor-Complete Blockade[4]
U73122Phospholipase C (PLC)10 µmol/LSignificant Inhibition[4]
D609Phosphatidylcholine-specific PLC50 µmol/LPartial Inhibition[4]
ChelerythrineProtein Kinase C (PKC)10 µmol/LInhibition[4]
RottlerinPKCδ10 µmol/LInhibition[4]
Y-27632Rho-kinase (ROCK)10 µmol/LPartial Inhibition[4]
NifedipineL-type Calcium Channel1 µmol/LPartial Inhibition[4]
2-APBIP3 Receptor / SOC Entry50 and 100 µmol/LPartial Inhibition[4]
NPPBCa2+ activated Cl- channel50 and 100 µmol/LPartial Inhibition[4]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions involved in U-46619 signaling and the experimental approaches to validate them, the following diagrams are provided.

U46619_Signaling_Pathway U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Binds Gq11 Gαq/11 TP_Receptor->Gq11 Activates G1213 Gα12/13 TP_Receptor->G1213 Activates MAPK MAPK Pathway (ERK1/2, p38) TP_Receptor->MAPK Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Response Platelet Aggregation Vasoconstriction Ca2_release->Response PKC->Response RhoA RhoA G1213->RhoA Activates ROCK Rho-kinase (ROCK) RhoA->ROCK Activates ROCK->Response MAPK->Response

Caption: U-46619 Signaling Pathways.

Experimental_Workflow_Vasoconstriction cluster_prep Vessel Preparation cluster_exp Experiment cluster_analysis Data Analysis Vessel_Isolation Isolate Artery Segment Mounting Mount on Wire Myograph Vessel_Isolation->Mounting Equilibration Equilibrate under Tension Mounting->Equilibration Preincubation Pre-incubate with Inhibitor (or vehicle) Equilibration->Preincubation U46619_Addition Add U-46619 (Cumulative Concentrations) Preincubation->U46619_Addition Measurement Measure Isometric Contraction U46619_Addition->Measurement CRC Generate Concentration- Response Curves Measurement->CRC Comparison Compare EC50 and Maximal Response CRC->Comparison

Caption: Vasoconstriction Assay Workflow.

Experimental_Workflow_WesternBlot cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis Cell_Seeding Seed Cells Serum_Starvation Serum Starvation Cell_Seeding->Serum_Starvation Inhibitor_Treatment Pre-treat with Inhibitor Serum_Starvation->Inhibitor_Treatment U46619_Stimulation Stimulate with U-46619 Inhibitor_Treatment->U46619_Stimulation Cell_Lysis Cell Lysis U46619_Stimulation->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Detection Detection & Quantification Western_Blot->Detection

Caption: Western Blot Workflow for MAPK Activation.

Experimental Protocols

U-46619-Induced Vasoconstriction Assay

This protocol details the measurement of vasoconstriction in isolated arterial rings, a key method for assessing the effects of U-46619 and its inhibitors on vascular smooth muscle.

Materials:

  • Isolated arterial rings (e.g., mouse intrarenal artery, porcine splenic artery)

  • Multi Myograph System

  • Krebs-Ringer bicarbonate solution (or similar physiological salt solution)

  • U-46619

  • Specific inhibitors (e.g., Y-27632, U73122)

  • 95% O2 / 5% CO2 gas mixture

Procedure:

  • Vessel Preparation: Isolate arterial segments and cut them into rings (approximately 2 mm in length).

  • Mounting: Mount the arterial rings on a wire myograph system in a chamber filled with Krebs-Ringer solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

  • Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension.

  • Viability Check: Contract the rings with a high potassium solution (e.g., 60 mM KCl) to ensure tissue viability. Wash the rings and allow them to return to baseline.

  • Inhibitor Pre-incubation: For inhibitor studies, pre-incubate the arterial rings with the specific inhibitor (or vehicle control) for a designated period (e.g., 30 minutes).

  • U-46619 Stimulation: Add U-46619 in a cumulative manner to generate a concentration-response curve. Record the isometric tension continuously.

  • Data Analysis: Normalize the contraction responses to the maximum contraction induced by KCl. Plot concentration-response curves and calculate EC50 values. Compare the curves in the presence and absence of inhibitors to determine their effect.[4][5]

U-46619-Induced Platelet Aggregation Assay

This protocol describes the use of light transmission aggregometry to measure platelet aggregation induced by U-46619.

Materials:

  • Human or animal whole blood

  • 3.2% or 3.8% sodium citrate (anticoagulant)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Light transmission aggregometer

  • U-46619

  • Specific inhibitors (e.g., SQ 29,548)

Procedure:

  • Blood Collection: Draw venous blood into tubes containing sodium citrate.

  • PRP Preparation: Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.

  • PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes to obtain PPP. PPP is used to set the 100% aggregation baseline.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP with PPP to a standardized concentration (e.g., 2.5-3.0 x 10^8 platelets/mL).

  • Inhibitor Pre-incubation: Pre-incubate the PRP with the specific inhibitor (or vehicle) for a defined time at 37°C.

  • Aggregation Measurement: Place the PRP sample in the aggregometer cuvette with a stir bar at 37°C. Add U-46619 to induce aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis: Quantify the maximal percentage of aggregation. For inhibitor studies, calculate the IC50 values.[2]

Western Blot for U-46619-Induced MAPK Phosphorylation

This protocol outlines the steps to validate the activation of the MAPK pathway (ERK1/2 and p38) by U-46619 and its inhibition.[1][6]

Materials:

  • Cultured cells (e.g., vascular smooth muscle cells, HEK293 cells expressing the TP receptor)

  • U-46619

  • Specific MAPK pathway inhibitors (e.g., U0126 for MEK/ERK, SB202190 for p38)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE and Western blotting equipment

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Culture cells to an appropriate confluency. Serum-starve the cells for several hours to reduce basal MAPK activation. Pre-treat the cells with the desired inhibitor or vehicle for 1-2 hours. Stimulate the cells with U-46619 for a short period (e.g., 5-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total ERK or total p38).

  • Data Analysis: Quantify the band intensities using densitometry. Express the level of phosphorylated protein relative to the total protein.[6][7]

References

A Comparative Analysis of U-46619 and Other Thromboxane A2 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic thromboxane A2 (TXA2) analog, U-46619, with other key thromboxane prostanoid (TP) receptor agonists. U-46619 is a potent and stable agonist widely utilized in research to investigate the physiological and pathological roles of the TXA2 pathway, which is implicated in hemostasis, thrombosis, and smooth muscle contraction.[1] This document presents supporting experimental data, detailed methodologies for key assays, and visual representations of the pertinent signaling pathways to aid in the selection and application of these critical research tools.

Comparative Potency of TP Receptor Agonists

The potency of TP receptor agonists is typically determined by their half-maximal effective concentration (EC50) in various functional assays. Lower EC50 values indicate higher potency. The following table summarizes the EC50 values for U-46619 and other notable TP receptor agonists in platelet aggregation and vasoconstriction assays.

AgonistAssaySpecies/TissueEC50 (nM)Reference(s)
U-46619 Platelet AggregationHuman580[2]
Platelet Shape ChangeHuman35[2]
VasoconstrictionRat Small Airways6.9[3]
VasoconstrictionRat Large Airways66[3]
VasoconstrictionHuman Subcutaneous Resistance Arteries16[4]
I-BOP Vasoconstriction-~1[5]
STA2 Platelet AggregationHumanPotency > U-46619[6]
10,10-Difluoro-TXA2 Platelet AggregationHuman36[7]
VasoconstrictionCanine Saphenous Vein3.7[7]

Note: The potency of agonists can vary depending on the specific experimental conditions, tissue type, and species.[5][6]

TP Receptor Signaling Pathway

Activation of the TP receptor by agonists such as U-46619 initiates a cascade of intracellular signaling events primarily through two major G protein pathways: Gq and G12/13.[8]

  • Gq Pathway: Binding of the agonist to the TP receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC).[9][10]

  • G12/13 Pathway: The TP receptor also couples to G12/13 proteins, which activate the small GTPase Rho. Rho, in turn, activates Rho-associated kinase (ROCK).[8]

These signaling cascades culminate in various cellular responses, including platelet shape change, aggregation, degranulation, and smooth muscle contraction.[11]

TP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TP_Receptor TP Receptor Gq Gq TP_Receptor->Gq Activates G1213 G12/13 TP_Receptor->G1213 Activates PLC Phospholipase C (PLC) IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Gq->PLC Activates Rho Rho G1213->Rho Activates ROCK Rho-associated Kinase (ROCK) Rho->ROCK Activates Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Platelet Aggregation, Smooth Muscle Contraction Ca2_release->Cellular_Response PKC->Cellular_Response ROCK->Cellular_Response Agonist TP Receptor Agonist (e.g., U-46619) Agonist->TP_Receptor Binds

TP Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize TP receptor agonists are provided below.

Platelet Aggregation Assay

This assay measures the ability of an agonist to induce the clumping of platelets, a critical step in thrombus formation.

Objective: To determine the EC50 of a TP receptor agonist in inducing platelet aggregation.

Materials:

  • Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • TP receptor agonist (e.g., U-46619).

  • Saline or appropriate vehicle control.

  • Light Transmission Aggregometer.

Procedure:

  • Preparation of PRP and PPP: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Assay Performance:

    • Pipette a specific volume of the adjusted PRP into an aggregometer cuvette with a magnetic stir bar.

    • Incubate the cuvette at 37°C for a few minutes.

    • Set the baseline (0% aggregation) with PRP and the maximum (100% aggregation) with PPP.

    • Add varying concentrations of the TP receptor agonist to the PRP.

    • Record the change in light transmission over time as platelets aggregate.

  • Data Analysis:

    • The maximum percentage of aggregation is determined for each agonist concentration.

    • Plot the concentration-response curve and calculate the EC50 value.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (Sodium Citrate) Centrifuge1 Low-Speed Centrifugation Blood_Collection->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Adjust Adjust Platelet Count (with PPP) PRP->Adjust PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Adjust Incubate Incubate PRP at 37°C Adjust->Incubate Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) Incubate->Calibrate Add_Agonist Add TP Receptor Agonist Calibrate->Add_Agonist Record Record Light Transmission Add_Agonist->Record Plot Plot Concentration-Response Curve Record->Plot Calculate Calculate EC50 Plot->Calculate Wire_Myography_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dissect Dissect Vessel Segment Mount Mount on Wire Myograph Dissect->Mount Equilibrate Equilibrate in PSS at 37°C Mount->Equilibrate Normalize Normalize to Optimal Tension Equilibrate->Normalize Viability Check Viability with KPSS Normalize->Viability Wash Wash with PSS Viability->Wash Add_Agonist Cumulative Addition of Agonist Wash->Add_Agonist Record Record Isometric Tension Add_Agonist->Record Normalize_Data Normalize to KPSS Response Record->Normalize_Data Plot Plot Concentration-Response Curve Normalize_Data->Plot Calculate Calculate EC50 Plot->Calculate Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Seed_Cells Seed Cells in Plate Dye_Loading Load with Fura-2 AM Seed_Cells->Dye_Loading Wash_Cells Wash to Remove Excess Dye Dye_Loading->Wash_Cells Baseline Record Baseline Fluorescence Wash_Cells->Baseline Inject_Agonist Inject TP Receptor Agonist Baseline->Inject_Agonist Record_Fluorescence Record Fluorescence Change Inject_Agonist->Record_Fluorescence Calculate_Ratio Calculate Fluorescence Ratio Record_Fluorescence->Calculate_Ratio Plot_Curve Plot Concentration-Response Curve Calculate_Ratio->Plot_Curve Calculate_EC50 Calculate EC50 Plot_Curve->Calculate_EC50

References

Safety Operating Guide

Proper Disposal of U-46619 Serinol Amide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. U-46619, a stable synthetic analog of the prostaglandin endoperoxide PGH2 and a potent thromboxane A2 (TP) receptor agonist, requires careful handling and disposal due to its biological activity and potential hazards. This guide provides essential safety and logistical information for the proper disposal of U-46619 serinol amide, ensuring the safety of laboratory personnel and the protection of the environment.

U-46619 is typically supplied as a solution in an organic solvent, such as methyl acetate.[1] This solvent is flammable and can be harmful if inhaled or in contact with skin. Therefore, all handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, and with appropriate personal protective equipment (PPE).

Key Disposal Considerations

While specific disposal instructions are provided in the manufacturer's Safety Data Sheet (SDS), which must always be consulted as the primary source of information, general best practices for the disposal of U-46619 and similar chemical compounds are outlined below.

It is imperative to note that disposal procedures are governed by local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EH&S) department for specific guidance and to ensure full compliance.

Quantitative Data for Handling and Disposal

The following table summarizes key quantitative data relevant to the handling and preparation of U-46619 solutions, which informs disposal considerations.

ParameterValueSource
Solubility in Organic Solvents (e.g., DMSO, ethanol) Approx. 100 mg/mL[2]
Solubility in PBS (pH 7.2) Approx. 2 mg/mL[2]
Recommended Storage of Stock Solutions -20°C for up to one month; -80°C for up to six months[3]

Note: Aqueous solutions of U-46619 are not recommended for storage and should be prepared fresh for each experiment.[3] Any unused aqueous solutions should be disposed of at the end of the day.[3]

Experimental Protocol: General Chemical Waste Disposal

The following is a general protocol for the disposal of chemical waste like U-46619. This is not a substitute for the specific instructions in the product's SDS.

  • Segregation: Do not mix U-46619 waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.

  • Container: Use a chemically resistant container that is compatible with the solvent used for the U-46619 solution. The container must have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), the solvent, and the approximate concentration.

  • Collection: Collect all waste solutions, including unused stock solutions, experimental solutions, and the first rinse of contaminated glassware, in the designated hazardous waste container.

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible chemicals.

  • Pickup: Once the container is full, or before the designated accumulation time limit is reached, arrange for pickup by your institution's hazardous waste management service.

Disposal Workflow Diagram

The following diagram illustrates the general logical workflow for the proper disposal of this compound.

G U-46619 Disposal Workflow A Identify U-46619 Waste (Unused solutions, contaminated labware) B Consult Manufacturer's SDS and Institutional EH&S Guidelines A->B C Segregate Waste into a Dedicated, Labeled Container B->C D Container Requirements: - Chemically resistant - Securely sealed - Clearly labeled 'Hazardous Waste' C->D E Store in Designated Satellite Accumulation Area C->E F Arrange for Pickup by Authorized Waste Disposal Service E->F G Proper Disposal According to Local, State, and Federal Regulations F->G

Caption: General workflow for the safe disposal of U-46619.

Disclaimer: This information is intended as a general guide. Researchers must consult the official Safety Data Sheet (SDS) for this compound and adhere to all applicable institutional and governmental regulations for hazardous waste disposal.

References

Personal protective equipment for handling U-46619 serinol amide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling U-46619. Adherence to these guidelines is essential for ensuring laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

U-46619 is a potent vasoconstrictor and platelet aggregator.[1][2][3] The primary health risks are associated with its powerful biological activity and the hazardous properties of its typical solvent, methyl acetate. Methyl acetate is a highly flammable liquid and can cause serious eye irritation and drowsiness or dizziness.[4]

The following table summarizes the recommended personal protective equipment for handling a solution of U-46619 in methyl acetate.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (Butyl rubber is recommended for methyl acetate).[5]To prevent skin contact with U-46619 and methyl acetate.
Eye Protection Safety glasses with side shields or chemical splash goggles.[4]To protect eyes from splashes of the solution.
Skin and Body Protection Laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of methyl acetate vapors.

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following procedures is mandatory when working with U-46619.

2.1. Preparation and Handling:

  • Work Area: All handling of U-46619 solutions should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Before handling, ensure all recommended PPE is worn correctly.

  • Solution Preparation: U-46619 is often supplied pre-dissolved in methyl acetate.[2] If further dilution is necessary, use an appropriate solvent as specified in the product datasheet. To change the solvent, the methyl acetate can be evaporated under a gentle stream of nitrogen, and the compound can then be redissolved in a solvent like DMSO or ethanol.[6]

  • Avoiding Inhalation and Contact: Handle the solution with care to avoid generating aerosols or splashes. Keep the container tightly closed when not in use.

  • Ignition Sources: Methyl acetate is highly flammable.[4] Ensure there are no open flames, hot plates, or other potential ignition sources in the vicinity.

2.2. Storage:

  • Short-term Storage: Store at -20°C for appropriate short-term storage.[1]

  • Long-term Storage: For long-term storage, also maintain at -20°C.[1]

  • Storage Conditions: Store in a tightly sealed container in a dry and well-ventilated place, away from heat and sources of ignition.

Disposal Plan

All waste containing U-46619 must be treated as hazardous.

  • Waste Collection: Collect all disposable materials that have come into contact with U-46619 (e.g., pipette tips, gloves, absorbent paper) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of U-46619 should be collected in a separate, sealed, and labeled hazardous waste container for liquid chemical waste.

  • Disposal Method: Dispose of all U-46619 waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of it down the drain or in regular trash.

Experimental Workflow and Safety Precautions

The following diagram illustrates the standard workflow for handling U-46619, incorporating essential safety checks.

U46619_Handling_Workflow U-46619 Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Assemble Materials Assemble Materials Prepare Fume Hood->Assemble Materials Retrieve U-46619 Retrieve U-46619 Assemble Materials->Retrieve U-46619 Perform Experiment Perform Experiment Retrieve U-46619->Perform Experiment Store or Dispose Store or Dispose Perform Experiment->Store or Dispose Clean Work Area Clean Work Area Store or Dispose->Clean Work Area Segregate Waste Segregate Waste Clean Work Area->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste End End Dispose of Waste->End

Caption: Workflow for the safe handling of U-46619.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.